molecular formula C25H28N4O3S2 B8069681 Fasnall benzenesulfonate

Fasnall benzenesulfonate

Cat. No.: B8069681
M. Wt: 496.6 g/mol
InChI Key: KLKWHGQIUKBXKT-UHFFFAOYSA-N
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Description

Fasnall benzenesulfonate is a useful research compound. Its molecular formula is C25H28N4O3S2 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzenesulfonic acid;N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S.C6H6O3S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15;7-10(8,9)6-4-2-1-3-5-6/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22);1-5H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKWHGQIUKBXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C.C1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fasnall Benzenesulfonate: A Mitochondrial Complex I Inhibitor with Potent Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action in Cancer Cells

Executive Summary

Fasnall benzenesulfonate (B1194179), initially investigated as a Fatty Acid Synthase (FASN) inhibitor, has been redefined by recent research as a potent inhibitor of mitochondrial respiratory Complex I. This updated mechanism of action fundamentally clarifies its anti-neoplastic properties. In cancer cells, Fasnall disrupts cellular metabolism by inducing an accumulation of NADH and a subsequent depletion of metabolites within the tricarboxylic acid (TCA) cycle. This metabolic crisis ultimately triggers apoptotic cell death. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to Fasnall's activity in cancer cells, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Mitochondrial Complex I Inhibition

Contrary to its initial classification, Fasnall's primary anti-cancer activity does not stem from the direct inhibition of FASN. Instead, it functions as a ubiquinone-dependent respiratory Complex I inhibitor.[1] This inhibition leads to a cascade of metabolic perturbations that mimic the effects of FASN inhibition.

The central consequences of Complex I inhibition by Fasnall include:

  • NADH Accumulation: Inhibition of Complex I blocks the oxidation of NADH to NAD+, leading to an increased NADH/NAD+ ratio.

  • TCA Cycle Depletion: The elevated NADH levels allosterically inhibit key enzymes of the TCA cycle, resulting in a significant decrease in the intracellular concentrations of TCA cycle intermediates.[1]

  • Impaired Oxidative Phosphorylation: As a critical component of the electron transport chain, the inhibition of Complex I impairs oxidative phosphorylation, reducing the cell's capacity for ATP production through this pathway.

This updated understanding distinguishes Fasnall from true FASN inhibitors, which are characterized by the accumulation of malonate and succinate. Fasnall treatment, conversely, leads to a dose-dependent depletion of succinate, succinyl-CoA, malonyl-CoA, and acetyl-CoA.[1]

Fasnall Fasnall ComplexI Mitochondrial Complex I Fasnall->ComplexI Inhibits NADH NADH/NAD+ Ratio ComplexI->NADH Increases OXPHOS Oxidative Phosphorylation ComplexI->OXPHOS Impairs TCA TCA Cycle NADH->TCA Inhibits Metabolites TCA Cycle Metabolites TCA->Metabolites Depletes ATP ATP Production OXPHOS->ATP Reduces

Core mechanism of Fasnall as a Complex I inhibitor.

Induction of Apoptosis

A primary outcome of Fasnall treatment in cancer cells is the induction of programmed cell death, or apoptosis. This is evidenced by the activation of key executioner caspases and changes in cell membrane composition.

  • Caspase Activation: Fasnall treatment leads to a significant increase in the activity of caspase-3 and caspase-7, key proteases that execute the apoptotic program.[2]

  • Ceramide Accumulation: Global lipidomics studies have revealed that Fasnall causes a sharp increase in the levels of ceramides (B1148491) and diacylglycerols.[2][3] Ceramides are pro-apoptotic lipids that can induce apoptosis through various signaling pathways.

  • Phosphatidylserine (B164497) Externalization: The presence of phosphatidylserine on the outer leaflet of the plasma membrane, a hallmark of apoptosis, has been confirmed in Fasnall-treated cells using fluorescently labeled annexin (B1180172) V.[2]

Fasnall Fasnall ComplexI Mitochondrial Complex I Fasnall->ComplexI Inhibits Metabolic_Stress Metabolic Stress (NADH accumulation, TCA depletion) ComplexI->Metabolic_Stress Ceramides Ceramide Accumulation Metabolic_Stress->Ceramides Leads to Caspases Caspase-3/-7 Activation Ceramides->Caspases Contributes to Apoptosis Apoptosis Caspases->Apoptosis Executes

Apoptotic pathway induced by Fasnall.

Effects on Cell Proliferation and Cell Cycle

Fasnall effectively inhibits the proliferation of a range of cancer cell lines, a consequence of the metabolic crisis and subsequent apoptosis it induces.[1][2] Notably, its anti-proliferative effects are maintained even in the presence of serum lipids, which can rescue cells from the effects of true FASN inhibitors.[1]

While a detailed cell cycle arrest profile for Fasnall is not extensively documented, treatment of BT474 breast cancer cells resulted in an increase in the Sub-2N cell population, which is indicative of apoptotic cells with fragmented DNA, rather than a specific cell cycle phase arrest.[2] Other studies on different benzenesulfonate scaffolds have shown an ability to induce G2/M arrest, suggesting that effects on the cell cycle may be compound-specific.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Fasnall benzenesulfonate in various cancer cell lines.

ParameterCell LineValueReference
FASN Inhibition (IC50) HepG2147 nM (acetate incorporation)[4]
HepG2213 nM (glucose incorporation)[4]
Cell Proliferation BT-474Significant inhibition at 50 µM[2]
SKBR3Significant inhibition at 50 µM[2]
MCF7Significant inhibition at 50 µM[2]
MDA-MB-468Significant inhibition at 50 µM[2]
Apoptosis BT-4742- to 10-fold increase in caspase-3/-7 activity vs. MCF10A[2]
SKBR32- to 10-fold increase in caspase-3/-7 activity vs. MCF10A[2]

Table 1: In Vitro Efficacy of this compound

MetaboliteChange upon Fasnall TreatmentReference
Succinate Depleted[1]
Succinyl-CoA Depleted[1]
Malonyl-CoA Depleted[1]
Acetyl-CoA Depleted[1]
Ceramides Sharply Increased[2][3]
Diacylglycerols Sharply Increased[2][3]

Table 2: Key Metabolite Changes Induced by Fasnall in Cancer Cells

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the Fasnall dilutions or vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caspase-3/-7 Activity Assay
  • Cell Lysis: After treatment with Fasnall, lyse the cells using a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent like Triton X-100).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.

  • Assay Reaction: In a 96-well plate, combine a standardized amount of protein lysate with a caspase-3/-7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like (DEVD)2-r110).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

  • Signal Detection: Measure the absorbance at 405 nm for the pNA substrate or the fluorescence at the appropriate excitation/emission wavelengths for the fluorogenic substrate.

  • Data Analysis: Calculate the caspase activity relative to the protein concentration and normalize to the vehicle-treated control.

LC-MS/MS for Metabolomics
  • Metabolite Extraction: After Fasnall treatment, rapidly quench the cellular metabolism by washing the cells with ice-cold saline. Extract the metabolites using a cold solvent mixture, typically 80% methanol.

  • Sample Preparation: Centrifuge the extracts to pellet cellular debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • LC Separation: Reconstitute the dried metabolites in a suitable solvent and inject them into a liquid chromatography system. Separate the metabolites using a HILIC or reversed-phase column with an appropriate gradient of mobile phases.

  • MS/MS Analysis: Eluted metabolites are introduced into a tandem mass spectrometer. The instrument is operated in both positive and negative ion modes to detect a wide range of metabolites. Data is acquired in full scan mode and/or targeted MS/MS mode for specific metabolites.

  • Data Processing: Process the raw data using specialized software to identify and quantify the metabolites based on their mass-to-charge ratio (m/z) and retention time.

Visualization of Experimental and Logical Workflows

cluster_fasnall Fasnall (Complex I Inhibitor) cluster_fasn True FASN Inhibitor Fasnall_Treat Treat Cancer Cells with Fasnall ComplexI_Inhibit Inhibition of Mitochondrial Complex I Fasnall_Treat->ComplexI_Inhibit NADH_Accum NADH Accumulation ComplexI_Inhibit->NADH_Accum TCA_Deplete TCA Cycle Depletion NADH_Accum->TCA_Deplete Apoptosis_Fasnall Apoptosis Induction TCA_Deplete->Apoptosis_Fasnall FASN_Treat Treat Cancer Cells with FASN Inhibitor FASN_Inhibit Direct Inhibition of FASN FASN_Treat->FASN_Inhibit Malonyl_Accum Malonyl-CoA Accumulation FASN_Inhibit->Malonyl_Accum Lipid_Synth_Block Blockage of de novo Lipid Synthesis Malonyl_Accum->Lipid_Synth_Block Apoptosis_FASN Apoptosis Induction Lipid_Synth_Block->Apoptosis_FASN

Comparative workflow of Fasnall vs. a true FASN inhibitor.

Conclusion and Future Directions

The reclassification of this compound as a mitochondrial Complex I inhibitor provides a more accurate framework for understanding its potent anti-cancer effects. Its ability to induce a profound metabolic crisis leading to apoptosis in cancer cells, even in lipid-replete conditions, highlights its therapeutic potential. Future research should focus on elucidating the full spectrum of its downstream signaling effects, exploring potential synergistic combinations with other anti-cancer agents, and further investigating its in vivo efficacy and safety profile in a wider range of cancer models. The distinct mechanism of action of Fasnall compared to true FASN inhibitors underscores the importance of thorough target validation in drug discovery.

References

An In-depth Technical Guide to Fasnall Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Fasnall benzenesulfonate (B1194179) is a chemical compound investigated for its potent anti-tumor activities.[1][2][3] Initially identified as a selective inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids that is often upregulated in cancer cells, recent research has also characterized it as a respiratory Complex I inhibitor.[3][4][5][6] This dual activity has significant implications for its therapeutic potential and mechanism of action in cancer metabolism. This guide provides a comprehensive overview of Fasnall benzenesulfonate, including its chemical properties, biological activities, and the experimental methodologies used to characterize it.

Chemical and Physical Properties

This compound is the benzenesulfonate salt form of Fasnall.[7][8] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 2187367-11-7[7][9]
Formal Name 5,6-dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]-thieno[2,3-d]pyrimidin-4-amine, monobenzenesulfonate[9]
Molecular Formula C₁₉H₂₂N₄S • C₆H₆O₃S[9]
Molecular Weight 496.6 g/mol [9]
Appearance White to beige powder
Purity ≥98% (HPLC)[10]
Solubility DMSO: 10 mg/mL, 13 mg/mL (38.4 mM)[1], 30 mg/mL[9][1][9]
DMF: 30 mg/mL[9]
Storage Temperature 2-8°C
InChI Key KLKWHGQIUKBXKT-UHFFFAOYSA-N[9]
SMILES CC1=C(C)SC2=NC=NC(NC3CCN(CC4=CC=CC=C4)C3)=C21.OS(C5=CC=CC=C5)(=O)=O[9]

Biological Activity and Pharmacological Data

Fasnall has demonstrated significant biological effects, primarily related to the inhibition of cancer cell proliferation and induction of apoptosis.[6][7][8]

ParameterValueCell Line / SystemReference
FASN Inhibition (IC₅₀) 3.71 µMHuman recombinant enzyme[2][9]
3.7 µM[7][8]
Acetate Incorporation into Lipids (IC₅₀) 5.84 µMBT474 HER2+ breast cancer cells[9]
147 nMHepG2 cells[2]
Glucose Incorporation into Lipids (IC₅₀) 213 nMHepG2 cells[2]
Anti-proliferative Activity Potent against MCF-7, MDA-MB-468, BT474, SK-BR-3Breast cancer cells[9]
Lower activity in non-tumorigenic MCF-10A[2][9]
Apoptosis Induction Induces apoptosis in HER2+ breast cancer cell linesBT474, SKBR3[2][6]
In Vivo Efficacy Reduces tumor volume and increases survivalMMTV-Neu model of HER2+ breast cancer[2][9]

Mechanism of Action: FASN and Complex I Inhibition

Fasnall was initially characterized as a selective inhibitor of Fatty Acid Synthase (FASN), an enzyme crucial for de novo fatty acid synthesis, which is a hallmark of many cancer cells.[3][6] Inhibition of FASN leads to a decrease in the production of fatty acids, particularly palmitate, which are essential for membrane formation, energy storage, and signaling molecule synthesis in rapidly proliferating cancer cells. This disruption of lipid metabolism can trigger apoptosis.[6]

However, more recent studies have revealed that Fasnall is also a potent inhibitor of respiratory Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[4][5] This inhibition leads to an accumulation of NADH and a subsequent depletion of metabolites in the tricarboxylic acid (TCA) cycle.[4][5] The resulting metabolic stress, including a decrease in ATP production and a shift towards glycolysis, can also contribute to its anti-tumor effects.[4] Therefore, the anti-cancer activity of Fasnall appears to be a consequence of its impact on both fatty acid synthesis and mitochondrial respiration.

Fasnall_Mechanism_of_Action cluster_0 This compound cluster_3 Cellular Outcomes Fasnall Fasnall FASN Fatty Acid Synthase (FASN) Fasnall->FASN Inhibits ComplexI Mitochondrial Complex I Fasnall->ComplexI Inhibits FattyAcid ⬇ De Novo Fatty Acid Synthesis FASN->FattyAcid NADH ⬆ NADH/NAD+ Ratio ComplexI->NADH Proliferation ⬇ Cell Proliferation FattyAcid->Proliferation Apoptosis ⬆ Apoptosis FattyAcid->Apoptosis (via lipid imbalance) Ceramide ⬆ Ceramide Accumulation Ceramide->Apoptosis TCA ⬇ TCA Cycle Metabolites NADH->TCA TCA->Proliferation TCA->Apoptosis (via metabolic stress)

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of methodologies used in the evaluation of this compound.

To assess the anti-proliferative effects of Fasnall, a common protocol involves seeding cancer cell lines in 96-well plates.[1]

  • Cell Seeding: Cancer cell lines (e.g., LNCaP, MCF-7, BT474) are seeded at a density of approximately 1 x 10⁴ cells per well.[1]

  • Treatment: After allowing cells to adhere, they are treated with varying concentrations of Fasnall (e.g., up to 50 µM) for a specified duration (e.g., 48 to 120 hours).[1][2]

  • Viability Measurement: Cell viability is measured using a WST-1 assay or a similar colorimetric method. The absorbance is read on a microplate spectrophotometer at a wavelength of 450 nm.[1]

  • Data Analysis: The results are typically expressed as a percentage of the vehicle-treated control.

The induction of apoptosis is a key indicator of anti-cancer activity.[6]

  • Cell Treatment: HER2+ breast cancer cells (e.g., BT474, SKBR3) are treated with different concentrations of Fasnall (e.g., 25-100 µM) for 24 to 48 hours.[2][6]

  • Caspase Activity Measurement: Caspase-3 and -7 activity is assayed using a fluorogenic substrate such as (DEVD)₂-r110.[6] Cleavage of the substrate by active caspases releases a fluorescent molecule.

  • Fluorescence Reading: The fluorescence is measured using a plate reader to quantify the level of apoptosis.

The efficacy of Fasnall in a living organism is evaluated using animal models.[2][9]

  • Animal Model: The murine MMTV-Neu model of HER2+ breast cancer is commonly used.[2][9]

  • Treatment Regimen: When tumors become palpable, mice are treated with Fasnall via intraperitoneal (i.p.) injection. A typical dose is 15 mg/kg administered twice weekly.[2][9]

  • Combination Therapy: Fasnall has also been tested in combination with other chemotherapeutic agents like carboplatin.[9]

  • Efficacy Endpoints: The primary endpoints are tumor volume, which is measured regularly, and overall survival of the mice.[2][9]

To understand the impact of Fasnall on cellular lipid profiles, lipidomic analysis is performed.[6]

  • Cell Treatment and Lysis: BT474 cells are exposed to Fasnall (e.g., 10 µM for 2 hours), after which the cells are harvested and lysed.[6]

  • Lipid Extraction: Lipids are extracted from the cell lysates using a suitable solvent system.

  • LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+ and ESI−) to quantify thousands of lipid species simultaneously.[6]

  • Data Analysis: The abundance of specific lipid molecules is compared between Fasnall-treated and vehicle-treated cells to identify significant changes.[6]

This technical guide provides a detailed overview of this compound, offering valuable information for researchers and professionals in drug development. The compound's dual inhibitory action on both FASN and mitochondrial Complex I presents a compelling profile for an anti-cancer agent, warranting further investigation.

References

Fasnall: A Dual-Action Inhibitor Targeting Cancer Metabolism Through FASN and Mitochondrial Complex I

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Fasnall, a novel thiophenopyrimidine molecule initially identified as a selective inhibitor of Fatty Acid Synthase (FASN). FASN is a critical enzyme in de novo lipogenesis, a metabolic pathway frequently upregulated in various cancers to support rapid cell growth and proliferation, making it a prime therapeutic target.[1][2] Fasnall was discovered through an innovative chemoproteomic screening platform and demonstrated potent anti-tumor activity in preclinical models of HER2+ breast cancer.[3][4] Subsequent research has revealed a dual mechanism of action, with Fasnall also functioning as an inhibitor of mitochondrial respiratory Complex I. This guide details the discovery, synthesis, mechanism of action, preclinical data, and key experimental protocols associated with Fasnall, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting Aberrant Lipogenesis in Cancer

Cancer cells exhibit profound metabolic reprogramming to fuel their relentless growth and survival.[2] One of the key metabolic hallmarks is the upregulation of de novo fatty acid synthesis, a process primarily controlled by the multi-enzyme complex, Fatty Acid Synthase (FASN).[5] FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[6] In normal adult tissues, FASN expression is generally low, as fatty acid requirements are met through dietary intake.[3] However, in many human cancers, including breast, prostate, and colon, FASN is significantly overexpressed and its activity is correlated with tumor aggressiveness and poor prognosis.[3][7] This dependency creates a therapeutic window, making FASN a compelling target for anticancer drug development.[1] Fasnall emerged from this strategy as a potent inhibitor, though its full mechanistic profile, as will be discussed, is more complex than initially understood.[3][8]

Discovery of Fasnall: A Chemoproteomic Approach

Fasnall was identified using a chemoproteomic platform named Fluorescence-Linked Enzyme Chemoproteomic Strategy (FLECS).[5] This method enables the rapid, quantitative screening of small-molecule libraries against protein targets in complex mixtures. The workflow is designed to identify compounds that bind to specific proteins, particularly those with cofactor-binding sites.

Discovery Workflow Diagram

FLECS_Workflow cluster_0 FLECS Screening Process Library Purine (B94841) Analog Small-Molecule Library (3,379 Compounds) Screen FLECS Screen: Target Protein (FASN) Immobilized on Resin Library->Screen Incubate Elution Competitive Elution by Library Compounds Screen->Elution Apply Hit_ID Hit Identification: Fluorescence Signal (247 Initial Hits) Elution->Hit_ID Measure Validation Secondary Screen: [3H]glucose incorporation assay Hit_ID->Validation Test Lead Lead Compound: Fasnall Identified as Most Potent Inhibitor Validation->Lead Select

Caption: Workflow for the discovery of Fasnall via FLECS.

FLECS Screening Protocol (Generalized)

The FLECS method involves immobilizing a target protein (in this case, FASN) on a resin.[5] A library of small molecules, selected for their structural similarity to purine analogs, is then screened.[3] Compounds that bind to the target protein's cofactor sites competitively elute the protein from the resin. The amount of eluted protein is quantified, often via a fluorescent tag, allowing for the identification of binding compounds. Initial hits are then subjected to secondary cell-based assays to confirm their inhibitory activity.[3] Fasnall was identified as the most potent inhibitor from a screen of 3,379 compounds.[3]

Chemical Synthesis

Fasnall is a thiophenopyrimidine derivative. The synthesis is described as a highly efficient, single-step reaction from chloropyrimidine and amine starting materials.[3] This streamlined synthesis makes the scaffold readily adaptable for the creation of structural analogs to explore structure-activity relationships (SAR) and improve pharmacological properties.[3]

While a detailed, step-by-step published protocol is not available, the general reaction class is a nucleophilic aromatic substitution, a common method for synthesizing amines.

Synthesis_Workflow cluster_synthesis Fasnall Synthesis Overview SM1 Chloropyrimidine Derivative Reaction One-Step Nucleophilic Aromatic Substitution SM1->Reaction SM2 Amine Starting Material SM2->Reaction Product Fasnall Reaction->Product yields

Caption: General one-step synthesis route for Fasnall.

Mechanism of Action: A Dual-Targeting Strategy

Fasnall exerts its anti-tumor effects through a dual mechanism, targeting both lipid synthesis and mitochondrial respiration.

Inhibition of Fatty Acid Synthase (FASN)

Initially, Fasnall was characterized as a selective inhibitor of FASN, targeting its co-factor binding sites rather than competing with substrate intermediates.[3][4] By inhibiting FASN, Fasnall blocks the production of palmitate, thereby depriving cancer cells of essential building blocks for membrane synthesis and signaling molecules.[6] This inhibition leads to an accumulation of the FASN substrate, malonyl-CoA, which in turn can inhibit carnitine palmitoyltransferase 1 (CPT-1), leading to an increase in cytotoxic ceramide levels and inducing apoptosis.[3]

Inhibition of Mitochondrial Complex I

More recent evidence has demonstrated that Fasnall is also a potent inhibitor of respiratory Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[8][9] This action mimics the metabolic signature of FASN inhibition by causing an accumulation of NADH and subsequent depletion of TCA cycle metabolites.[8] This bioenergetic disruption is a significant contributor to Fasnall's anti-proliferative effects, particularly in cancer cells dependent on oxidative phosphorylation.[8]

MOA_Pathway cluster_fasn Lipogenesis Pathway cluster_mito Mitochondrial Respiration Fasnall Fasnall FASN FASN Fasnall->FASN Inhibition Complex I Complex I Fasnall->Complex I Inhibition Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Membrane Synthesis\n& Proliferation Membrane Synthesis & Proliferation Palmitate->Membrane Synthesis\n& Proliferation Apoptosis Apoptosis Membrane Synthesis\n& Proliferation->Apoptosis Deprivation leads to NADH NADH NADH->Complex I ETC ETC Complex I->ETC ATP Production ATP Production ETC->ATP Production ATP Production->Apoptosis Deprivation leads to

Caption: Dual mechanism of action of Fasnall on FASN and Complex I.

Preclinical Data and Efficacy

Fasnall has demonstrated significant anti-neoplastic activity in a range of in vitro and in vivo models.

In Vitro Activity

Fasnall shows potent inhibition of FASN activity and blocks the incorporation of metabolic precursors into lipids in cancer cell lines. It exhibits selective anti-proliferative activity against aggressive cancer cell lines while being less potent against non-tumorigenic cells.[3]

Table 1: In Vitro Inhibitory Activity of Fasnall

Assay Type Cell Line / Enzyme IC50 Value Reference
FASN Enzyme Activity Purified Human FASN 3.71 µM [1][3]
Acetate Incorporation HepG2 cells 147 nM [3][10]
Glucose Incorporation HepG2 cells 213 nM [3][10]
Acetate Incorporation BT474 cells 5.84 µM [4]
Enantiomer Activity
HS-79 (enantiomer) BT474 cells 1.57 µM [4]

| HS-80 (enantiomer) | BT474 cells | 7.13 µM |[4] |

Anti-proliferative and Apoptotic Effects

Fasnall effectively inhibits proliferation in various breast cancer cell lines and induces apoptosis, as measured by the activation of caspases 3 and 7.[3][10] The effect is more pronounced in HER2+ cell lines (SKBR3, BT474) compared to non-tumorigenic MCF10A cells, which have lower FASN expression.[3]

Table 2: Anti-Proliferative Activity of Fasnall in Breast Cancer Cell Lines

Cell Line Cancer Subtype Relative Potency Reference
BT474 HER2+ High [3]
SKBR3 HER2+ High [3]
MCF7 ER+ High [3]
MDA-MB-468 Triple Negative High [3]

| MCF10A | Non-tumorigenic | Low |[3][10] |

In Vivo Efficacy

In preclinical mouse models, Fasnall has shown significant and well-tolerated anti-tumor activity.

Table 3: In Vivo Efficacy and Dosing of Fasnall

Animal Model Dosing Regimen Key Outcomes Reference
MMTV-Neu (HER2+ Breast Cancer) 15 mg/kg, i.p., twice weekly Reduced tumor volume; increased median survival to 63 days. [10]
MMTV-Neu (HER2+ Breast Cancer) Combination with Carboplatin Potent, synergistic anti-tumor activity. [3][4]
C3Tag (Triple-Negative Breast Cancer) Combination with Carboplatin Significantly reduced tumor volume. [3]

| Acute Toxicity Study (FVB/J mice) | 5-20 mg/kg, i.p. | Well-tolerated with no adverse effects on blood counts, kidney, or liver function. |[3] |

Detailed Experimental Protocols

FASN Enzyme Inhibition Assay (NADPH Oxidation)

This assay measures FASN activity by monitoring the consumption of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.

  • Materials:

    • Purified human FASN enzyme

    • Fasnall (or other inhibitor) dissolved in DMSO

    • Potassium phosphate (B84403) buffer (200 mM, pH 6.6)

    • Dithiothreitol (DTT, 1 mM)

    • EDTA (1 mM)

    • NADPH (0.24 mM)

    • Acetyl-CoA (30 µM)

    • Malonyl-CoA (50 µM)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading at 340 nm at 37°C

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, DTT, EDTA, acetyl-CoA, and NADPH.

    • Add various concentrations of Fasnall (dissolved in DMSO) to the wells. Include a vehicle control (DMSO only). Ensure the final DMSO concentration is consistent and low (<1%).

    • Add the purified FASN enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding malonyl-CoA to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm in a spectrophotometer heated to 37°C. Record readings every 30-60 seconds for 15-30 minutes.

    • Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each Fasnall concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay

This protocol describes a general method to assess the effect of Fasnall on the proliferation of adherent cancer cells.

  • Materials:

    • Breast cancer cell lines (e.g., BT474, MCF7, MCF10A)

    • Complete culture medium (e.g., RPMI or DMEM with 10% FBS)

    • Fasnall stock solution in DMSO

    • 96-well cell culture plates

    • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Prepare serial dilutions of Fasnall in complete culture medium from the DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of Fasnall or vehicle control.

    • Incubate the plates for the desired treatment period (e.g., 48, 72, or 96 hours).

    • At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1; 10 minutes for CellTiter-Glo).

    • Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

    • Calculate cell viability as a percentage of the vehicle-treated control cells and plot against Fasnall concentration to determine the IC50.

Caspase-3/7 Activity Assay (Apoptosis)

This assay quantifies the activation of executioner caspases 3 and 7, a key event in the apoptotic cascade.[4]

  • Materials:

    • Cells seeded in a 96-well plate and treated with Fasnall as in the proliferation assay.

    • Caspase assay/lysis buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM EDTA, 10 mM MgCl2, 10 mM CHAPS, 20% sucrose, 10 mM DTT).

    • Fluorogenic caspase-3/7 substrate (e.g., (Z-DEVD)2-Rhodamine110).

    • Protease inhibitor cocktail.

    • Fluorescence microplate reader (Ex/Em: ~485/535 nm).

  • Procedure:

    • Seed cells (10,000 cells/well) and treat with various concentrations of Fasnall for 24-48 hours.

    • At the end of the treatment, prepare a complete assay buffer by adding the caspase substrate and protease inhibitor to the lysis buffer.

    • Add 50 µL of the complete assay/lysis buffer to each well.

    • Incubate the plate at 37°C for 2-6 hours, protected from light.

    • Measure the fluorescence at an excitation of ~485 nm and an emission of ~535 nm.

    • The increase in fluorescence is proportional to the caspase-3/7 activity. Data can be expressed as fold-change over the vehicle-treated control.

Conclusion and Future Directions

Fasnall is a compelling anti-cancer agent with a unique dual mechanism of action that disrupts two fundamental pillars of cancer cell metabolism: anabolic synthesis and energy production. Its discovery through a sophisticated chemoproteomic screen highlights the power of this technology in identifying novel inhibitors. The potent in vitro and in vivo efficacy, especially in combination with standard chemotherapeutics like carboplatin, underscores its therapeutic potential.[3] The revelation of its activity as a mitochondrial Complex I inhibitor adds a significant dimension to its biological profile, suggesting its utility in cancers reliant on oxidative phosphorylation.[8] Future research should focus on optimizing the therapeutic index of the thiophenopyrimidine scaffold, elucidating the precise interplay between FASN and Complex I inhibition, and identifying patient populations most likely to benefit from this dual-targeting strategy.

References

Fasnall Benzenesulfonate: A Technical Guide to Solubility and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of Fasnall benzenesulfonate (B1194179) and its core mechanism of action as a Fatty Acid Synthase (FASN) inhibitor. The information is intended to support research, scientific discovery, and drug development activities.

Core Properties of Fasnall Benzenesulfonate

Fasnall is a potent inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types and crucial for tumor cell proliferation and survival. The benzenesulfonate salt form of Fasnall is often used in research settings.

Chemical Identity:

  • Systematic Name: N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine benzenesulfonate

  • Fasnall (free base) CAS: 929978-58-5

  • This compound CAS: 2187367-11-7

  • Molecular Formula: C₁₉H₂₂N₄S · C₆H₆O₃S

  • Molecular Weight: 496.6 g/mol

Solubility Profile

The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. This section details the available quantitative and qualitative solubility data.

Quantitative Solubility Data

Quantitative solubility data for this compound is available for Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is important to note that different suppliers report varying solubility values.

SolventSolubilitySourceNotes
Dimethyl Sulfoxide (DMSO) 30 mg/mLCayman Chemical
2 mg/mLSigma-AldrichSolution described as "clear"
10 mg/mLSigma-AldrichSolution described as "clear"
20 mg/mLSigma-AldrichSolution described as "clear"
Dimethylformamide (DMF) 30 mg/mLCayman Chemical
Qualitative Solubility Information

Currently, there is limited publicly available quantitative solubility data for this compound in other common organic solvents or aqueous solutions. Based on its chemical structure, which contains both hydrophobic (benzyl and thienopyrimidine groups) and polar/ionizable (amine and benzenesulfonate) moieties, its solubility can be inferred to vary across different solvent classes. Further experimental determination is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility measurements.

Materials and Equipment
  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

Experimental Workflow

The workflow for the shake-flask solubility determination method is outlined below.

G prep Preparation of Supersaturated Solution equil Equilibration prep->equil Agitation at constant temperature sep Phase Separation equil->sep Centrifugation/Filtration quant Quantification sep->quant Analysis of supernatant (e.g., HPLC) calc Calculation of Solubility quant->calc

Shake-Flask Method Workflow
Detailed Procedure

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed. Carefully collect the supernatant, ensuring no solid particles are disturbed. For further purification, the supernatant can be filtered through a syringe filter compatible with the solvent.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the saturated supernatant from the previous step using a validated analytical method, such as HPLC.

  • Calculation of Solubility: Construct a calibration curve from the analytical data of the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Mechanism of Action: FASN Inhibition and Apoptosis Induction

This compound exerts its anti-cancer effects by inhibiting Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of palmitate. In many cancer cells, FASN is upregulated and plays a critical role in providing lipids for membrane formation, energy storage, and signaling.

Signaling Pathway of FASN Inhibition by Fasnall

The inhibition of FASN by Fasnall leads to a cascade of downstream events, culminating in apoptosis (programmed cell death). A key consequence of FASN inhibition is the accumulation of its substrate, malonyl-CoA. This accumulation indirectly leads to an increase in the levels of ceramides, which are pro-apoptotic signaling molecules.

G Fasnall This compound FASN FASN (Fatty Acid Synthase) Fasnall->FASN Inhibits MalonylCoA Malonyl-CoA Accumulation FASN->MalonylCoA Leads to Ceramide Ceramide Synthesis Upregulation MalonylCoA->Ceramide Promotes Apoptosis Apoptosis Ceramide->Apoptosis Induces

Fasnall's Mechanism of Action
Role in Apoptosis

The Fasnall-induced increase in ceramide levels is a critical step in triggering apoptosis.[1] Ceramides can act through various pathways to initiate the apoptotic cascade, including the activation of caspases, which are the executioner enzymes of apoptosis. Studies have shown that treatment with Fasnall leads to the activation of caspase-3 and caspase-7 in cancer cells.[1] This mechanism underscores the potential of FASN inhibitors like Fasnall as therapeutic agents in oncology.

References

Beyond FASN: A Technical Guide to the Molecular Targets of Fasnall Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall benzenesulfonate (B1194179), initially characterized as a selective inhibitor of Fatty Acid Synthase (FASN), has been the subject of revised scientific understanding. Emerging evidence has redefined its primary mechanism of action, identifying it as a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2][3] This shift in understanding has significant implications for the interpretation of previous studies and the future development of Fasnall and related compounds. This technical guide provides an in-depth analysis of the molecular targets of Fasnall benzenesulfonate beyond FASN, focusing on its now-established role as a respiratory inhibitor and exploring any other potential off-target effects based on available data.

Primary Molecular Target: Mitochondrial Complex I

Recent metabolomic and functional studies have demonstrated that the primary molecular target of Fasnall is mitochondrial Complex I.[1][2][3] Inhibition of this enzyme complex by Fasnall disrupts the electron transport chain, leading to an accumulation of NADH and a subsequent depletion of metabolites in the Tricarboxylic Acid (TCA) cycle.[1][2] This metabolic reprogramming mimics the downstream effects of FASN inhibition, which likely led to its initial classification.

Quantitative Data on Target Inhibition

While a precise IC50 value for the inhibition of mitochondrial Complex I by this compound has not been definitively reported in the reviewed literature, studies have consistently demonstrated its dose-dependent inhibitory effect on cellular respiration.[1] In contrast, the initially reported IC50 value for FASN inhibition is now considered to be a reflection of downstream metabolic consequences rather than direct enzymatic inhibition.

TargetReported IC50/EffectCell Line/SystemReference
Mitochondrial Complex I Dose-dependent inhibition of oxygen consumptionBT-474 breast cancer cells[1]
Fatty Acid Synthase (FASN)3.71 µM (now understood as an indirect effect)Purified human FASN[4][5]
Acetate Incorporation into Lipids147 nMHepG2 cells[5]
Glucose Incorporation into Lipids213 nMHepG2 cells[5]

Signaling Pathways and Cellular Effects

The inhibition of Complex I by Fasnall triggers a cascade of cellular events. The primary consequence is the disruption of cellular respiration and ATP production. This leads to a significant shift in cellular metabolism, characterized by an increased NADH/NAD+ ratio and a depletion of TCA cycle intermediates.

Metabolic Reprogramming

Metabolomic profiling of cancer cells treated with Fasnall reveals a metabolic signature distinct from that of canonical FASN inhibitors.[1] Key metabolic changes include:

  • Accumulation of NADH: Direct consequence of Complex I inhibition.

  • Depletion of TCA Cycle Metabolites: Reduced flux through the TCA cycle due to NADH accumulation.

  • No Accumulation of Malonyl-CoA: Unlike true FASN inhibitors, Fasnall does not cause a buildup of the FASN substrate, malonyl-CoA.[1]

Signaling Pathway of this compound

Fasnall This compound ComplexI Mitochondrial Complex I Fasnall->ComplexI Inhibits NADH NADH Accumulation ComplexI->NADH Leads to Cellular_Effects Altered Cellular Respiration & ATP Production ComplexI->Cellular_Effects TCA TCA Cycle Metabolite Depletion NADH->TCA Causes FASN_mimic Mimics FASN Inhibition Metabolic Phenotype TCA->FASN_mimic

Caption: Mechanism of this compound action.

Off-Target Profile

Beyond its well-documented effect on mitochondrial Complex I, the broader off-target profile of this compound remains largely uncharacterized in publicly available literature. An early study screened Fasnall against a limited panel of proteins including acetyl-CoA carboxylase (ACC), Hsp90, Hsp70, and several kinases, with no significant inhibition observed. However, comprehensive and unbiased screening methodologies such as large-scale kinome profiling or quantitative proteomics-based target identification have not been reported.

Experimental Protocols

Mitochondrial Complex I Activity Assay (NADH Oxidation)

This protocol is a representative method for measuring the activity of mitochondrial Complex I by monitoring the oxidation of NADH.

1. Isolation of Mitochondria:

  • Harvest cultured cells and homogenize in ice-cold mitochondrial isolation buffer.

  • Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

  • Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.

  • Determine the protein concentration of the mitochondrial fraction.

2. NADH Oxidation Assay:

  • In a 96-well plate, add the mitochondrial preparation to the assay buffer containing a terminal electron acceptor (e.g., decylubiquinone).

  • Add varying concentrations of this compound or vehicle control to the wells.

  • Initiate the reaction by adding NADH.

  • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to Complex I activity.

3. Data Analysis:

  • Calculate the rate of NADH oxidation for each condition.

  • Plot the percentage of inhibition against the logarithm of the Fasnall concentration to determine the dose-response curve.

Experimental Workflow for Complex I Assay

cluster_prep Sample Preparation cluster_assay NADH Oxidation Assay cluster_analysis Data Analysis Cell_Harvest Cell Harvest Homogenization Homogenization Cell_Harvest->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Mito_Isolation Mitochondria Isolation Centrifugation2->Mito_Isolation Protein_Quant Protein Quantification Mito_Isolation->Protein_Quant Plate_Setup Prepare 96-well Plate with Mitochondria & Assay Buffer Protein_Quant->Plate_Setup Add_Fasnall Add Fasnall or Vehicle Plate_Setup->Add_Fasnall Add_NADH Initiate with NADH Add_Fasnall->Add_NADH Measure_Absorbance Measure A340 over Time Add_NADH->Measure_Absorbance Calc_Rate Calculate Rate of NADH Oxidation Measure_Absorbance->Calc_Rate Dose_Response Generate Dose-Response Curve Calc_Rate->Dose_Response

Caption: Workflow for assessing Complex I inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate direct target engagement in a cellular context. While not specifically reported for Fasnall and Complex I, this protocol outlines the general procedure.

1. Cell Treatment:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a specified duration.

2. Thermal Challenge:

  • Harvest and resuspend the cells in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Cool the tubes on ice.

3. Lysis and Separation:

  • Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

4. Protein Detection:

  • Collect the supernatant and analyze the amount of soluble target protein (a subunit of Complex I) by Western blotting or other quantitative protein detection methods.

5. Data Analysis:

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Fasnall indicates target stabilization and direct binding.

Conclusion

The reclassification of this compound from a FASN inhibitor to a mitochondrial Complex I inhibitor underscores the importance of rigorous target validation in drug discovery. Its primary molecular target is now understood to be Complex I of the electron transport chain, leading to significant metabolic reprogramming that mimics the effects of FASN inhibition. While its effects on cellular respiration are well-documented, a precise IC50 for Complex I inhibition and a comprehensive, unbiased off-target profile are yet to be fully elucidated. This guide provides a summary of the current understanding of Fasnall's molecular targets, offering a valuable resource for researchers in the field. Further investigation into its broader off-target landscape is warranted to fully comprehend its pharmacological profile.

References

Fasnall Benzenesulfonate: A Comprehensive Technical Guide to its Function as a Mitochondrial Complex I Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasnall (B607418) benzenesulfonate (B1194179), initially investigated as a fatty acid synthase (FASN) inhibitor, has been identified as a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This discovery has significant implications for its therapeutic potential, particularly in oncology, and repositions it as a tool for studying mitochondrial metabolism. This technical guide provides an in-depth analysis of fasnall benzenesulfonate's role as a Complex I inhibitor, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its impact on cellular signaling pathways.

Introduction

Mitochondrial Complex I is the first and largest enzyme of the electron transport chain, playing a central role in cellular respiration and energy production. Its inhibition has emerged as a promising therapeutic strategy for various diseases, including cancer, by disrupting tumor cell metabolism. This compound was originally developed as an inhibitor of FASN, a key enzyme in de novo fatty acid synthesis. However, recent research has demonstrated that its primary mechanism of action in cancer cells is the inhibition of mitochondrial Complex I.[1][2][3] This guide will focus on the core evidence supporting this reclassification and provide a detailed technical overview for researchers in the field.

Mechanism of Action: Complex I Inhibition

This compound acts as a ubiquinone-dependent respiratory Complex I inhibitor.[1] Its inhibitory action disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. This leads to an accumulation of NADH and a subsequent depletion of the NAD+ pool, profoundly impacting cellular redox balance and metabolic pathways that rely on NAD+.[1][2][3]

The primary metabolic consequences of Fasnall-induced Complex I inhibition include:

  • Decreased Oxygen Consumption: A hallmark of Complex I inhibition, leading to a reduction in the overall rate of cellular respiration.[1]

  • Increased Glycolysis and Lactate (B86563) Secretion: To compensate for the deficit in ATP production from oxidative phosphorylation, cells upregulate glycolysis, resulting in increased glucose consumption and lactate production.[1]

  • Depletion of Tricarboxylic Acid (TCA) Cycle Metabolites: The accumulation of NADH inhibits key NAD+-dependent enzymes in the TCA cycle, leading to a depletion of its intermediates.[1]

  • Activation of Reductive Carboxylation: To replenish TCA cycle intermediates and support biosynthesis, cells can shift towards reductive carboxylation of glutamine-derived α-ketoglutarate.[1]

Signaling and Metabolic Reprogramming

The inhibition of Complex I by this compound triggers a cascade of metabolic reprogramming events. The following diagram illustrates the central role of Complex I and the downstream effects of its inhibition by Fasnall.

cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain cluster_Cytosol Cytosol Complex I Complex I CoQ CoQ Complex I->CoQ e- NAD+ NAD+ Complex I->NAD+ Regeneration Blocked Complex II Complex II Complex II->CoQ e- Complex III Complex III CoQ->Complex III e- Complex IV Complex IV Complex III->Complex IV e- O2 O2 Complex IV->O2 e- ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP NADH NADH NADH->Complex I e- TCA Cycle TCA Cycle TCA Cycle->NADH H2O H2O O2->H2O Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->TCA Cycle Decreased Flux Lactate Lactate Pyruvate->Lactate Increased Flux Fasnall Fasnall Fasnall->Complex I Inhibits

Figure 1. Mechanism of this compound as a Complex I inhibitor and its impact on cellular metabolism.

Quantitative Data

While the primary literature confirms a dose-dependent inhibition of Complex I by this compound, a specific IC50 value for this interaction has not been explicitly reported.[1] However, data on its effects on cellular processes and its previously presumed target provide valuable context.

ParameterValueCell Line / SystemReference
Complex I Inhibition Dose-dependentCell-free ubiquinone-dependent NADH oxidation assay[1]
IC50 (FASN inhibition) 3.71 µMPurified human FASN[4]
IC50 (Acetate incorporation into lipids) 147 nMHepG2 cells[4]
IC50 (Glucose incorporation into lipids) 213 nMHepG2 cells[4]
Effect on Oxygen Consumption Immediate and significant decreaseBT-474 cells (Seahorse assay)[1]
Effect on Glucose Consumption ~9-fold increaseBT-474 cells[1]
Effect on Lactate Secretion ~18-fold increaseBT-474 cells[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound as a Complex I inhibitor.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.

  • Cell Seeding: Plate cells (e.g., BT-474) in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the growth medium with pre-warmed XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a CO2-free incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the Seahorse sensor cartridge with modulators of mitochondrial function (e.g., oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) and this compound at the desired concentrations.

  • Assay Execution: Calibrate the sensor cartridge and place it into the cell culture plate. The Seahorse XF Analyzer will measure baseline OCR before sequentially injecting the compounds and recording the subsequent changes in OCR. Fasnall is typically injected to observe an immediate effect on basal respiration.

Resazurin (B115843) Cell Viability Assay

This assay assesses cell viability by measuring the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified duration (e.g., 1.5 hours).[1]

  • Resazurin Addition: Add a resazurin solution to each well and incubate for a period determined by cell type and density (typically 1-4 hours).

  • Fluorescence Measurement: Measure the fluorescence of resorufin using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. A decrease in fluorescence indicates reduced cell viability.

13C Isotope Tracing

This technique traces the metabolic fate of labeled substrates to elucidate pathway activity.

  • Cell Culture and Labeling: Culture cells (e.g., BT-474) in a medium containing a 13C-labeled substrate, such as [U-13C6] D-glucose or [U-13C5] L-glutamine, in the presence or absence of this compound.

  • Metabolite Extraction: After the desired incubation period, quench cellular metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution of key metabolites in pathways like the TCA cycle and glycolysis.

  • Data Analysis: Analyze the labeling patterns to infer changes in metabolic flux through different pathways resulting from Complex I inhibition by Fasnall.

BIOLOG Phenotypic Assay

This assay measures the rate of oxidation of various substrates by permeabilized cells to assess metabolic function.

  • Cell Permeabilization and Seeding: Permeabilize cells (e.g., BT-474) and seed them into BIOLOG plates, which contain 96 wells each with a different carbon source or metabolic substrate.

  • Inhibitor Treatment: Add this compound or other inhibitors to the wells.

  • Redox Dye Reduction Measurement: The assay utilizes a redox dye that changes color upon reduction by NADH produced during substrate oxidation. The color change is monitored over time using a plate reader to determine the rate of substrate utilization. A decrease in the rate of oxidation of NADH-linked substrates (e.g., pyruvate, malate, α-ketoglutarate) is indicative of Complex I inhibition.[1]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for characterizing this compound.

cluster_workflow Experimental Workflow for Characterizing Fasnall start Start cell_culture Cell Culture (e.g., BT-474) start->cell_culture treatment Treat with Fasnall (various concentrations) cell_culture->treatment seahorse Seahorse XF Assay (Measure OCR) treatment->seahorse resazurin Resazurin Assay (Assess Viability) treatment->resazurin isotope_tracing 13C Isotope Tracing (Metabolic Flux) treatment->isotope_tracing biolog BIOLOG Assay (Substrate Oxidation) treatment->biolog data_analysis Data Analysis and Interpretation seahorse->data_analysis resazurin->data_analysis isotope_tracing->data_analysis biolog->data_analysis conclusion Conclusion: Fasnall is a Complex I Inhibitor data_analysis->conclusion

Figure 2. General experimental workflow for the characterization of this compound.

cluster_logic Logical Flow for Reclassification of Fasnall initial_hypothesis Hypothesis: Fasnall inhibits FASN metabolic_signature Observe Metabolic Signature Inconsistent with FASN Inhibition (e.g., no malonate accumulation) initial_hypothesis->metabolic_signature new_hypothesis New Hypothesis: Fasnall acts upstream of FASN metabolic_signature->new_hypothesis complex_i_signature Metabolic Profile Matches Known Complex I Inhibitors (e.g., Rotenone, Metformin) new_hypothesis->complex_i_signature direct_assay Direct Cell-Free Assay Shows Dose-Dependent Complex I Inhibition complex_i_signature->direct_assay final_conclusion Conclusion: Fasnall is a Complex I Inhibitor direct_assay->final_conclusion

Figure 3. Logical flow diagram illustrating the reclassification of this compound.

Therapeutic Potential and Future Directions

The identification of this compound as a Complex I inhibitor opens new avenues for its therapeutic application, particularly in cancers that are dependent on oxidative phosphorylation.[1][2] In vivo studies have already demonstrated its efficacy in reducing tumor growth in breast cancer and melanoma xenograft models.[1] An important finding is that Fasnall administration in mice did not reproduce the neurological side effects reported for some other Complex I inhibitors, suggesting a potentially favorable safety profile.[1][2]

Future research should focus on:

  • Determining the precise IC50 and Ki values of this compound for mitochondrial Complex I from various species.

  • Elucidating the detailed structural basis of its interaction with Complex I.

  • Further investigating its pharmacokinetic and pharmacodynamic properties.

  • Exploring its efficacy in a broader range of cancer models and in combination with other anti-cancer agents.

Conclusion

This compound is a potent mitochondrial Complex I inhibitor, a characteristic that redefines its primary mechanism of action and therapeutic potential. Its ability to disrupt cellular respiration and metabolism makes it a valuable tool for cancer research and a promising candidate for further drug development. This guide provides a comprehensive technical foundation for researchers and scientists working with this compound, facilitating its effective use in the laboratory and its potential translation to the clinic.

References

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Fasnall

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall is a novel, selective inhibitor of Fatty Acid Synthase (FASN), an enzyme that is a key player in the de novo synthesis of fatty acids.[1][2][3][4] In normal adult tissues, the expression and activity of FASN are generally low, as fatty acid requirements are primarily met through dietary intake.[5] However, many types of cancer cells exhibit a significant upregulation of FASN, making it a compelling target for anticancer therapy.[1][5] Fasnall has demonstrated potent anti-tumor activity in preclinical models of HER2+ breast cancer.[1][2][4] This document provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Fasnall, presenting key data and experimental methodologies to support ongoing research and development efforts. While initially identified as a FASN inhibitor, recent studies suggest that Fasnall may also act as a respiratory Complex I inhibitor.[6][7]

Pharmacokinetics

The pharmacokinetic profile of Fasnall has been characterized in mice to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for determining appropriate dosing regimens and predicting therapeutic windows.

Single-Dose Pharmacokinetics in Mice

Following a single intraperitoneal (IP) injection, Fasnall is rapidly absorbed and distributed.[1] However, it is also cleared quickly from plasma and tissues.[1]

Table 1: Single-Dose Pharmacokinetic Parameters of Fasnall in MMTV-Neu Mice Following a 15 mg/kg Intraperitoneal Injection

ParameterPlasmaLiverKidney
Tmax (min)555
T1/2 (min)9.81 ± 0.029.84 ± 0.099.90 ± 0.01

Data presented as mean ± SEM (n=3). Tmax represents the time to reach maximum concentration. T1/2 is the elimination half-life.[1]

The rapid clearance suggests that more frequent dosing schedules, such as daily administration, may be necessary to maintain therapeutic concentrations in vivo.[1]

Pharmacodynamics

The pharmacodynamic effects of Fasnall have been evaluated in preclinical cancer models to establish the relationship between drug exposure and anti-tumor activity.

In Vivo Efficacy in a HER2+ Breast Cancer Model

In the MMTV-Neu mouse model of HER2+ breast cancer, Fasnall demonstrated significant anti-tumor activity.[1][2][4]

Table 2: In Vivo Efficacy of Fasnall in the MMTV-Neu Mouse Model

Treatment GroupDosing RegimenMean Tumor Volume Reduction (vs. Control)Increase in Median Survival
Fasnall15 mg/kg, IP, twice weekly for 3 weeks~33%Doubled (63 days vs. control)
Fasnall + Carboplatin (B1684641)Fasnall: 15 mg/kg, IP, twice weekly; Carboplatin: 50 mg/kg, weeklySynergistic reduction in tumor volumeNot significantly extended beyond Fasnall alone

Data is derived from published preclinical studies.[1][8]

Fasnall's anti-tumor activity is attributed to the induction of apoptosis in cancer cells.[1][2] This is mediated, at least in part, by an increase in cellular ceramide levels following FASN inhibition.[1][4] Global lipidomics studies have shown that Fasnall leads to profound changes in the lipid profiles of cancer cells.[1][4]

Signaling Pathway

Fasnall's primary mechanism of action is the inhibition of FASN, which disrupts de novo fatty acid synthesis. This leads to a cascade of downstream effects that ultimately result in apoptosis of cancer cells.

FASN_Inhibition_Pathway Fasnall Fasnall FASN Fatty Acid Synthase (FASN) Fasnall->FASN Inhibits Malonyl_CoA Malonyl-CoA Accumulation Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis FASN->Fatty_Acid_Synthesis Catalyzes Ceramide Ceramide Accumulation Tumor_Growth Tumor Growth and Proliferation Fatty_Acid_Synthesis->Tumor_Growth Supports Apoptosis Apoptosis Ceramide->Apoptosis Induces Apoptosis->Tumor_Growth

Caption: Mechanism of Action of Fasnall.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of Fasnall in a preclinical mouse model of HER2+ breast cancer.

Materials:

  • MMTV-Neu transgenic mice

  • Fasnall, formulated in a suitable vehicle (e.g., DMSO/saline)

  • Carboplatin (for combination studies)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Female MMTV-Neu mice are monitored weekly for tumor development.

  • Once tumors reach a palpable size (e.g., ~200 mm³), mice are randomized into treatment and control groups.

  • Fasnall is administered via intraperitoneal injection at a dose of 15 mg/kg, twice weekly.

  • The control group receives vehicle injections on the same schedule.

  • For combination studies, an additional group receives Fasnall and carboplatin at their respective dosing regimens.

  • Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (length × width²)/2.

  • Mice are monitored for signs of toxicity, and body weight is recorded regularly.

  • The study is continued for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a humane endpoint.

  • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of Fasnall in mice.

Materials:

  • FVB/J or MMTV-Neu mice

  • Fasnall, formulated for injection

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue homogenization equipment

  • LC-MS/MS system for drug quantification

Procedure:

  • Mice are administered a single dose of Fasnall (e.g., 15 mg/kg, IP).

  • At specified time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), blood samples are collected via retro-orbital bleeding or cardiac puncture.

  • Plasma is separated by centrifugation.

  • At each time point, a cohort of mice is euthanized, and tissues of interest (e.g., liver, kidney, tumor) are collected.

  • Tissues are homogenized in a suitable buffer.

  • Fasnall concentrations in plasma and tissue homogenates are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic parameters (Tmax, Cmax, T1/2, AUC) are calculated using appropriate software.

Experimental_Workflow start Start: MMTV-Neu Mice with Palpable Tumors randomization Randomization into Treatment Groups start->randomization treatment Treatment Administration (Fasnall, Vehicle, Combo) randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring (Twice Weekly) treatment->monitoring pk_sampling PK Sampling: Blood & Tissue Collection (Specified Time Points) treatment->pk_sampling For PK Study Cohort endpoint Study Endpoint monitoring->endpoint pk_analysis PK Analysis: LC-MS/MS Quantification pk_sampling->pk_analysis pd_analysis PD Analysis: Tumor Excision & Biomarker Assessment endpoint->pd_analysis data_analysis Data Analysis & Interpretation pd_analysis->data_analysis pk_analysis->data_analysis

Caption: In Vivo Study Workflow.

Conclusion

Fasnall is a promising anti-cancer agent that selectively targets FASN, a key enzyme in the metabolic reprogramming of cancer cells.[1][3] Preclinical studies have demonstrated its potent in vivo efficacy, particularly in models of HER2+ breast cancer.[1][4] The pharmacokinetic profile of Fasnall is characterized by rapid absorption and clearance, which will inform the design of future clinical trials.[1] Further optimization of the dosing regimen and exploration of combination therapies are warranted to maximize the therapeutic potential of Fasnall.[1] The detailed experimental protocols provided herein should facilitate further research into the promising therapeutic utility of this novel FASN inhibitor.

References

In Vitro Efficacy of Fasnall Against Human Recombinant FASN: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro inhibitory activity of Fasnall, a selective inhibitor of Fatty Acid Synthase (FASN), against the human recombinant FASN enzyme. This document outlines the quantitative inhibitory data, detailed experimental methodologies for the determination of the half-maximal inhibitory concentration (IC50), and visual representations of the experimental workflow and the pertinent cellular signaling pathways involving FASN.

Quantitative Inhibitory Data

The inhibitory potency of Fasnall against purified human FASN was determined by measuring the incorporation of radiolabeled substrate into lipids. The IC50 value, representing the concentration of Fasnall required to inhibit 50% of the FASN enzymatic activity, is summarized in the table below.

CompoundTarget EnzymeIC50 (μM)Assay MethodSource
FasnallPurified Human FASN3.71[¹⁴C]Malonyl-CoA Incorporation Assay[1]

Experimental Protocols

The following protocol details the methodology employed for the determination of the in vitro IC50 value of Fasnall against human recombinant FASN, as described in the source literature.[1]

FASN Activity Assay Protocol

This assay quantifies the activity of FASN by measuring the incorporation of 2-[¹⁴C]malonyl-CoA into fatty acids.

Materials:

  • Purified Human FASN Enzyme (10 μg/ml)

  • Fasnall (in DMSO)

  • Assay Buffer: PBS containing 1 mM DTT and 1 mM EDTA

  • Acetyl-CoA (20 μM)

  • NADPH (200 μM)

  • Malonyl-CoA (50 μM)

  • 2-[¹⁴C]Malonyl-CoA (0.05 μCi)

  • Chloroform/Methanol (2:1, v/v)

  • Scintillation Counter

Procedure:

  • Enzyme Pre-incubation: Purified human FASN (10 μg/ml in assay buffer) is pre-incubated with varying concentrations of Fasnall at 37°C for 30 minutes. The final DMSO concentration is maintained at 1%.

  • Substrate Addition: Following pre-incubation, a substrate mixture containing acetyl-CoA (final concentration 20 μM) and NADPH (final concentration 200 μM) is added to the enzyme-inhibitor mix. The total reaction volume is brought to 90 μl.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of 10 μl of a 50 μM malonyl-CoA solution spiked with 0.05 μCi of 2-[¹⁴C]malonyl-CoA.

  • Incubation: The reaction mixture is incubated for 30 minutes at 37°C.

  • Lipid Extraction: The reaction is terminated, and the newly synthesized radiolabeled lipids are extracted by adding 150 μl of chloroform/methanol (2:1, v/v). This extraction is repeated three times.

  • Quantification: The amount of incorporated 2-[¹⁴C]malonyl-CoA into the lipid fraction is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of FASN inhibition against the logarithm of Fasnall concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental process and the biological context of FASN inhibition, the following diagrams have been generated using the Graphviz DOT language.

FASN_Inhibition_Assay_Workflow A 1. Enzyme & Inhibitor Pre-incubation (FASN + Fasnall, 30 min, 37°C) B 2. Substrate Addition (Acetyl-CoA + NADPH) A->B C 3. Reaction Initiation (Add [14C]Malonyl-CoA) B->C D 4. Enzymatic Reaction (30 min, 37°C) C->D E 5. Lipid Extraction (Chloroform/Methanol) D->E F 6. Quantification (Scintillation Counting) E->F G 7. Data Analysis (IC50 Determination) F->G

FASN Inhibition Assay Workflow

The following diagram illustrates the signaling pathway involving FASN, with a particular focus on its interaction with the HER2 pathway, which is often dysregulated in cancer.[2][3][4][5]

FASN_Signaling_Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates SREBP1c SREBP-1c mTOR->SREBP1c Activates Transcription FASN_Gene FASN Gene SREBP1c->FASN_Gene Binds to Promoter FASN_Protein FASN Protein FASN_Gene->FASN_Protein Expression Lipogenesis De Novo Lipogenesis (Palmitate Synthesis) FASN_Protein->Lipogenesis Catalyzes HER2_Expression HER2 Expression FASN_Protein->HER2_Expression Upregulates (Positive Feedback) Fasnall Fasnall Fasnall->FASN_Protein Inhibits

FASN and HER2 Signaling Crosstalk

References

Unraveling the Enantiomeric Riddle of Fasnall: A Technical Guide to its Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall, a potent inhibitor of fatty acid synthase (FASN), has emerged as a compound of significant interest in oncological research. As a racemic mixture, it comprises the (R)- and (S)-enantiomers, each exhibiting distinct biological activities. This technical guide provides an in-depth exploration of the enantiomers of Fasnall, their differential activities, and the underlying molecular mechanisms. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Data Presentation: Quantitative Activity of Fasnall Enantiomers

The biological activity of Fasnall and its enantiomers is primarily assessed through their ability to inhibit fatty acid synthesis. The following tables summarize the key quantitative data from in vitro assays.

Table 1: Inhibition of Fatty Acid Synthase (FASN) by Fasnall Racemate

CompoundAssayCell LineIC₅₀ (µM)
Fasnall (racemate)Purified Human FASN ActivityBT4743.71[1]
Fasnall (racemate)[³H]acetate IncorporationBT4745.84[1]
Fasnall (racemate)[³H]acetate IncorporationHepG20.147[1]
Fasnall (racemate)[³H]glucose IncorporationHepG20.213[1]

Table 2: Differential Activity of Fasnall Enantiomers

EnantiomerDesignationAssayCell LineIC₅₀ (µM)Relative Potency vs. (R)-enantiomer
(S)-FasnallHS-79[³H]acetate IncorporationBT4741.57[1]~4.5x more potent
(R)-FasnallHS-80[³H]acetate IncorporationBT4747.13[1]-

Note: The (S)-enantiomer (HS-79) is reported to be more than four times as active as the (R)-enantiomer (HS-80) in inhibiting fatty acid synthesis.[1]

Experimental Protocols

Synthesis and Chiral Separation of Fasnall Enantiomers
  • Synthesis of Racemic Fasnall: The synthesis of racemic Fasnall can be achieved through the reaction of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (B12014) with racemic 1-benzylpyrrolidin-3-amine.

  • Chiral Resolution: The separation of the enantiomers can be accomplished using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Alternatively, diastereomeric salt formation with a chiral acid followed by fractional crystallization can be employed.

[³H]Acetate Incorporation Assay

This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate (B1210297) into cellular lipids.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • BT474 or HepG2 cells

  • Fasnall, (S)-Fasnall (HS-79), (R)-Fasnall (HS-80)

  • [³H]acetate

  • Trypsin

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed cells (e.g., BT474 at 400,000 cells/well) in 6-well plates and culture for 24 hours.[1]

  • Compound Treatment: Treat the cells with varying concentrations of Fasnall or its enantiomers for a specified period (e.g., 1 hour).[1]

  • Radiolabeling: Add [³H]acetate (e.g., 10 µCi/well) to each well and incubate for a defined time (e.g., 2 hours).[1]

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS, detach them using trypsin, and perform lipid extraction using an appropriate solvent system.

  • Quantification: Measure the radioactivity of the lipid extracts using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition of acetate incorporation against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Primary Mechanism: FASN Inhibition and Induction of Apoptosis

Fasnall's primary mechanism of action is the inhibition of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis. This inhibition leads to a cascade of events culminating in apoptosis, particularly in cancer cells that are highly dependent on FASN for their proliferation and survival.

FASN_Inhibition_Pathway cluster_inhibition Fasnall Fasnall Enantiomers ((S)-Fasnall > (R)-Fasnall) FASN Fatty Acid Synthase (FASN) Fasnall->FASN Inhibition Fasnall->FASN Inhibition MalonylCoA Malonyl-CoA Accumulation Ceramide Ceramide Accumulation CPT1 Carnitine Palmitoyltransferase 1 (CPT-1) Inhibition MalonylCoA->CPT1 Inhibition MalonylCoA->CPT1 CPT1->Ceramide Leads to Apoptosis Apoptosis Ceramide->Apoptosis Caspases Caspase Activation (Caspase-3, -7) Apoptosis->Caspases

Caption: Fasnall-mediated inhibition of FASN and subsequent apoptotic signaling.

The inhibition of FASN by Fasnall leads to the accumulation of its substrate, malonyl-CoA. Elevated levels of malonyl-CoA inhibit carnitine palmitoyltransferase 1 (CPT-1), an enzyme crucial for the transport of fatty acids into the mitochondria for β-oxidation. This disruption in fatty acid metabolism results in the accumulation of ceramides, which are pro-apoptotic signaling molecules. The increase in ceramide levels ultimately triggers the apoptotic cascade, involving the activation of caspases such as caspase-3 and caspase-7.[2]

Off-Target Mechanism: Mitochondrial Complex I Inhibition

Recent studies have revealed that Fasnall also exhibits off-target activity as an inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[3] This secondary mechanism contributes to its anti-cancer effects.

Complex_I_Inhibition_Workflow Fasnall Fasnall ComplexI Mitochondrial Complex I Fasnall->ComplexI Inhibition NADH_Ox NADH Oxidation Inhibition ComplexI->NADH_Ox ETC Disrupted Electron Transport Chain NADH_Ox->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS CellDeath Cell Death ATP->CellDeath ROS->CellDeath

Caption: Off-target effect of Fasnall as a mitochondrial Complex I inhibitor.

Inhibition of Complex I by Fasnall disrupts the electron transport chain, leading to decreased ATP production and an increase in the generation of reactive oxygen species (ROS). Both of these consequences contribute to cellular stress and can induce cell death, complementing the apoptotic effects of FASN inhibition.

Experimental Workflow for Target Deconvolution

Identifying the off-target effects of a compound like Fasnall is crucial for a complete understanding of its pharmacological profile. The following workflow outlines a general approach for such an investigation.

Target_Deconvolution_Workflow Start Initial Observation: Discrepancy between phenotype and known target Metabolomics Metabolomic Profiling (e.g., LC-MS) Start->Metabolomics Pathway_Analysis Pathway Enrichment Analysis Metabolomics->Pathway_Analysis Hypothesis Hypothesis Generation: Off-target identified (e.g., Mitochondrial dysfunction) Pathway_Analysis->Hypothesis Validation Target Validation Assays Hypothesis->Validation OCR_Assay Oxygen Consumption Rate (OCR) Assay (e.g., Seahorse Analyzer) Validation->OCR_Assay Enzyme_Assay Isolated Mitochondrial Complex I Enzyme Activity Assay Validation->Enzyme_Assay Conclusion Confirmation of Off-Target Effect Validation->Conclusion

Caption: A generalized workflow for identifying off-target effects of a compound.

This workflow begins with an observation that the cellular effects of the compound cannot be fully explained by its known primary target. Metabolomic analysis can then reveal unexpected changes in cellular metabolism, pointing towards other affected pathways. Based on this, a new hypothesis about an off-target is generated and subsequently validated through specific biochemical and cellular assays, such as measuring the oxygen consumption rate to assess mitochondrial function and performing enzyme activity assays with isolated mitochondrial complexes.

Conclusion

Fasnall presents a compelling case study in the importance of understanding enantiomeric differences in drug activity. The superior potency of the (S)-enantiomer highlights the stereospecificity of its interaction with FASN. Furthermore, the discovery of its off-target effects on mitochondrial Complex I underscores the necessity of comprehensive target deconvolution in drug development. This guide provides a foundational understanding of the multifaceted activity of Fasnall and its enantiomers, offering valuable insights for researchers dedicated to advancing cancer therapeutics.

References

The Multifaceted Effects of Fasnall Benzenesulfonate on Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall benzenesulfonate (B1194179), the benzenesulfonate salt form of Fasnall, has emerged as a significant modulator of cellular lipid metabolism. Initially identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis, recent evidence reveals a more complex mechanism of action, including the inhibition of mitochondrial respiratory Complex I. This dual action positions Fasnall as a potent anti-tumor agent, particularly in cancers characterized by altered lipid metabolism. This technical guide provides an in-depth overview of Fasnall benzenesulfonate's effects on lipid metabolism pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their exploration of this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its inhibitory concentrations and effects on lipid composition.

Table 1: Inhibitory Concentrations (IC50) of this compound

Assay TypeCell Line/SystemIC50 ValueReference
FASN Inhibition (cell-free)-3.7 µM[1]
Acetate IncorporationHepG2147 nM[2]
Glucose IncorporationHepG2213 nM[2]

Table 2: Effects of this compound on Cellular Lipid Profiles

Lipid ClassCell LineTreatment ConditionsObserved ChangeReference
CeramidesBT474Not SpecifiedSharply Increased[3]
DiacylglycerolsBT474Not SpecifiedSharply Increased[3]
Unsaturated Fatty AcidsBT474Not SpecifiedIncreased[3]
De Novo Cholesterol BiosynthesisBT4741 µM Fasnall, 24h with 20% D2O in RPMI-1640Dramatically Decreased[4]
De Novo Cholesterol BiosynthesisBT4745 µM Fasnall, 24h with 20% D2O in RPMI-1640Completely Ablated[4]
Myristic Acid (14:0)BT47424h with [U-13C6] D-glucose & [U-13C5] L-glutamineDecreased contribution from glucose, compensated by glutamine[4]
Palmitic Acid (16:0)BT47424h with [U-13C6] D-glucose & [U-13C5] L-glutamineDecreased contribution from glucose, compensated by glutamine[4]
Palmitoleic Acid (16:1)BT47424h with [U-13C6] D-glucose & [U-13C5] L-glutamineDecreased contribution from glucose, compensated by glutamine[4]
Stearic Acid (18:0)BT47424h with [U-13C6] D-glucose & [U-13C5] L-glutamineDecreased contribution from glucose, compensated by glutamine[4]
Oleic Acid (18:1)BT47424h with [U-13C6] D-glucose & [U-13C5] L-glutamineDecreased contribution from glucose, compensated by glutamine[4]

Signaling Pathways Modulated by this compound

Fasnall's impact on lipid metabolism is intertwined with its modulation of key cellular signaling pathways. As a FASN inhibitor, it is positioned to influence pathways that are either upstream regulators or downstream effectors of de novo lipogenesis.

Fatty Acid Synthesis and Associated Regulatory Pathways

The primary target of Fasnall is FASN, the enzyme responsible for the terminal steps of de novo fatty acid synthesis. This pathway is crucial for providing the building blocks for membranes, signaling molecules, and energy storage. The regulation of FASN is tightly controlled by upstream factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.

FASN_Pathway cluster_upstream Upstream Regulation cluster_core De Novo Fatty Acid Synthesis cluster_downstream Downstream Products SREBP-1c SREBP-1c FASN Fatty Acid Synthase (FASN) SREBP-1c->FASN Transcriptional Activation Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Complex Lipids Complex Lipids (Triglycerides, Phospholipids) Palmitate->Complex Lipids Signaling Molecules Signaling Molecules Palmitate->Signaling Molecules Signaling_Crosstalk cluster_fasnall This compound cluster_lipid Lipid Metabolism cluster_signaling Signaling Pathways Fasnall Fasnall FASN FASN Inhibition Fasnall->FASN Lipid_Profile Altered Lipid Profile FASN->Lipid_Profile PI3K_AKT PI3K/AKT Pathway Lipid_Profile->PI3K_AKT Modulation MAPK_ERK MAPK/ERK Pathway Lipid_Profile->MAPK_ERK Modulation Cell_Outcomes Cell Proliferation, Survival, Apoptosis PI3K_AKT->Cell_Outcomes MAPK_ERK->Cell_Outcomes Cell_Viability_Workflow A Seed Cells in 96-well Plate (1x10^4 cells/well) B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48h C->D E Add WST-1 Reagent D->E F Incubate for 1-4h E->F G Measure Absorbance at 450 nm F->G H Data Analysis G->H Isotope_Tracing_Workflow A Culture and Treat Cells with Fasnall B Incubate with Stable Isotope Precursor (e.g., 13C-Glucose) A->B C Harvest Cells and Extract Lipids B->C D Prepare Samples for Mass Spectrometry (e.g., FAMEs for GC-MS) C->D E Mass Spectrometry Analysis (GC-MS or LC-MS) D->E F Analyze Mass Isotopologue Distribution and Calculate Fractional Synthesis E->F In_Vivo_Workflow A Monitor MMTV-Neu Mice for Tumor Development B Randomize Tumor-bearing Mice into Groups A->B C Administer Fasnall or Vehicle (e.g., 15 mg/kg, i.p., twice weekly) B->C D Measure Tumor Volume Regularly C->D repeatedly E Monitor Animal Health (Body Weight) C->E repeatedly F Continue until Endpoint D->F E->F G Analyze Tumor Growth and Survival Data F->G

References

Methodological & Application

Application Notes and Protocols for Fasnall Benzenesulfonate in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall benzenesulfonate (B1194179) is a small molecule inhibitor that has demonstrated potent anti-tumor activity in various cancer models. Initially identified as a Fatty Acid Synthase (FASN) inhibitor, recent studies have elucidated its primary mechanism of action as a ubiquinone-dependent inhibitor of mitochondrial Complex I.[1][2] This inhibition leads to an accumulation of NADH and subsequent depletion of tricarboxylic acid (TCA) cycle metabolites, ultimately impairing the proliferation of cancer cells that are dependent on oxidative phosphorylation.[1][2] Fasnall has shown efficacy in mouse xenograft models of breast cancer and melanoma, making it a compound of interest for preclinical cancer research.[1][3]

These application notes provide detailed protocols for the use of Fasnall benzenesulfonate in in vivo mouse models, based on published research.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-tumor effects by targeting the mitochondrial electron transport chain. By inhibiting Complex I, it disrupts the flow of electrons, leading to a cascade of metabolic changes within the cancer cell.

Fasnall Fasnall benzenesulfonate ComplexI Mitochondrial Complex I Fasnall->ComplexI Inhibits Proliferation Tumor Cell Proliferation Fasnall->Proliferation Inhibits NADH NADH Accumulation ComplexI->NADH Leads to OxPhos Oxidative Phosphorylation ComplexI->OxPhos Essential for TCA TCA Cycle Metabolite Depletion NADH->TCA Causes TCA->Proliferation Supports OxPhos->Proliferation Supports Start Start: Tumor Cell Culture Implantation Subcutaneous Implantation of Cancer Cells Start->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment Treatment Initiation: (e.g., when tumors are palpable) TumorGrowth->Treatment Dosing Daily or Biweekly IP Injections of Fasnall or Vehicle Treatment->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint Endpoint: (e.g., tumor volume threshold reached) Monitoring->Endpoint

References

Application Notes and Protocols: Preparation of Fasnall Benzenesulfonate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fasnall benzenesulfonate (B1194179) is a potent inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[1][2][3] FASN is upregulated in various cancer cells, making it a promising therapeutic target.[1][4] Fasnall has demonstrated anti-proliferative activity in breast cancer cell lines and anti-tumor efficacy in mouse models.[1][4] Recent studies also suggest that Fasnall may act as a respiratory Complex I inhibitor.[5] Accurate and consistent preparation of Fasnall benzenesulfonate stock solutions is critical for obtaining reliable and reproducible experimental results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₉H₂₂N₄S • C₆H₆O₃S[1]
Formula Weight 496.6 g/mol [1]
Purity ≥98%[1]
Appearance Crystalline solid[1]
Solubility (DMF) 30 mg/mL[1]
Solubility (DMSO) 30 mg/mL[1]
IC₅₀ (human recombinant FASN) 3.71 μM[1][2]
Storage Temperature 2-8°C (for solid)
Stock Solution Storage -20°C (1 month) or -80°C (6 months)[6]
Stability ≥ 4 years[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is suitable for subsequent dilution to working concentrations for most cell-based assays.

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparations:

    • Bring the this compound powder and anhydrous DMSO to room temperature before opening to prevent condensation.

    • Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[7]

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.

    • Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.966 mg of the compound.

      • Calculation:

        • Molecular Weight (MW) = 496.6 g/mol = 496.6 mg/mmol

        • Desired Concentration (C) = 10 mM = 10 mmol/L = 0.01 mmol/mL

        • Desired Volume (V) = 1 mL

        • Mass (m) = C x V x MW = 0.01 mmol/mL x 1 mL x 496.6 mg/mmol = 4.966 mg

  • Dissolving the Compound:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[6] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[6] For long-term storage (up to 6 months), store at -80°C.[6]

Quality Control:

  • Visual Inspection: The final stock solution should be a clear, colorless to pale yellow solution, free of any precipitates.

  • Concentration Verification (Optional): The concentration of the stock solution can be verified using UV-Vis spectrophotometry by measuring the absorbance at its λmax of 212 and 279 nm.[1]

Safety and Handling Precautions

  • The usual precautionary measures for handling chemicals should be followed.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

  • Avoid formation of dust and aerosols.[7]

  • Handle in a well-ventilated place.[7]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[7]

Visualizations

G cluster_workflow Experimental Workflow: Stock Solution Preparation start Start weigh Weigh Fasnall Benzenesulfonate Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Completely Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway Simplified Signaling Pathway Inhibition by Fasnall AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN FattyAcids Fatty Acid Synthesis FASN->FattyAcids Fasnall Fasnall Fasnall->FASN Inhibition

Caption: Fasnall inhibits the FASN enzyme in the fatty acid synthesis pathway.

References

Application Notes and Protocols for Studying De Novo Fatty Acid Synthesis Inhibition Using Fasnall

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo fatty acid synthesis (dnFAS) is a critical metabolic pathway for cell growth and proliferation, and its upregulation is a hallmark of many cancers. Fatty Acid Synthase (FASN), the key enzyme in this pathway, has emerged as a promising therapeutic target. Fasnall, a thiophenopyrimidine compound, has been identified as an inhibitor of processes related to de novo fatty acid synthesis and has demonstrated potent anti-tumor activities.[1][2][3] These application notes provide detailed protocols for utilizing Fasnall to study the inhibition of dnFAS, assess its impact on cancer cells, and investigate its mechanism of action.

A critical consideration for researchers using Fasnall is the emerging evidence suggesting it may also function as a respiratory Complex I inhibitor, which can mimic the metabolic effects of FASN inhibition.[4][5] Therefore, it is essential to employ rigorous experimental controls and target engagement assays to delineate the precise mechanism of action in your model system.

Data Presentation

Table 1: In Vitro Potency of Fasnall
AssayCell Line/EnzymeIC₅₀Reference
FASN Activity AssayPurified Human FASN3.71 µM[3]
Acetate IncorporationHepG2147 nM[3]
Glucose IncorporationHepG2213 nM[3]
Acetate IncorporationBT4745.84 µM[3]
Cell ProliferationBT474~50 µM (at 5 days)[2]
Cell ProliferationSKBR3~50 µM (at 5 days)[2]
Cell ProliferationMCF7~50 µM (at 5 days)[2]
Cell ProliferationMDA-MB-468~50 µM (at 5 days)[2]
Cell ProliferationMCF10A (non-tumorigenic)Lower activity[2]
Table 2: Effects of Fasnall on Cellular Lipid Profile
Lipid ClassChange upon Fasnall TreatmentCell LineReference
CeramidesSharply IncreasedBT474[2]
DiacylglycerolsSharply IncreasedBT474[2]
Unsaturated Fatty AcidsIncreasedBT474[2]
Polyunsaturated LipidsMost significantly increasedBT474[2]
Exogenous Palmitate UptakeIncreasedBT474[2]

Experimental Protocols

Cell Proliferation Assay

This protocol determines the effect of Fasnall on the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BT474, SKBR3, MCF7, MDA-MB-468) and a non-tumorigenic control (e.g., MCF10A)

  • Complete growth medium appropriate for each cell line

  • Fasnall (stock solution in DMSO)

  • 96-well plates

  • Hoechst 33342 or other DNA-binding fluorescent dye

  • Plate reader with fluorescence capabilities

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Prepare serial dilutions of Fasnall in complete growth medium. A final concentration range of 1 µM to 100 µM is recommended as a starting point. Include a vehicle control (DMSO).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Fasnall or vehicle control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72, 96, and 120 hours).

  • At each time point, remove the medium and freeze the plate at -80°C.

  • After collecting all time points, thaw the plates and add 100 µL of a solution containing Hoechst 33342 dye to each well.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Read the fluorescence on a plate reader at an excitation of ~350 nm and an emission of ~461 nm.

  • Plot the fluorescence intensity against the concentration of Fasnall to determine the IC₅₀ value.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the induction of apoptosis by Fasnall through the activity of executioner caspases.

Materials:

  • Cancer cell lines (e.g., HER2+ breast cancer cell lines)

  • Complete growth medium

  • Fasnall (stock solution in DMSO)

  • C75 (optional, as a comparator FASN inhibitor)

  • 96-well clear-bottom black plates

  • Caspase-3/7 Glo® Assay System (or similar)

  • Luminometer

Procedure:

  • Seed 10,000 cells per well in a 96-well clear-bottom black plate in 100 µL of complete growth medium.

  • Incubate overnight at 37°C and 5% CO₂.

  • Treat cells with various concentrations of Fasnall (e.g., 25 µM, 50 µM, 100 µM) or vehicle control (DMSO) for 24 to 48 hours.[6]

  • Equilibrate the plate and the Caspase-3/7 Glo® reagent to room temperature.

  • Add 100 µL of Caspase-3/7 Glo® reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate reader.

  • Normalize the luminescence of treated samples to the vehicle control to determine the fold-change in caspase activity.

Global Lipidomics Analysis

This protocol outlines the general steps for analyzing changes in the cellular lipidome following Fasnall treatment.

Materials:

  • Cancer cell lines (e.g., BT474)

  • Complete growth medium

  • Fasnall (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Methyl-tert-butyl ether (MTBE)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Plate cells and allow them to reach 70-80% confluency.

  • Treat cells with Fasnall (e.g., 10 µM) or vehicle control for a specified time (e.g., 2 hours).[2]

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Quench the metabolism by adding ice-cold methanol.

  • Scrape the cells and collect them in a tube.

  • Perform lipid extraction using a method such as the MTBE method.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using a high-resolution LC-MS/MS system with both positive and negative electrospray ionization modes to cover a broad range of lipid species.

  • Process the raw data using lipid identification and quantification software. Perform statistical analysis to identify lipid species that are significantly altered by Fasnall treatment.

Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

Given the reports of Fasnall's potential off-target effects, CETSA is a crucial experiment to verify direct binding to FASN in intact cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Fasnall (stock solution in DMSO)

  • PBS with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against FASN and a loading control)

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat the cells with Fasnall at various concentrations or vehicle control for 1 hour at 37°C.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature. Include an unheated control.

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant (soluble protein fraction).

  • Determine the protein concentration of the soluble fractions.

  • Analyze equal amounts of protein by Western blotting using an anti-FASN antibody. Use an antibody against a loading control (e.g., GAPDH) to ensure equal loading.

  • Quantify the band intensities. A positive thermal shift (i.e., more FASN remains soluble at higher temperatures in the presence of Fasnall) indicates target engagement.

Visualization of Pathways and Workflows

Caption: Overview of de novo fatty acid synthesis and the proposed targets of Fasnall.

Experimental_Workflow_Fasnall start Start: Cancer Cell Culture treatment Treat with Fasnall (Dose-response & Time-course) start->treatment proliferation Cell Proliferation Assay (e.g., Hoechst Staining) treatment->proliferation apoptosis Apoptosis Assay (e.g., Caspase Activity) treatment->apoptosis lipidomics Lipidomics Analysis (LC-MS/MS) treatment->lipidomics target_engagement Target Engagement (CETSA) treatment->target_engagement data_analysis Data Analysis & Interpretation proliferation->data_analysis apoptosis->data_analysis lipidomics->data_analysis target_engagement->data_analysis

Caption: General experimental workflow for studying the effects of Fasnall.

PI3K_Akt_mTOR_Signaling RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates SREBP1c SREBP-1c mTORC1->SREBP1c Activates FASN_exp FASN Expression SREBP1c->FASN_exp Upregulates FASN_inhib FASN Inhibition (e.g., by Fasnall) FASN_inhib->PI3K Indirect Inhibition?

Caption: Simplified PI3K/Akt/mTOR pathway and its link to FASN expression.

Concluding Remarks

Fasnall is a valuable tool for investigating the role of de novo fatty acid synthesis in cancer. However, researchers must be cognizant of the evidence suggesting it may also act as a mitochondrial Complex I inhibitor. The protocols provided herein offer a framework for characterizing the effects of Fasnall on cancer cell proliferation, apoptosis, and lipid metabolism. The inclusion of target engagement assays such as CETSA is strongly recommended to elucidate the direct molecular targets of Fasnall in the specific cellular context under investigation. Careful experimental design and data interpretation are paramount to accurately dissect the on- and potential off-target effects of this compound.

References

Application of Fasnall in HER2+ Breast Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall is a novel thiophenopyrimidine-based small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. In numerous cancers, including HER2-positive (HER2+) breast cancer, FASN is overexpressed and correlates with tumor aggressiveness. Fasnall has demonstrated potent anti-tumor activity in preclinical models of HER2+ breast cancer by inhibiting cell proliferation and inducing apoptosis. Recent evidence also suggests that Fasnall may exert its anti-cancer effects through the inhibition of mitochondrial Complex I, highlighting a dual mechanism of action. This document provides detailed application notes and protocols for the use of Fasnall in HER2+ breast cancer cell line research.

Mechanism of Action

Fasnall selectively targets FASN, inhibiting its enzymatic activity and thereby blocking the synthesis of fatty acids essential for rapid cancer cell growth. This inhibition leads to profound alterations in the cellular lipidome, characterized by a sharp increase in ceramides (B1148491) and diacylglycerols, which are known to play a role in apoptosis.[1] The anti-neoplastic activity of Fasnall is attributed to the induction of apoptosis resulting from changes in lipid raft composition and ceramide accumulation. Furthermore, there is a bidirectional regulatory relationship between FASN and HER2; FASN inhibition can lead to a decrease in HER2 expression, and conversely, HER2 signaling can regulate FASN expression.[2][3]

Data Presentation

In Vitro Activity of Fasnall
ParameterCell LineValueReference
FASN Inhibition (IC50) Purified human FASN from BT474 cells3.71 µM
Acetate Incorporation into Lipids (IC50) BT4745.84 µM
Anti-proliferative Activity BT474, SKBR3Potency similar to C75; significant inhibition at 50 µM
Apoptosis Induction BT474, SKBR3Significant increase in caspase-3/-7 activity at 25-100 µM
In Vivo Efficacy of Fasnall in MMTV-Neu Mouse Model of HER2+ Breast Cancer
Treatment GroupDosage and AdministrationOutcomeReference
Fasnall 15 mg/kg, intraperitoneally, twice weeklyReduced tumor volume and increased median survival to 63 days (from 29 days in control)
Fasnall + Carboplatin Fasnall (as above), CarboplatinSynergistically reduced tumor volumes[4]

Signaling Pathways and Experimental Workflows

Fasnall_Mechanism_of_Action cluster_fasnall Fasnall cluster_cell HER2+ Breast Cancer Cell Fasnall Fasnall FASN FASN Fasnall->FASN Inhibits Complex_I Mitochondrial Complex I Fasnall->Complex_I Inhibits De_Novo_Lipogenesis De Novo Lipogenesis FASN->De_Novo_Lipogenesis Proliferation Proliferation Complex_I->Proliferation Lipid_Rafts Lipid Raft Alteration De_Novo_Lipogenesis->Lipid_Rafts Ceramide Ceramide Accumulation De_Novo_Lipogenesis->Ceramide HER2_Signaling HER2 Signaling (PI3K/AKT, MAPK) Lipid_Rafts->HER2_Signaling Modulates Apoptosis Apoptosis Ceramide->Apoptosis Induces HER2_Signaling->Proliferation HER2_Signaling->Apoptosis Experimental_Workflow cluster_workflow Experimental Workflow for Fasnall Evaluation start HER2+ Cell Lines (BT474, SKBR3) treatment Treat with Fasnall (Dose-response and time-course) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (Caspase Activity) treatment->apoptosis western Western Blot (FASN, p-HER2, etc.) treatment->western data Data Analysis (IC50, Protein Levels) viability->data apoptosis->data western->data

References

Application Notes and Protocols: Fasnall Benzenesulfonate in Combination with Carboplatin Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall benzenesulfonate (B1194179) is a novel small molecule initially identified as a selective inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and associated with tumor progression and poor prognosis.[1][2] FASN's role in providing lipids for membrane synthesis and energy makes it an attractive therapeutic target.[2] Carboplatin (B1684641) is a platinum-based chemotherapy agent that induces DNA damage, leading to cell cycle arrest and apoptosis, and is a standard-of-care for various malignancies, including breast cancer.[1][3]

Preclinical studies have investigated the combination of Fasnall benzenesulfonate and carboplatin, particularly in the context of HER2+ breast cancer, suggesting a synergistic anti-tumor effect.[1] However, recent research has revealed a dual mechanism of action for Fasnall, identifying it as a potent inhibitor of mitochondrial respiratory Complex I.[4][5] This discovery has significant implications for interpreting the synergistic effects observed with carboplatin and for the future development of this combination therapy.

These application notes provide a summary of the preclinical data, detailed experimental protocols for evaluating the combination therapy, and a discussion of the dual mechanism of action of Fasnall.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study evaluating the combination of this compound and carboplatin in the MMTV-Neu mouse model of HER2+ breast cancer.[1]

Table 1: In Vivo Tumor Response in MMTV-Neu Mice

Treatment GroupDosing RegimenObjective Response Rate (Stable Disease or Better)Statistical Significance (vs. Carboplatin only)
Vehicle ControlDMSO/saline (1:1)Not Reported-
Fasnall15 mg/kg, twice weeklyNot Reported-
Carboplatin50 mg/kg, once weekly25%-
Fasnall + Carboplatin15 mg/kg Fasnall (twice weekly) + 50 mg/kg Carboplatin (once weekly)88%p = 0.01 (Fisher's exact test)

Table 2: Survival Analysis in MMTV-Neu Mice

Treatment GroupMedian Survival (days)Statistical Significance (vs. Vehicle)
Vehicle Control29-
Fasnall63p = 0.049 (log-rank test)
Fasnall + CarboplatinNot extended beyond Fasnall alone (initial dramatic response observed)-

Signaling Pathways and Experimental Workflow

G Proposed Synergistic Mechanism of Fasnall and Carboplatin FASN FASN Inhibition Lipid Decreased Lipid Synthesis FASN->Lipid ComplexI Complex I Inhibition ROS Increased ROS ComplexI->ROS ATP Decreased ATP Production ComplexI->ATP Apoptosis Apoptosis Lipid->Apoptosis Synergy? DDR DNA Damage Response ROS->DDR Enhances Damage ATP->DDR Inhibits Repair Carbo Carboplatin DNA DNA Adducts Carbo->DNA DNA->DDR DDR->Apoptosis

Caption: Proposed synergistic mechanism of Fasnall and Carboplatin.

G In Vivo Efficacy Study Workflow start Start: MMTV-Neu Mice with Palpable Tumors randomization Randomization into Treatment Groups start->randomization treatment Treatment Administration: - Vehicle - Fasnall (15 mg/kg, 2x/week) - Carboplatin (50 mg/kg, 1x/week) - Combination randomization->treatment monitoring Tumor Volume Measurement (Weekly) treatment->monitoring monitoring->treatment Continue Treatment Regimen endpoint Endpoint: - Tumor Volume Analysis - Survival Analysis monitoring->endpoint

Caption: Workflow for in vivo efficacy study in the MMTV-Neu mouse model.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the cytotoxic effects of this compound and carboplatin, alone and in combination, on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BT-474, SK-BR-3 for HER2+ breast cancer)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Carboplatin (stock solution in sterile water or saline)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Protocol:

  • Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and carboplatin in culture medium.

  • Treat the cells with various concentrations of Fasnall, carboplatin, or the combination. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours at 37°C.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values. Combination effects can be analyzed using software such as CompuSyn to determine the combination index (CI).

In Vivo Xenograft/Transgenic Mouse Model Study

Objective: To evaluate the anti-tumor efficacy of this compound and carboplatin combination therapy in a relevant mouse model.

Materials:

  • MMTV-Neu transgenic mice (or other appropriate tumor models)

  • This compound

  • Carboplatin

  • Vehicle (e.g., DMSO/saline 1:1)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Protocol:

  • Once tumors in MMTV-Neu mice become palpable (e.g., ~200 mm³), randomize the mice into treatment cohorts (n=8-10 mice per group): Vehicle control, Fasnall alone, Carboplatin alone, and Fasnall + Carboplatin.[6]

  • Administer treatments as follows:

    • Fasnall: 15 mg/kg, intraperitoneally, twice weekly.[6]

    • Carboplatin: 50 mg/kg, intraperitoneally, once weekly.[6]

    • Combination: Administer both drugs according to their respective schedules.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health status twice weekly.

  • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors reach a predetermined endpoint size.

  • For survival studies, monitor animals until they meet euthanasia criteria as defined by the institutional animal care and use committee.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., TUNEL assay, western blotting).

Apoptosis Assay (TUNEL Staining of Tumor Tissue)

Objective: To assess the induction of apoptosis in tumor tissues following treatment.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections

  • In Situ Cell Death Detection Kit (e.g., from Roche)

  • Microscope

Protocol:

  • Deparaffinize and rehydrate the tumor tissue sections.

  • Perform antigen retrieval according to the kit manufacturer's instructions.

  • Permeabilize the sections with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

  • Incubate the sections with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes.

  • Wash the sections with phosphate-buffered saline (PBS).

  • If using a fluorescent label, counterstain the nuclei with DAPI.

  • Mount the sections with an appropriate mounting medium.

  • Visualize the sections under a fluorescence microscope. TUNEL-positive cells (apoptotic cells) will be fluorescently labeled.

  • Quantify the percentage of TUNEL-positive cells in multiple fields of view for each treatment group.

Mitochondrial Complex I Activity Assay

Objective: To measure the inhibitory effect of this compound on mitochondrial Complex I activity.

Materials:

  • Cancer cell lines

  • Mitochondrial isolation kit (e.g., Qproteome Mitochondria Isolation Kit, Qiagen)

  • Complex I Activity Assay Kit (e.g., from Abcam, Millipore, or Cayman Chemical)

  • Spectrophotometer or plate reader

Protocol:

  • Treat cultured cancer cells with various concentrations of this compound for a specified period (e.g., 4-24 hours).

  • Isolate mitochondria from the treated and control cells using a mitochondrial isolation kit according to the manufacturer's protocol.

  • Determine the protein concentration of the mitochondrial extracts.

  • Perform the Complex I activity assay using a commercial kit. These assays typically measure the oxidation of NADH to NAD+, which is coupled to the reduction of a colorimetric or fluorometric probe.

  • Measure the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the Complex I activity and express it as a percentage of the activity in the vehicle-treated control cells.

Discussion and Future Directions

The preclinical data strongly suggest that the combination of this compound and carboplatin has synergistic anti-tumor activity in a HER2+ breast cancer model.[1] The initial hypothesis for this synergy was likely based on the idea that inhibiting FASN-dependent lipogenesis would sensitize cancer cells to the DNA-damaging effects of carboplatin.

However, the recent discovery of Fasnall as a mitochondrial Complex I inhibitor provides a compelling alternative or additional explanation for the observed synergy.[4][5] Inhibition of Complex I can lead to increased production of reactive oxygen species (ROS) and a decrease in cellular ATP levels. Increased ROS can potentiate the DNA damage induced by carboplatin, while decreased ATP could impair DNA repair mechanisms, thereby enhancing the efficacy of carboplatin.

It is crucial for researchers to consider this dual mechanism of action in future studies. Experiments should be designed to dissect the relative contributions of FASN inhibition and Complex I inhibition to the synergistic effect with carboplatin. This could involve using more specific FASN inhibitors that do not target Complex I as controls.

It is important to note that there are currently no published clinical trials evaluating the combination of this compound and carboplatin in humans. The promising preclinical results warrant further investigation, but the safety and efficacy of this combination in patients have yet to be established. Future clinical development should carefully consider the potential toxicities associated with both FASN and Complex I inhibition, particularly in combination with a cytotoxic agent like carboplatin.

Conclusion

The combination of this compound and carboplatin represents a potentially promising therapeutic strategy for HER2+ breast cancer and possibly other malignancies. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of this combination. A thorough understanding of Fasnall's dual mechanism of action will be critical for the successful clinical translation of this therapeutic approach.

References

Application Notes and Protocols: Measuring FASN Inhibition by Fasnall

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers has made it a compelling target for therapeutic intervention. Fasnall is a thiophenopyrimidine compound that has been investigated as a selective inhibitor of FASN, demonstrating anti-tumor activity in preclinical models.[1][2][3] These application notes provide a detailed overview of the techniques used to measure the inhibitory effects of Fasnall on FASN activity, both biochemically and in a cellular context.

Recent studies have presented evidence suggesting that Fasnall may also act as a respiratory Complex I inhibitor, which can mimic the metabolic consequences of FASN inhibition.[4][5] It is therefore crucial for researchers to employ a multi-assay approach to comprehensively characterize the mechanism of action of Fasnall and similar compounds. This document outlines key experimental protocols and data interpretation strategies to aid in this endeavor.

Data Presentation: Quantitative Analysis of Fasnall Activity

The following tables summarize the reported quantitative data on the inhibitory effects of Fasnall.

Table 1: In Vitro and Cellular IC50 Values for Fasnall

Assay TypeSystemCell LineIC50 ValueReference
Direct FASN Enzyme InhibitionPurified Human FASNBT4743.71 µM[1]
Acetate Incorporation into LipidsCell-basedHepG2147 nM[1]
Glucose Incorporation into LipidsCell-basedHepG2213 nM[1]
Acetate Incorporation into LipidsCell-basedBT4745.84 µM[1]

Table 2: Cellular Effects of Fasnall Treatment

AssayCell Line(s)ConcentrationDurationObserved EffectReference
Cell ProliferationMCF7, MDA-MB-468, BT474, SKBR350 µM24-120 hInhibition of proliferation in aggressive cell lines[2]
Apoptosis (Caspase-3/-7 Activation)HER2+ Breast Cancer Cell Lines25-100 µM24 hInduction of apoptosis[1][2]
Global LipidomicsBT47410 µM2 hProfound changes in cellular lipid profiles, including increased ceramides (B1148491) and diacylglycerols[1][6]
MetabolomicsBT-4741 µM24 hInconsistent with the metabolic signature of direct FASN inhibition (e.g., no significant malonate accumulation)[7]

Experimental Protocols

Direct FASN Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a classic biochemical assay to measure the direct inhibition of purified FASN by monitoring the consumption of its cofactor, NADPH.[8][9][10][11]

Materials:

  • Purified human FASN enzyme

  • Fasnall

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of Fasnall in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of Fasnall to the wells. Include a vehicle control (DMSO).

  • Add purified FASN enzyme to each well and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of acetyl-CoA and malonyl-CoA, followed immediately by NADPH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Calculate the rate of NADPH oxidation for each concentration of Fasnall.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Lipid Synthesis Assay (Radiolabel Incorporation)

This cell-based assay measures the effect of Fasnall on de novo lipid synthesis by tracking the incorporation of radiolabeled precursors into total cellular lipids.[1]

Materials:

  • Cancer cell line of interest (e.g., HepG2, BT474)

  • Cell culture medium and supplements

  • Fasnall

  • Radiolabeled precursor: [³H]acetate or [¹⁴C]glucose

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Fasnall for a predetermined time (e.g., 2-4 hours).

  • Add the radiolabeled precursor to the medium and incubate for a further 2-4 hours.

  • Wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using the lipid extraction solvent.

  • Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.

  • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of a parallel well.

  • Calculate the IC50 value for the inhibition of lipid synthesis.

Cell Proliferation Assay (WST-1)

This colorimetric assay assesses the impact of Fasnall on cell viability and proliferation.[3]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Fasnall

  • WST-1 reagent

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells at a specific density (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

  • Treat the cells with a range of Fasnall concentrations for various time points (e.g., 24, 48, 72 hours).

  • At the end of the treatment period, add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Caspase-3/-7 Activity)

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.[1][2]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Fasnall

  • Caspase-Glo® 3/7 Assay System (or similar fluorogenic substrate)

  • White-walled 96-well plate

  • Luminometer or fluorometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to attach.

  • Treat cells with different concentrations of Fasnall for a specified duration (e.g., 24 or 48 hours).

  • Equilibrate the plate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate for 1-2 hours at room temperature, protected from light.

  • Measure the luminescence or fluorescence using a plate reader.

  • Express the results as fold-change in caspase activity relative to the vehicle-treated control.

Visualizations

FASN_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis purified_fasn Purified FASN Enzyme nadph_assay NADPH Consumption Assay purified_fasn->nadph_assay Direct Inhibition ic50 IC50 Determination nadph_assay->ic50 cancer_cells Cancer Cell Lines lipid_synthesis Lipid Synthesis Assay (Radiolabel Incorporation) cancer_cells->lipid_synthesis proliferation Proliferation Assay (WST-1) cancer_cells->proliferation apoptosis Apoptosis Assay (Caspase Activity) cancer_cells->apoptosis lipidomics Lipidomics/Metabolomics (LC-MS/MS) cancer_cells->lipidomics lipid_synthesis->ic50 growth_inhibition Growth Inhibition proliferation->growth_inhibition apoptosis_induction Apoptosis Induction apoptosis->apoptosis_induction metabolic_profile Metabolic Profile Changes lipidomics->metabolic_profile fasnall Fasnall Treatment fasnall->purified_fasn fasnall->cancer_cells

Caption: Experimental workflow for assessing FASN inhibition by Fasnall.

FASN_Signaling_Pathway fasnall Fasnall fasn FASN fasnall->fasn Inhibition complex1 Mitochondrial Complex I fasnall->complex1 Inhibition (Alternative Hypothesis) malonyl_coa Malonyl-CoA Accumulation (Potential Effect) fasn->malonyl_coa Leads to (Disputed) fatty_acids Fatty Acid Synthesis (e.g., Palmitate) fasn->fatty_acids Catalyzes ceramide Ceramide Accumulation fasn->ceramide Inhibition leads to apoptosis Apoptosis fatty_acids->apoptosis Suppression of synthesis leads to caspases Caspase Activation ceramide->caspases caspases->apoptosis nadh NADH Accumulation complex1->nadh Leads to tca TCA Cycle Depletion nadh->tca Leads to tca->apoptosis Contributes to

Caption: Signaling pathways affected by FASN inhibition and Fasnall.

Discussion and Interpretation

When evaluating the inhibitory activity of Fasnall, it is essential to consider both its direct effects on FASN and its broader cellular consequences. The discrepancy between the potent inhibition of lipid synthesis in cell-based assays (in the nM range) and the direct enzymatic inhibition (in the µM range) suggests that cellular factors may enhance its activity or that it may have other relevant targets.[1]

The finding that Fasnall may inhibit mitochondrial Complex I provides an alternative mechanism for its anti-proliferative and pro-apoptotic effects.[4][5] Inhibition of Complex I can lead to an accumulation of NADH and a depletion of TCA cycle metabolites, which can also impact cell growth and survival. Therefore, a comprehensive assessment should include assays to measure mitochondrial respiration and the levels of key metabolites such as malonyl-CoA, succinate, and NADH. A true FASN inhibitor would be expected to cause a significant accumulation of malonyl-CoA, a direct substrate of FASN.[7]

References

Application Notes and Protocols for Determining Fasnall Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fasnall is a selective, potent thiophenopyrimidine inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2][3] Upregulation of FASN is a common feature in many cancers, correlating with tumor aggressiveness and poor prognosis.[2][4] Fasnall exerts its anti-tumor activity by inhibiting FASN, leading to a cascade of cellular events including the blockage of lipid synthesis, accumulation of ceramides, and induction of apoptosis.[1][2] Recent studies also suggest that Fasnall may act as a respiratory Complex I inhibitor.[5][6] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of Fasnall.

Key Cell-Based Assays for Fasnall Efficacy

Several cell-based assays are crucial for determining the efficacy of Fasnall. These include:

  • Lipid Synthesis Inhibition Assays: To directly measure the impact of Fasnall on FASN activity within the cell.

  • Cell Proliferation and Viability Assays: To determine the dose-dependent effect of Fasnall on cancer cell growth.

  • Apoptosis Induction Assays: To confirm the mechanism of cell death induced by Fasnall.

Quantitative Data Summary

The following tables summarize the quantitative data on Fasnall's efficacy from various cell-based assays.

Table 1: Inhibition of Lipid Synthesis by Fasnall

Cell LineAssay TypeSubstrateIC50Reference
HepG2Lipid Incorporation[³H]acetate147 nM[1]
HepG2Lipid Incorporation[³H]glucose213 nM[1]
BT474Lipid Incorporation[³H]acetate5.84 µM[1]
Purified Human FASN (from BT474)Enzyme Activity[¹⁴C]malonyl-CoA3.71 µM[1][7]

Table 2: Anti-Proliferative Activity of Fasnall in Breast Cancer Cell Lines

Cell LineTypeEffectReference
MCF10ANon-tumorigenicLow activity[1][7]
MCF7ER+Proliferation inhibition[1]
MDA-MB-468Triple NegativeProliferation inhibition[1]
BT474HER2+Proliferation inhibition[1]
SKBR3HER2+Proliferation inhibition[1]

Experimental Protocols

Protocol 1: Lipid Synthesis Inhibition Assay (Acetate/Glucose Incorporation)

This protocol measures the inhibition of de novo lipid synthesis by quantifying the incorporation of radiolabeled precursors.

Materials:

  • Cancer cell lines (e.g., HepG2, BT474)

  • Complete cell culture medium

  • Fasnall (dissolved in DMSO)

  • [³H]acetate or [³H]glucose

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Fasnall (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

  • Radiolabeling: Add [³H]acetate (to a final concentration of 1 µCi/mL) or [³H]glucose to each well and incubate for a specified period (e.g., 2-4 hours).

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with cold PBS.

    • Add the lipid extraction solvent to each well and incubate for 30 minutes to extract the lipids.

    • Collect the solvent containing the lipids.

  • Quantification:

    • Transfer an aliquot of the lipid extract to a scintillation vial.

    • Allow the solvent to evaporate.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of Fasnall by plotting the percentage of inhibition of radiolabel incorporation against the log concentration of Fasnall.

Protocol 2: Cell Proliferation/Viability Assay (WST-1 Assay)

This colorimetric assay measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

Materials:

  • Cancer cell lines (e.g., LNCaP, MCF7, BT474)[3]

  • Complete cell culture medium

  • Fasnall (dissolved in DMSO)

  • WST-1 reagent

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of Fasnall (and a vehicle control) for the desired duration (e.g., 48 hours).[3]

  • WST-1 Incubation: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of Fasnall to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • HER2+ breast cancer cell lines (e.g., BT474, SKBR3)[1]

  • Complete cell culture medium

  • Fasnall (dissolved in DMSO)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with different concentrations of Fasnall (and a vehicle control) for 24 to 48 hours.[1]

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours as per the manufacturer's protocol.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as fold change in caspase activity compared to the vehicle control.

Visualizations

G cluster_0 FASN Inhibition Pathway cluster_1 Fasnall Fasnall FASN FASN (Fatty Acid Synthase) Fasnall->FASN inhibits FattyAcids Fatty Acid Synthesis (e.g., Palmitate) FASN->FattyAcids catalyzes MalonylCoA_accum Malonyl-CoA Accumulation AcetylCoA Acetyl-CoA + Malonyl-CoA AcetylCoA->FASN substrates Ceramides Ceramide Accumulation Apoptosis Apoptosis Ceramides->Apoptosis induces CPT1 CPT-1 Inhibition MalonylCoA_accum->CPT1 CPT1->Ceramides leads to Fasnall_alt Fasnall ComplexI Mitochondrial Complex I Fasnall_alt->ComplexI inhibits Metabolism Altered Cell Metabolism ComplexI->Metabolism

Caption: Signaling pathway of Fasnall-induced apoptosis.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Incubate overnight to allow adherence seed_cells->adhere treat Treat with Fasnall (and vehicle control) adhere->treat incubate_treatment Incubate for 48 hours treat->incubate_treatment add_wst1 Add WST-1 reagent incubate_treatment->add_wst1 incubate_wst1 Incubate for 1-4 hours add_wst1->incubate_wst1 read_absorbance Measure absorbance at 450 nm incubate_wst1->read_absorbance analyze Analyze data and determine GI50 read_absorbance->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

References

Application Notes and Protocols for Lipidomics Sample Preparation Following Fasnall Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall is a thiophenopyrimidine that has been identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] FASN is frequently upregulated in various cancer types, where it plays a crucial role in providing lipids for membrane biosynthesis, energy storage, and signaling pathways essential for tumor growth and survival. Inhibition of FASN by Fasnall has been shown to induce significant alterations in the cellular lipidome, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1] This application note provides detailed protocols for the preparation of samples for lipidomics analysis after treatment with Fasnall, enabling researchers to accurately assess the impact of this compound on cellular lipid metabolism.

Mechanism of Action of Fasnall

Fasnall selectively targets the co-factor binding sites of FASN, thereby inhibiting its enzymatic activity.[1] This blockade of de novo fatty acid synthesis leads to a cascade of metabolic changes within the cell. Notably, Fasnall treatment has been observed to cause a sharp increase in the levels of ceramides (B1148491) and diacylglycerols, both of which are important signaling lipids.[1] The accumulation of ceramides, in particular, is thought to contribute to the pro-apoptotic effects of Fasnall.[1] Furthermore, inhibition of FASN can impact major signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways, which are critical for cancer cell proliferation and survival.

Data Presentation: Quantitative Lipidomics Data

Table 1: Representative Changes in Fatty Acid Composition after FASN Inhibitor (Cerulenin) Treatment in U-87MG Glioma Cells.

Fatty AcidChange vs. Control
Palmitic acid (16:0)Decreased
Stearic acid (18:0)Decreased
Myristic acid (14:0)Decreased
Palmitoleic acid (16:1)Decreased

Data adapted from a study on the FASN inhibitor cerulenin (B1668410).[2] The exact quantitative values can be found in the source publication.

Table 2: Representative Changes in Ceramide and Diacylglycerol Species after Palmitate Treatment (a model for lipotoxicity) in HepG2 Cells.

Lipid SpeciesFold Change vs. Control
C16:0 Ceramide~5-fold increase
C18:0 Ceramide~5.5-fold increase

This table provides an example of the magnitude of change that can be expected for specific ceramide species in response to lipid metabolism alterations, as would be induced by Fasnall. Data adapted from a study on palmitate-induced lipotoxicity.

Table 3: Summary of Expected Lipid Class Alterations Following Fasnall Treatment.

Lipid ClassExpected ChangeReference
CeramidesSharply Increased[1]
DiacylglycerolsIncreased[1]
Unsaturated Fatty AcidsIncreased[1]
PhospholipidsDecreased incorporation of newly synthesized fatty acids[1]
Neutral LipidsIncreased[1]

Experimental Protocols

Protocol 1: Cell Culture and Fasnall Treatment

This protocol is based on the methodology described for BT474 breast cancer cells.[1]

Materials:

  • BT474 breast cancer cell line (or other cell line of interest)

  • DMEM growth medium

  • Fetal Bovine Serum (FBS)

  • Fasnall

  • DMSO (vehicle control)

  • 6-well plates or 10 cm dishes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture BT474 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in 6-well plates or 10 cm dishes at a density that will allow for approximately 70-80% confluency at the time of harvesting.

  • Prepare a stock solution of Fasnall in DMSO.

  • Treat the cells with the desired concentration of Fasnall (e.g., 10 µM) for the specified duration (e.g., 24 hours). For the control group, treat cells with an equivalent volume of DMSO.

  • After the treatment period, proceed immediately to the sample preparation for lipidomics analysis.

Protocol 2: Lipidomics Sample Preparation from Adherent Cells

This protocol outlines the steps for harvesting cells and preparing them for lipid extraction.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Centrifuge tubes

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Aspirate the culture medium from the plates.

  • Wash the cells twice with ice-cold PBS to remove any residual medium.

  • Add a small volume of ice-cold PBS to the plate and gently scrape the cells using a cell scraper.

  • Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

  • Carefully aspirate and discard the supernatant.

  • Flash-freeze the cell pellet in liquid nitrogen.

  • Store the frozen cell pellets at -80°C until lipid extraction. To minimize degradation, avoid repeated freeze-thaw cycles.

Protocol 3: Lipid Extraction using the Bligh and Dyer Method

This is a widely used method for the extraction of total lipids from biological samples.

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas evaporator or SpeedVac

Procedure:

  • Resuspend the frozen cell pellet in 1 ml of deionized water.

  • Add 3.75 ml of a chloroform:methanol (1:2, v/v) mixture to the cell suspension.

  • Vortex the mixture vigorously for 15 minutes.

  • Add 1.25 ml of chloroform and vortex for 1 minute.

  • Add 1.25 ml of deionized water and vortex for another minute.

  • Centrifuge the mixture at 1000 x g for 10 minutes at room temperature to separate the phases. You will observe two distinct phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids, separated by a protein disk.

  • Carefully collect the lower organic phase using a glass Pasteur pipette, being cautious not to disturb the protein interface, and transfer it to a new clean glass tube.

  • Dry the extracted lipid phase under a gentle stream of nitrogen gas or using a SpeedVac.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for subsequent analysis by mass spectrometry.

Mandatory Visualizations

Signaling Pathway Diagram

FASN_Inhibition_Pathway cluster_0 Fasnall Treatment cluster_1 Cellular Processes cluster_2 Signaling Consequences Fasnall Fasnall FASN FASN (Fatty Acid Synthase) Fasnall->FASN Inhibits DeNovo_Lipogenesis De Novo Lipogenesis FASN->DeNovo_Lipogenesis Catalyzes Ceramides Ceramides (Increased) FASN->Ceramides Inhibition leads to accumulation Diacylglycerols Diacylglycerols (Increased) FASN->Diacylglycerols Inhibition leads to accumulation PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway (Inhibited) FASN->PI3K_AKT_mTOR Inhibition affects Wnt_BetaCatenin Wnt/β-catenin Pathway (Inhibited) FASN->Wnt_BetaCatenin Inhibition affects Palmitate Palmitate DeNovo_Lipogenesis->Palmitate Produces Complex_Lipids Complex Lipids (e.g., Phospholipids) Palmitate->Complex_Lipids Precursor for Apoptosis Apoptosis Ceramides->Apoptosis Promotes Cell_Proliferation Cell Proliferation (Decreased) PI3K_AKT_mTOR->Cell_Proliferation Regulates Wnt_BetaCatenin->Cell_Proliferation Regulates

Caption: Signaling pathway affected by Fasnall treatment.

Experimental Workflow Diagram

Lipidomics_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Lipid Extraction (Bligh & Dyer) cluster_3 Analysis A Seed Cells B Fasnall Treatment (e.g., 10 µM, 24h) A->B C Control (Vehicle) A->C D Wash Cells with Ice-Cold PBS B->D C->D E Harvest Cells (Scraping) D->E F Pellet Cells (Centrifugation) E->F G Flash-Freeze Pellet F->G H Store at -80°C G->H I Resuspend Pellet in Water H->I J Add Chloroform:Methanol (1:2) I->J K Vortex & Add Chloroform J->K L Vortex & Add Water K->L M Phase Separation (Centrifugation) L->M N Collect Lower Organic Phase M->N O Dry Lipid Extract N->O P Resuspend in Solvent O->P Q LC-MS/MS Analysis P->Q R Data Processing & Statistical Analysis Q->R

Caption: Experimental workflow for lipidomics analysis.

References

Application Notes and Protocols for Utilizing Fasnall in the Study of Oxidative Phosphorylation-Dependent Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer cell metabolism is characterized by significant heterogeneity, with many tumors relying on aerobic glycolysis (the Warburg effect), while others depend heavily on mitochondrial oxidative phosphorylation (OXPHOS) for energy production and survival.[1] This latter group, often termed OXPHOS-dependent cancers, presents a unique therapeutic vulnerability. Fatty acid synthase (FASN), the enzyme responsible for de novo fatty acid synthesis, has long been a target in cancer therapy due to its upregulation in many tumors.[2][3]

Fasnall was initially identified as a selective inhibitor of FASN.[4][5] However, recent comprehensive metabolic studies have redefined its mechanism of action. It is now understood that Fasnall is a potent respiratory Complex I inhibitor.[6][7][8] Its anti-cancer effects in OXPHOS-dependent tumors stem from the disruption of the electron transport chain, which leads to an accumulation of NADH and subsequent depletion of tricarboxylic acid (TCA) cycle metabolites.[6][8] This mimicry of FASN inhibition, via a distinct mechanism, makes Fasnall a valuable chemical probe for investigating the metabolic vulnerabilities of OXPHOS-dependent cancers.

These application notes provide a summary of Fasnall's effects and detailed protocols for its use in cancer research.

Mechanism of Action: Complex I Inhibition

Fasnall exerts its anti-neoplastic effects by directly inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[6][7] This inhibition blocks the transfer of electrons from NADH to ubiquinone, leading to two primary metabolic consequences:

  • NADH Accumulation: The blockage of Complex I causes a buildup of its substrate, NADH.

  • TCA Cycle Depletion: The increased NADH/NAD+ ratio inhibits key TCA cycle enzymes, leading to a depletion of essential metabolites like succinate (B1194679) and malonyl-CoA.[6]

This disruption of the TCA cycle and electron transport chain severely impairs OXPHOS, leading to decreased ATP production and increased oxidative stress, ultimately triggering cell death in cancer cells that are highly dependent on mitochondrial respiration for survival.[6][9]

Fasnall_Mechanism cluster_Mitochondrion Mitochondrial Matrix cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) TCA TCA Cycle NADH NADH TCA->NADH produces NAD NAD+ Complex_I Complex I NADH->Complex_I donates e- ETC_downstream Complex II-IV Complex_I->ETC_downstream e- transfer ATP_Synthase ATP Synthase ETC_downstream->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Fasnall Fasnall Fasnall->Complex_I

Caption: Mechanism of Fasnall as a Complex I inhibitor.

Quantitative Data Summary

The following table summarizes the quantitative effects of Fasnall treatment in various cancer models as reported in the literature.

ParameterCell Line / ModelConcentration / DosageObserved EffectReference
Cell Proliferation Panel of 8 breast cancer cell lines1-10 µMSignificant decrease in resorufin (B1680543) fluorescence (indicating reduced metabolic activity/proliferation) after 1.5 hours.[6]
BT474, SKBR3 (HER2+ breast cancer)~10 µM (IC50)Potent inhibition of proliferation.[4]
Apoptosis Induction BT474, SKBR3 (HER2+ breast cancer)1-20 µMDose-dependent increase in Caspase-3/7 activity after 24-48 hours.[4]
Metabolite Levels BT-474 breast cancer cells1 µM (24h)Dose-dependent depletion of succinate, succinyl-CoA, and malonyl-CoA.[6]
In Vivo Tumor Growth Melanoma Patient-Derived Xenografts (PDX)10 mg/kg daily (IP injection)Significant decrease in tumor growth in 3 out of 4 models.[6]
MMTV-Neu (HER2+ breast cancer mouse model)15 mg/kg biweekly (IP injection)Reduced tumor volume compared to vehicle-treated animals.[4]
In Vivo Toxicity FVB/J mice5-20 mg/kg (IP injection)Well-tolerated with no adverse effects on blood counts, kidney, or liver function. Toxic at 80 mg/kg.[4]

Note: IC50 values can be highly variable depending on the cell line and assay conditions.[10][11] It is recommended to perform a dose-response curve for each new cell line.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of Fasnall on OXPHOS-dependent cancers.

Cell Culture and Fasnall Treatment
  • Cell Culture: Culture cancer cell lines (e.g., BT-474, SKBR3, or melanoma lines known for OXPHOS dependency) in their recommended medium (e.g., DMEM with 10% FBS and 4 g/L glucose).[4] Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Fasnall Preparation: Prepare a stock solution of Fasnall (e.g., 10-40 mM) in DMSO.[12] Store at -20°C.

  • Treatment: On the day of the experiment, dilute the Fasnall stock solution in fresh culture medium to the desired final concentrations (e.g., 1-40 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Replace the existing medium of the cells with the Fasnall-containing medium.

Cell Proliferation Assay (Crystal Violet or Resazurin-based)
  • Seeding: Seed cells in a 96-well plate at a density of 5,000-7,500 cells/well, depending on the cell line's growth rate.[4] Allow cells to adhere for 24 hours.

  • Treatment: Treat cells with a range of Fasnall concentrations for the desired duration (e.g., 48-72 hours).[6]

  • Staining (Crystal Violet):

    • Gently wash wells with PBS.

    • Fix cells with 100 µL of 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS and stain with 100 µL of 0.1% crystal violet solution for 20 minutes.

    • Wash extensively with water and allow the plate to dry.

    • Solubilize the dye with 100 µL of 10% acetic acid.

    • Measure absorbance at ~570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the relative cell viability.

Apoptosis Assay (Caspase-3/7 Activity)
  • Seeding & Treatment: Seed 10,000 cells/well in a 96-well plate and treat with Fasnall for 24-48 hours.[4]

  • Lysis & Substrate Addition: Add 50 µL of a caspase assay/lysis buffer containing a fluorogenic caspase-3/7 substrate (e.g., (Z-DEVD)2-Rh110) to each well.[4]

  • Incubation: Incubate the plate at 37°C for at least 1-6 hours, protected from light.[4]

  • Measurement: Measure fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 485/535 nm for Rh110).[4]

  • Analysis: Compare the fluorescence intensity of treated samples to untreated controls to determine the fold-change in caspase activity.

Mitochondrial Function Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[13][14][15]

  • Plate Seeding: Seed cells (e.g., 20,000 cells/well) in a Seahorse XF cell culture microplate and allow them to adhere overnight.[16]

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution in a 37°C, non-CO2 incubator overnight.[16]

  • Medium Exchange: On the day of the assay, remove the culture medium and replace it with pre-warmed XF Assay Medium (supplemented with glucose, pyruvate, and glutamine, pH 7.4).[15][16] Incubate the cell plate in a 37°C, non-CO2 incubator for 45-60 minutes.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds to achieve the desired final concentrations (concentrations may require optimization for your cell line):

    • Port A (Optional): Fasnall (to measure acute effect) or vehicle control.

    • Port B: Oligomycin (ATP synthase inhibitor, e.g., 1.5 µM).[15]

    • Port C: FCCP (uncoupling agent, e.g., 1.0 µM).[15]

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors, e.g., 0.5 µM).[15]

  • Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer, then replace the calibrant plate with the cell plate. Run the Mito Stress Test protocol.

  • Data Analysis: Use Seahorse Wave software to calculate key parameters: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.[14] Compare these parameters between Fasnall-treated and control cells.

Experimental Workflow

A logical workflow for investigating Fasnall's impact on an OXPHOS-dependent cancer model is crucial for generating robust data.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A 1. Cell Line Selection (OXPHOS-dependent model) B 2. Dose-Response Curve (Determine IC50 with Proliferation Assay) A->B C 3. Apoptosis Assay (Confirm induction of cell death) B->C D 4. Seahorse Mito Stress Test (Characterize mitochondrial inhibition) B->D F 6. Animal Model Selection (e.g., PDX, Xenograft) C->F Transition to In Vivo E 5. Metabolomics Analysis (Confirm TCA cycle depletion) D->E G 7. Efficacy Study (Treat with Fasnall, measure tumor volume) F->G H 8. Toxicity Assessment (Monitor weight, check organ function) G->H

Caption: Recommended workflow for studying Fasnall.

References

Application Notes and Protocols: Isotopic Tracing to Elucidate the Metabolic Effects of Fasnall

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasnall is a thiophenopyrimidine compound originally identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis.[1] FASN is a critical enzyme for the proliferation of many cancer cells, making it an attractive therapeutic target.[2][3] However, recent comprehensive metabolic studies employing isotopic tracing have revealed that Fasnall's primary mechanism of action is not the direct inhibition of FASN. Instead, it functions as a mitochondrial Complex I inhibitor, leading to widespread changes in central carbon metabolism.[4]

These application notes provide detailed protocols for using isotopic tracing with stable isotopes like 13C-labeled glucose and glutamine to investigate the metabolic perturbations induced by Fasnall. This serves as a case study for researchers on how to apply similar methodologies to verify the mechanism of action of other metabolic inhibitors.

Principle of Isotopic Tracing in Metabolism

Isotopic tracing is a powerful technique to track the flow of atoms from a labeled nutrient (tracer) through metabolic pathways.[5] By supplying cells with a substrate enriched with a stable isotope, such as 13C-glucose, the label is incorporated into downstream metabolites. Mass spectrometry is then used to measure the mass shifts in these metabolites, revealing their fractional synthesis from the provided tracer.[6] This allows for a dynamic and quantitative assessment of pathway activity, which is crucial for understanding the effects of metabolic inhibitors.[7]

Part 1: Distinguishing Fasnall's Effects from True FASN Inhibition

A key finding from isotopic tracing studies is that the metabolic signature of Fasnall treatment is inconsistent with that of known FASN inhibitors.[4] True FASN inhibitors lead to an accumulation of upstream metabolites, particularly malonyl-CoA and its derivatives.[4] In contrast, Fasnall treatment does not cause this accumulation, suggesting its target lies elsewhere.

Expected vs. Observed Metabolic Signatures
Metabolic ChangeExpected with FASN InhibitionObserved with Fasnall TreatmentCitation
Malonyl-CoA Levels Significant AccumulationNo Accumulation/Decrease[4]
Fatty Acid Synthesis from 13C-Glucose Strongly InhibitedDecreased[4]
Fatty Acid Synthesis from 13C-Glutamine Strongly InhibitedNot Significantly Affected[4]
TCA Cycle Anaplerosis from Glucose No Direct EffectIncreased[4]
Pyruvate Dehydrogenase (PDH) Flux No Direct EffectDecreased[4]
NADH/NAD+ Ratio No Direct EffectIncreased[4]
Cholesterol Biosynthesis No Direct EffectInhibited[4]

Part 2: Experimental Protocols

Protocol 1: 13C-Glucose Tracing to Assess Fatty Acid Synthesis and Central Carbon Metabolism

This protocol is designed to measure the contribution of glucose to de novo fatty acid synthesis and to assess changes in the TCA cycle.

Materials:

  • Cancer cell line of interest (e.g., BT-474)

  • Complete cell culture medium

  • Glucose-free RPMI-1640 medium

  • [U-13C6] D-Glucose

  • Fasnall

  • Vehicle control (e.g., DMSO)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

  • Fasnall Treatment: The following day, treat the cells with the desired concentration of Fasnall (e.g., 1-10 µM) or vehicle control for a predetermined time (e.g., 4 or 24 hours).

  • Isotope Labeling:

    • Prepare labeling medium by supplementing glucose-free RPMI-1640 with 10 mM [U-13C6] D-Glucose and the same concentration of Fasnall or vehicle used for the initial treatment.

    • Aspirate the treatment medium from the cells, wash once with PBS, and add 1 mL of the labeling medium to each well.

    • Incubate for the desired labeling period (e.g., 4-24 hours). The duration should be optimized based on the turnover rates of the metabolites of interest.[6]

  • Metabolite Extraction:

    • Place the cell culture plates on dry ice to quench metabolism.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Lipid Extraction (for fatty acid analysis):

    • To the remaining cell pellet, add a solution for lipid extraction (e.g., a mixture of methanol, MTBE, and water).

    • Vortex and centrifuge to separate the lipid layer.

    • Collect the lipid-containing supernatant.

    • Dry the lipid extract under nitrogen and proceed with saponification and derivatization for GC-MS analysis of fatty acids.

  • LC-MS/MS Analysis: Analyze the polar metabolite extracts for 13C labeling in TCA cycle intermediates (e.g., citrate (B86180), malate, succinate) and related amino acids. Analyze the derivatized fatty acid extracts for 13C incorporation into palmitate, stearate, etc.

Protocol 2: 13C-Glutamine Tracing to Assess Reductive Carboxylation

This protocol helps to determine the contribution of glutamine to the TCA cycle and lipogenesis, particularly through reductive carboxylation, a pathway often upregulated in cancer cells with mitochondrial dysfunction.

Materials:

  • Same as Protocol 1, but with glutamine-free medium and [U-13C5] L-glutamine.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Isotope Labeling:

    • Prepare labeling medium by supplementing glutamine-free medium with 2 mM [U-13C5] L-glutamine and the appropriate concentration of Fasnall or vehicle.

    • Follow the labeling procedure as described in step 3 of Protocol 1.

  • Metabolite Extraction and Analysis: Follow steps 4-6 from Protocol 1, paying close attention to the isotopologue distribution in citrate. An increase in M+5 citrate is indicative of reductive carboxylation.

Part 3: Visualization of Pathways and Workflows

De Novo Fatty Acid Synthesis Pathway

Fatty_Acid_Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Mito_Pyruvate Mitochondrial Pyruvate Pyruvate->Mito_Pyruvate Mito_AcetylCoA Mitochondrial Acetyl-CoA Mito_Pyruvate->Mito_AcetylCoA PDH Fasnall Fasnall (Complex I) Mito_Pyruvate->Fasnall Inhibits ETC, Reduces PDH Flux Citrate Citrate Mito_AcetylCoA->Citrate Cyto_Citrate Cytosolic Citrate Citrate->Cyto_Citrate Cyto_AcetylCoA Cytosolic Acetyl-CoA Cyto_Citrate->Cyto_AcetylCoA ACLY MalonylCoA Malonyl-CoA Cyto_AcetylCoA->MalonylCoA FattyAcids Fatty Acids (e.g., Palmitate) MalonylCoA->FattyAcids FASN FASN

Caption: Simplified pathway of de novo fatty acid synthesis from glucose.

Experimental Workflow for Isotopic Tracing

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_analysis Sample Processing & Analysis A 1. Seed Cells B 2. Treat with Fasnall or Vehicle A->B C 3. Add Medium with 13C-Tracer + Fasnall B->C D 4. Incubate C->D E 5. Quench Metabolism & Extract Metabolites D->E F 6. LC-MS/MS or GC-MS Analysis E->F G 7. Analyze Isotopologue Distribution F->G

Caption: General workflow for isotopic tracing experiments.

Fasnall's Impact on Central Carbon Metabolism

Fasnall_Metabolism Glucose 13C-Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Flux (Decreased) Anaplerosis Anaplerosis (e.g., from Pyruvate) Pyruvate->Anaplerosis (Increased) TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain (Complex I) TCA->ETC NADH Fasnall Fasnall Fasnall->ETC Anaplerosis->TCA

Caption: Fasnall inhibits Complex I, altering TCA cycle dynamics.

Conclusion

Isotopic tracing experiments have been instrumental in revising the understanding of Fasnall's mechanism of action, demonstrating that it is a mitochondrial Complex I inhibitor rather than a direct FASN inhibitor.[4] The protocols and data presented here provide a framework for researchers to utilize stable isotope tracing to rigorously interrogate the metabolic effects of small molecule inhibitors. This approach is critical for accurate target validation and for understanding the complex metabolic rewiring that occurs in response to drug treatment, ultimately aiding in the development of more effective therapies.

References

Troubleshooting & Optimization

Fasnall benzenesulfonate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Fasnall benzenesulfonate (B1194179). The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Fasnall benzenesulfonate?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For optimal stability, storage at -20°C is recommended, which has been shown to maintain the compound's integrity for at least four years.

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound in solution is dependent on the storage temperature. For stock solutions, the following storage conditions are recommended:

  • Store at -80°C for up to 6 months.

  • Store at -20°C for up to 1 month.

It is advisable to prepare fresh solutions for each experiment to ensure optimal activity.

Q3: My this compound powder has changed color. Is it still usable?

A3: A change in the color of the powder can be an indication of degradation, possibly due to exposure to light, moisture, or elevated temperatures. If you observe a color change, it is recommended to discard the sample as its purity may be compromised. To prevent this, always store the compound in a dark, dry, and refrigerated environment, and consider using a desiccator to minimize moisture exposure.

Q4: I observed precipitation in my stock solution. What should I do?

A4: Precipitation or a color change in a stock solution can indicate compound degradation or poor solubility in the chosen solvent. It is best practice to prepare fresh solutions for each experiment. If a solution must be stored, it is crucial to perform a stability study in the specific solvent at the intended storage temperature to ensure the compound remains in solution and is stable.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify that the solid compound and any solutions have been stored according to the recommended conditions (-20°C for solid, -80°C or -20°C for solutions). Prepare fresh stock solutions for each experiment.
Loss of compound activity The compound may have degraded due to exposure to harsh environmental conditions (e.g., light, high temperature, humidity).Review handling and storage procedures. Protect the compound from light and moisture. Perform a quality control check, such as HPLC analysis, to assess the purity of the compound.
Appearance of unexpected peaks in chromatography Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This will help in monitoring the purity of the compound over time.

Stability and Degradation

This compound, like many complex organic molecules, can degrade under certain environmental conditions. Understanding its stability profile is crucial for accurate experimental results and proper formulation development. Forced degradation studies are employed to identify potential degradation pathways under stress conditions such as hydrolysis, oxidation, and photolysis.

Potential Degradation Pathways
  • Hydrolysis: The amide-like linkage in the thienopyrimidine ring system could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the opening of the pyrimidine (B1678525) ring.

  • Oxidation: The thioether in the thiophene (B33073) ring and the tertiary amine in the pyrrolidine (B122466) ring are potential sites for oxidation. Oxidation can lead to the formation of sulfoxides, sulfones, or N-oxides.

  • Photodegradation: The aromatic and heteroaromatic ring systems in this compound can absorb UV light, potentially leading to photolytic cleavage or rearrangement reactions.

Below is a diagram illustrating a hypothetical degradation pathway for this compound.

G Potential Degradation Pathways of this compound Fasnall This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Fasnall->Acid Stress Condition Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Fasnall->Base Stress Condition Oxidation Oxidation (e.g., 3% H2O2, RT) Fasnall->Oxidation Stress Condition Photo Photodegradation (e.g., UV light) Fasnall->Photo Stress Condition Thermal Thermal Degradation (e.g., 80°C, solid) Fasnall->Thermal Stress Condition DP1 Pyrimidine Ring Opening Product Acid->DP1 Base->DP1 DP2 Sulfoxide/Sulfone Derivative Oxidation->DP2 DP3 N-Oxide Derivative Oxidation->DP3 DP4 Photolytic Cleavage Products Photo->DP4 Thermal->DP4

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, neutralize the solution with an appropriate amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, neutralize the solution with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Store the solid compound at 80°C for 48 hours.

    • After heating, dissolve the compound in the solvent to the desired concentration and dilute with the mobile phase.

  • Thermal Degradation (Solution):

    • Reflux the stock solution at 60°C for 24 hours.

    • Cool to room temperature and dilute with the mobile phase.

  • Photodegradation:

    • Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute the exposed and control samples with the mobile phase for analysis.

4. HPLC Analysis:

  • Analyze the stressed and control samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

  • A diode array detector (DAD) or a mass spectrometer (MS) can be used for peak purity analysis and identification of degradation products.

Below is a workflow diagram for the forced degradation study.

G Workflow for Forced Degradation Study Start Start PrepStock Prepare 1 mg/mL Stock Solution of this compound Start->PrepStock Stress Apply Stress Conditions PrepStock->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC Analyze Analyze Data: - Peak Purity - Identify Degradants - Quantify Degradation HPLC->Analyze End End Analyze->End

Caption: A generalized workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Fasnall Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fasnall benzenesulfonate (B1194179). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor aqueous solubility of Fasnall benzenesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound exhibits good solubility in some organic solvents. However, it is poorly soluble in aqueous solutions. Available data indicates solubility in Dimethyl Sulfoxide (DMSO) at approximately 10 mg/mL and in Dimethylformamide (DMF) at 30 mg/mL.[1]

Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What is causing this?

A2: This is a common issue due to the low aqueous solubility of this compound. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer (e.g., PBS), the compound may precipitate out of solution as the solvent polarity increases. This is a phenomenon known as "salting out" or precipitation due to a change in solvent composition.

Q3: How can I improve the aqueous solubility of this compound for my in vitro or in vivo experiments?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods include the use of co-solvents, pH adjustment, formulation as a solid dispersion, or complexation with cyclodextrins. The optimal method will depend on the specific requirements of your experiment.

Q4: Are there any recommended starting points for developing a suitable aqueous formulation for this compound?

A4: Yes, based on general principles for poorly soluble drugs, you can explore the following approaches:

  • Co-solvent Systems: Start by preparing a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in your aqueous medium. It is crucial to determine the maximum tolerable percentage of the organic solvent in your experimental system.

  • pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution. Since this compound is a salt of a weak base, its solubility may increase in acidic conditions. Systematically testing a range of pH values is recommended.

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can enhance the dissolution rate and apparent solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the Fasnall molecule within a cyclodextrin can significantly improve its aqueous solubility.

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer

Problem: A precipitate is observed when diluting a concentrated stock of this compound (e.g., in DMSO) into an aqueous buffer like Phosphate-Buffered Saline (PBS).

Possible Causes:

  • The concentration of this compound in the final aqueous solution exceeds its solubility limit.

  • The percentage of the organic co-solvent in the final solution is too low to maintain solubility.

Solutions:

  • Reduce the Final Concentration: Determine the maximum achievable concentration in your final aqueous buffer by performing a solubility test. Prepare a series of dilutions and observe for precipitation.

  • Increase the Co-solvent Percentage: If your experimental system allows, increase the percentage of the organic co-solvent in the final solution. Be mindful of potential solvent toxicity in cell-based assays or in vivo studies.

  • Use a Different Co-solvent: Experiment with other water-miscible organic solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG).

  • pH Modification: Adjust the pH of the aqueous buffer to a more acidic range (e.g., pH 4-6) and assess if solubility improves.

Issue 2: Inconsistent Results in Biological Assays

Problem: High variability is observed in the results of biological assays involving this compound.

Possible Causes:

  • Incomplete dissolution or precipitation of the compound in the assay medium, leading to inconsistent effective concentrations.

  • Degradation of the compound under the experimental conditions.

Solutions:

  • Ensure Complete Dissolution: Before adding to the assay, visually inspect your final working solution for any signs of precipitation. Consider filtering the solution through a 0.22 µm filter.

  • Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment to minimize potential degradation.

  • Optimize Formulation: Utilize one of the solubility enhancement techniques described in the experimental protocols below to prepare a stable and soluble formulation.

  • Include Solubility Controls: In your assay, include control wells with the final formulation vehicle (e.g., buffer with the same percentage of co-solvent) to account for any vehicle effects.

Data Presentation

SolventReported Solubility
Dimethyl Sulfoxide (DMSO)~10 mg/mL
Dimethylformamide (DMF)30 mg/mL[1]
WaterPoorly soluble (quantitative data not readily available)
EthanolSoluble (quantitative data not readily available)

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To prepare a clear aqueous solution of this compound using a co-solvent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of this compound at 10 mg/mL in 100% DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • To prepare a 100 µM working solution in PBS with 1% DMSO, add 1 µL of the 10 mg/mL stock solution to 999 µL of PBS.

  • Immediately vortex the solution vigorously for 30 seconds to ensure rapid mixing and prevent localized precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may be necessary to lower the final concentration or increase the percentage of DMSO (if experimentally permissible).

  • For sterile applications, filter the final working solution through a 0.22 µm syringe filter.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To enhance the dissolution rate and apparent aqueous solubility of this compound by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer

  • Methanol or other suitable volatile organic solvent

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Accurately weigh this compound and the hydrophilic polymer (e.g., in a 1:4 drug-to-polymer ratio).

  • Dissolve both components in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Remove the solvent using a rotary evaporator under reduced pressure until a thin, dry film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • To use, weigh the desired amount of the solid dispersion powder and dissolve it in the aqueous medium. Assess the dissolution and solubility compared to the unprocessed drug.

Protocol 3: Cyclodextrin Inclusion Complexation

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) at a desired concentration (e.g., 10% w/v) in deionized water.

  • Slowly add an excess amount of this compound powder to the cyclodextrin solution while stirring continuously.

  • Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.

  • After the equilibration period, filter the suspension to remove the undissolved this compound.

  • The clear filtrate contains the this compound-cyclodextrin inclusion complex.

  • To obtain a solid powder, the filtrate can be lyophilized (freeze-dried).

  • The concentration of this compound in the complex can be determined by a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

Visualizations

Signaling Pathway of FASN Inhibition Leading to Apoptosis

FASN_Inhibition_Apoptosis cluster_upstream Upstream Regulation cluster_fasn FASN Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_mTOR activates SREBP1c SREBP-1c PI3K_Akt_mTOR->SREBP1c activates FASN Fatty Acid Synthase (FASN) SREBP1c->FASN upregulates transcription Fasnall Fasnall (Benzenesulfonate) Fasnall->FASN inhibits Malonyl_CoA_Accumulation Malonyl-CoA Accumulation Fasnall->Malonyl_CoA_Accumulation leads to Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis FASN->Fatty_Acid_Synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN Malonyl_CoA_Source Malonyl-CoA Malonyl_CoA_Source->FASN Ceramide_Accumulation Ceramide Accumulation Malonyl_CoA_Accumulation->Ceramide_Accumulation ER_Stress Endoplasmic Reticulum Stress Ceramide_Accumulation->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Ceramide_Accumulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (Caspase-8, -9, -3) ER_Stress->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: FASN Inhibition Pathway Leading to Apoptosis.

Experimental Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_methods Solubility Enhancement Methods cluster_evaluation Evaluation cluster_outcome Outcome Start Poor Aqueous Solubility of This compound Solid_Dispersion Solid Dispersion Start->Solid_Dispersion Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Co_Solvent Co-solvent System Solubility_Test Quantitative Solubility Assay (e.g., HPLC, UV-Vis) Co_Solvent->Solubility_Test Solid_Dispersion->Solubility_Test Cyclodextrin->Solubility_Test Stability_Test Physical and Chemical Stability Solubility_Test->Stability_Test Biological_Assay In Vitro / In Vivo Assay Stability_Test->Biological_Assay End Optimized Formulation Biological_Assay->End

Caption: Workflow for Enhancing Aqueous Solubility.

References

Technical Support Center: Interpreting Off-Target Effects of Fasnall Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fasnall benzenesulfonate (B1194179). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Fasnall, with a special focus on understanding its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fasnall benzenesulfonate?

A1: Fasnall was initially identified as a selective inhibitor of Fatty Acid Synthase (FASN), an enzyme crucial for de novo fatty acid synthesis.[1][2] However, recent studies have revealed that Fasnall also functions as a potent inhibitor of mitochondrial respiratory Complex I.[3][4] This dual activity is critical for interpreting experimental outcomes, as many of its effects on cellular metabolism are a result of Complex I inhibition, which can mimic or override the effects of FASN inhibition.[3][4]

Q2: How does Fasnall's inhibition of Complex I affect cellular metabolism?

A2: Inhibition of Complex I by Fasnall disrupts the electron transport chain, leading to an accumulation of NADH and a depletion of NAD+. This shift in the NADH/NAD+ ratio inhibits key enzymes in the tricarboxylic acid (TCA) cycle, resulting in decreased levels of TCA cycle intermediates such as succinate (B1194679).[3][4] This is a key differentiator from selective FASN inhibitors, which are expected to cause an accumulation of metabolites like malonyl-CoA and succinate.[3]

Q3: What are the expected effects of Fasnall on lipid metabolism?

A3: As a FASN inhibitor, Fasnall can block the incorporation of acetate (B1210297) and glucose into lipids.[1] However, due to its Complex I activity, its overall impact on lipid metabolism is complex. Global lipidomics studies have shown that Fasnall treatment leads to a significant increase in ceramides (B1148491) and diacylglycerols, which are pro-apoptotic lipids.[1][5]

Q4: Is the anti-proliferative effect of Fasnall solely due to FASN inhibition?

A4: No. While FASN inhibition can contribute to reduced proliferation in cancer cells that are highly dependent on de novo fatty acid synthesis, the anti-proliferative effects of Fasnall are also strongly linked to its Complex I inhibition.[3] This is supported by the observation that Fasnall can inhibit the proliferation of cancer cells even in the presence of exogenous lipids, which would typically rescue cells from the effects of FASN inhibition alone.[3]

Q5: Can Fasnall induce apoptosis?

A5: Yes, Fasnall has been shown to induce apoptosis in cancer cell lines, particularly in HER2+ breast cancer cells.[1][2] This is thought to be mediated, at least in part, by the accumulation of ceramides and the activation of caspase-3 and caspase-7.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected decrease in malonyl-CoA and succinate levels after Fasnall treatment. This is likely due to the dominant off-target effect of Fasnall on mitochondrial Complex I, which depletes TCA cycle intermediates, rather than the expected on-target FASN inhibition which would cause accumulation.[3]To confirm FASN inhibition specifically, use a more selective FASN inhibitor like GSK2194069 as a positive control.[3] Measure the NADH/NAD+ ratio to assess Complex I activity.
Inconsistent anti-proliferative effects across different cell lines. Cell lines have varying dependencies on FASN and oxidative phosphorylation. Cells that are more reliant on glycolysis may be less sensitive to Fasnall's effects on Complex I.Characterize the metabolic phenotype of your cell lines (e.g., using a Seahorse analyzer). Compare Fasnall's effects in both normoxic and hypoxic conditions.[3]
Cell death is observed even when supplementing media with exogenous fatty acids. This strongly suggests that the observed cytotoxicity is not solely due to FASN inhibition. The inhibition of Complex I by Fasnall is a likely cause of cell death in this scenario.[3]Perform a cell viability assay with another Complex I inhibitor, such as rotenone, to see if it phenocopies the effect of Fasnall.[3]
Difficulty dissolving this compound. This compound has specific solubility properties.The compound is soluble in DMSO (10 mg/mL).[6] For in vivo studies, specific formulations with DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD or corn oil have been reported.[1] Gentle heating and/or sonication can aid dissolution.[1]

Quantitative Data Summary

Table 1: IC50 Values of this compound

Assay Cell Line/Enzyme IC50 Value Reference
FASN Inhibition (cell-free)Purified human FASN3.71 µM[1][2]
Acetate Incorporation into LipidsHepG2 cells147 nM[1]
Glucose Incorporation into LipidsHepG2 cells213 nM[1]
Acetate Incorporation into LipidsBT474 cells5.84 µM[1]

Key Signaling Pathways and Experimental Workflows

Fasnall_Dual_Action cluster_fasnall This compound cluster_fasn On-Target: FASN Inhibition cluster_complex1 Off-Target: Complex I Inhibition Fasnall Fasnall FASN FASN Fasnall->FASN ComplexI Mitochondrial Complex I Fasnall->ComplexI FattyAcids Fatty Acid Synthesis FASN->FattyAcids Catalyzes Ceramides ↑ Ceramides FASN->Ceramides Leads to accumulation MalonylCoA Malonyl-CoA MalonylCoA->FASN Substrate Apoptosis1 Apoptosis Ceramides->Apoptosis1 NADH ↑ NADH/NAD+ Ratio ComplexI->NADH Proliferation ↓ Cell Proliferation ComplexI->Proliferation TCA ↓ TCA Cycle Activity NADH->TCA Succinate ↓ Succinate TCA->Succinate

Caption: Dual inhibitory action of Fasnall on FASN and Complex I.

Experimental_Workflow cluster_exp Experimental Design cluster_analysis Data Interpretation start Treat cells with Fasnall (and relevant controls) viability Cell Viability Assay (e.g., MTT, WST-1) start->viability metabolomics Metabolomics Analysis (LC-MS/MS) start->metabolomics apoptosis Apoptosis Assay (e.g., Caspase-Glo) start->apoptosis interpret_via Assess anti-proliferative effects viability->interpret_via interpret_met Analyze changes in Malonyl-CoA, Succinate, TCA intermediates metabolomics->interpret_met interpret_apop Quantify apoptosis induction apoptosis->interpret_apop conclusion Distinguish between On- and Off-Target Effects interpret_via->conclusion interpret_met->conclusion interpret_apop->conclusion

Caption: Workflow for dissecting Fasnall's on- and off-target effects.

Detailed Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay

This protocol is adapted from methodologies used to assess Fasnall-induced apoptosis.[1]

Materials:

  • 96-well microplate (clear bottom, black or white walls for fluorescence)

  • This compound

  • Caspase-3/7 substrate (e.g., (Z-DEVD)2-Rh110 or a luminogenic substrate like Caspase-Glo® 3/7)

  • Caspase assay/lysis buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM EDTA, 10 mM MgCl2, 10 mM CHAPS, 20% sucrose, 10 mM DTT, and protease inhibitors)

  • Plate reader (fluorescence or luminescence)

Procedure:

  • Cell Seeding: Seed cells at a density of 10,000 cells/well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of Fasnall (e.g., 1 µM to 50 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis if available.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.

  • Reagent Addition:

    • For fluorescent assays: Add 50 µL of caspase assay/lysis buffer containing the fluorogenic substrate to each well.

    • For luminescent assays (e.g., Caspase-Glo® 3/7): Add a volume of reagent equal to the volume of cell culture medium in the well.

  • Incubation with Reagent: Incubate the plate at 37°C for 1-6 hours, protected from light. Incubation time may need optimization depending on the cell line and substrate used.

  • Measurement: Measure the fluorescence (e.g., excitation/emission at 485/535 nm for Rh110-based substrates) or luminescence using a plate reader.

  • Data Analysis: Subtract the background reading from a cell-free well. Normalize the signal to the vehicle-treated control to determine the fold-change in caspase activity.

Protocol 2: Metabolite Extraction for LC-MS/MS Analysis

This protocol provides a general method for extracting intracellular metabolites to analyze the effects of Fasnall on pathways like the TCA cycle and fatty acid synthesis.

Materials:

  • 6-well plates

  • This compound

  • Ice-cold 0.9% NaCl solution

  • 80:20 Methanol:Water extraction solvent, pre-chilled to -80°C

  • Cell scraper

  • Centrifuge capable of reaching high speeds at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates to reach ~80-90% confluency. Treat with Fasnall or vehicle control for the desired duration (e.g., 24 hours).

  • Metabolism Quenching and Washing:

    • Aspirate the culture medium.

    • Quickly wash the cells twice with ice-cold 0.9% NaCl to remove extracellular metabolites. It is critical to perform this step rapidly to prevent metabolic changes.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled 80:20 methanol:water to each well.

    • Place the plate on ice and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

  • Sample Preparation for Analysis:

    • Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

    • The dried pellet can be stored at -80°C or reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify levels of malonyl-CoA, succinate, and other TCA cycle intermediates. Compare the metabolite profiles of Fasnall-treated cells to controls. A significant decrease in succinate and other TCA intermediates, without a corresponding large increase in malonyl-CoA, is indicative of Complex I inhibition.[3]

Protocol 3: FASN Activity Assay (Radiolabeled Substrate Incorporation)

This protocol measures the incorporation of a radiolabeled precursor into lipids, providing a direct assessment of de novo fatty acid synthesis activity.

Materials:

  • [¹⁴C]malonyl-CoA or [³H]acetate

  • This compound

  • Cell line of interest (e.g., HepG2, BT474)

  • Reaction buffer (e.g., PBS with 1 mM DTT, 1 mM EDTA)

  • Substrates: Acetyl-CoA, NADPH, Malonyl-CoA

  • Chloroform/Methanol (2:1, v/v)

  • Scintillation counter and vials

Procedure:

  • Cell Lysate Preparation (for cell-based assay):

    • Treat cells with Fasnall at various concentrations for a specified time.

    • Lyse the cells and determine the protein concentration of the lysate.

  • Enzyme Inhibition (for purified enzyme):

    • Pre-incubate purified FASN enzyme with different concentrations of Fasnall for 30 minutes at 37°C.

  • Reaction Initiation:

    • Start the reaction by adding a master mix containing the reaction buffer, acetyl-CoA, NADPH, and [¹⁴C]malonyl-CoA (or by adding [³H]acetate to the cell culture medium).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lipid Extraction:

    • Stop the reaction and extract the lipids by adding chloroform/methanol (2:1, v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids. Repeat the extraction two more times.

  • Quantification:

    • Evaporate the solvent from the pooled organic phases.

    • Add scintillation fluid to the dried lipids and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of radiolabel incorporated into lipids and determine the IC50 of Fasnall by plotting the percentage of inhibition against the inhibitor concentration. A decrease in radiolabel incorporation indicates inhibition of FASN activity.[1]

References

Technical Support Center: Troubleshooting Fasnall Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered during experiments with Fasnall, a selective Fatty Acid Synthase (FASN) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Fasnall and what is its primary mechanism of action?

A1: Fasnall is a thiophenopyrimidine compound that selectively inhibits Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids.[1][2] In many cancer cells, which are highly dependent on this pathway for proliferation and survival, Fasnall's inhibition of FASN leads to an accumulation of the substrate malonyl-CoA and an increase in cellular ceramides.[3][4] This disruption in lipid metabolism ultimately triggers apoptosis (programmed cell death), particularly in cancer cell lines with high FASN expression, such as HER2+ breast cancer cells.[3][5]

Q2: What are the recommended storage and handling conditions for Fasnall?

A2: Proper storage and handling are critical for maintaining the stability and activity of Fasnall. Stock solutions are typically prepared in DMSO. For long-term storage (up to one year), aliquoted stock solutions should be kept at -80°C. For short-term storage (up to one month), they can be stored at -20°C.[2] It is advisable to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, ensure the DMSO is fresh, as moisture-absorbing DMSO can reduce solubility.[2]

Q3: My IC50 value for Fasnall is inconsistent between experiments. What are the potential causes?

A3: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[6][7][8] Key variables to control include:

  • Cell Passage Number: Use cells within a consistent and narrow passage number range, as cellular characteristics can change over time in culture.[6]

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can respond differently to the inhibitor.[6][8]

  • Media and Serum Variability: New lots of fetal bovine serum (FBS) or culture media can have varying levels of lipids and growth factors that may influence cell growth and sensitivity to FASN inhibition. It is good practice to test new lots before use in critical experiments.[6]

  • Drug Preparation: Ensure accurate preparation of stock solutions and serial dilutions. Calibrate pipettes regularly.[6] The final DMSO concentration should be consistent across all wells and ideally below 0.5%.[7]

  • Incubation Time: The duration of drug exposure significantly impacts the IC50 value. Standardize the incubation period across all experiments.[7]

Q4: I am observing low or no apoptosis in my cancer cell line after Fasnall treatment. Why might this be?

A4: Several factors can contribute to a lack of apoptotic response:

  • Intrinsic Resistance: The cell line may have inherently low FASN expression or rely on alternative survival pathways that are not dependent on de novo fatty acid synthesis.[3] Some cells may have mutations in apoptotic pathway proteins (e.g., Bcl-2 family) that confer resistance.

  • Acquired Resistance: Prolonged exposure to FASN inhibitors can lead to acquired resistance mechanisms, such as the upregulation of FASN expression or the activation of compensatory signaling pathways.[9]

  • Off-Target Effects vs. FASN Inhibition: While Fasnall inhibits FASN, some of its cytotoxic effects may be independent of FASN inhibition. For instance, in some cell lines, siRNA-mediated knockdown of FASN did not induce apoptosis, suggesting that the effects of small molecule inhibitors could be more complex.[10] Fasnall has also been identified as an inhibitor of mitochondrial Complex I, which could contribute to its anti-proliferative effects.[11]

  • Experimental Timing: The peak of apoptosis can be transient. It is crucial to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis in your specific cell line.[12]

Troubleshooting Guides

Issue 1: Higher than Expected Cell Viability / Inconsistent IC50 Values

This guide helps to diagnose and resolve issues related to unexpected cell viability results when using Fasnall.

dot

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Weak or Absent Apoptosis Markers in Western Blot

Detecting cleaved caspases and PARP can be challenging due to the transient nature of these events.

dot

Caption: Troubleshooting workflow for western blot apoptosis markers.

Data Presentation

Table 1: Fasnall IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeReported IC50 (Lipid Incorporation)Reported IC50 (FASN Enzyme Activity)Reference
HepG2Hepatocellular Carcinoma[³H]Acetate Incorporation147 nMNot Reported[3]
HepG2Hepatocellular Carcinoma[³H]Glucose Incorporation213 nMNot Reported[3]
BT474Breast Cancer (HER2+)[¹⁴C]Malonyl-CoA Incorp.Not Reported3.71 µM[3]
BT474Breast Cancer (HER2+)[³H]Acetate Incorporation~5.84 µMNot Reported[3]

Note: IC50 values are highly dependent on the assay conditions and cell line. These values should be used as a general reference.[3]

Table 2: Effect of Fasnall on Cell Proliferation and Apoptosis

Cell LineCancer TypeFasnall Conc.DurationEffect on ProliferationEffect on Apoptosis (Caspase-3/7 Activity)Reference
BT474Breast Cancer (HER2+)50 µM24-120 hInhibitionIncreased[3][5]
SKBR3Breast Cancer (HER2+)50 µM24-120 hInhibitionIncreased[3]
MCF7Breast Cancer (ER+)50 µM24-120 hInhibitionModerate Increase[3]
MDA-MB-468Triple Negative Breast Cancer50 µM24-120 hInhibitionModerate Increase[3]
MCF10ANon-tumorigenic Breast50 µM24-120 hLower InhibitionLow Increase[3][5]

Signaling Pathways and Resistance Mechanisms

Fasnall induces apoptosis primarily through the accumulation of malonyl-CoA and ceramides, which can trigger stress pathways leading to caspase activation.[3] Resistance can emerge through various mechanisms that bypass this induced stress.

dot

Fasnall_Pathway_Resistance cluster_pathway Fasnall-Induced Apoptosis Pathway cluster_resistance Potential Resistance Mechanisms Fasnall Fasnall FASN FASN (Fatty Acid Synthase) Fasnall->FASN Inhibits MalonylCoA Malonyl-CoA ↑ FASN->MalonylCoA Blocks Consumption Ceramide Ceramides ↑ MalonylCoA->Ceramide Casp8 Caspase-8 Activation Ceramide->Casp8 Casp37 Caspase-3/7 Activation Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis FASN_up ↑ FASN Overexpression FASN_up->FASN Counteracts Efflux ↑ Drug Efflux Pumps Efflux->Fasnall Reduces [Fasnall] Lipid_up ↑ Exogenous Lipid Uptake Lipid_up->Apoptosis Bypasses FASN need Survival_path Activation of Survival Pathways (e.g., PI3K/Akt) Survival_path->Apoptosis Inhibits Anti_apop ↑ Anti-apoptotic Proteins (e.g., Bcl-2) Anti_apop->Casp37 Inhibits

Caption: Fasnall's apoptotic pathway and resistance mechanisms.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration of Fasnall that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of Fasnall in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.

  • Treatment: Remove the medium and add 100 µL of medium containing various concentrations of Fasnall or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix gently on a plate shaker for 10 minutes.[7]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value using non-linear regression.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed 1-2 x 10⁵ cells in 6-well plates, treat with Fasnall for the desired time, and include both negative (vehicle) and positive (e.g., Staurosporine) controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with 1 mL of cold PBS, centrifuging after each wash.[1]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[1]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1]

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Caspase-3/7 Activity Assay (Luminescence-based)

This assay quantifies the activity of key executioner caspases, 3 and 7.

  • Cell Seeding: Seed cells in a white-walled 96-well plate at 10,000 cells/well in 100 µL of medium and incubate overnight.

  • Treatment: Treat cells with various concentrations of Fasnall and controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[15][16]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. Luminescence is proportional to the amount of caspase activity.[17]

References

Why does Fasnall not produce the expected metabolic signature of FASN inhibition?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the metabolic effects of Fasnall, a putative Fatty Acid Synthase (FASN) inhibitor. A key issue addressed is the common observation that Fasnall does not produce the expected metabolic signature of FASN inhibition.

Frequently Asked Questions (FAQs)

Q1: Why doesn't Fasnall induce the expected metabolic signature of FASN inhibition?

A1: Fasnall does not produce the canonical metabolic signature of FASN inhibition because its primary mechanism of action is not the inhibition of FASN. Instead, Fasnall has been identified as a potent inhibitor of respiratory Complex I in the mitochondria.[1][2][3] This off-target activity is the dominant metabolic effector, leading to a cascade of events that are distinct from direct FASN blockade.

Q2: What is the expected metabolic signature of true FASN inhibition?

A2: The established metabolic signature of FASN inhibition involves the accumulation of specific upstream metabolites. Key biomarkers include a significant increase in the intracellular concentrations of malonyl-CoA (the direct substrate for FASN), malonate (from the hydrolysis of malonyl-CoA), succinate (B1194679), and succinyl-CoA.[1] This signature is observed with validated FASN inhibitors like GSK2194069 and TVB-2640.[1]

Q3: What metabolic changes are actually observed with Fasnall treatment?

A3: Treatment with Fasnall leads to a metabolic state inconsistent with FASN inhibition. Instead of accumulation, there is a notable depletion of Tricarboxylic Acid (TCA) cycle metabolites.[1][2] This is a direct consequence of its action as a Complex I inhibitor, which leads to an accumulation of NADH and a subsequent slowdown of the TCA cycle.[1][2][3]

Q4: How does Fasnall's effect on Complex I "mimic" FASN inhibition?

A4: Fasnall mimics the anti-proliferative effects of FASN inhibition, but through a different metabolic route. By inhibiting Complex I, Fasnall disrupts cellular energy production and redox balance, which are critical for cancer cell proliferation.[1][2] While both FASN inhibition and Complex I inhibition can suppress tumor growth, the underlying metabolic perturbations are distinct.

Q5: Are there any other reported off-target effects of Fasnall?

A5: Besides its primary effect on Complex I, some studies have noted that Fasnall can induce the formation of atypical stress granules, a response that is independent of FASN inhibition.

Troubleshooting Guide

This guide is intended to help researchers who are observing unexpected metabolic data from experiments involving Fasnall.

Observed Issue Potential Cause Recommended Action
Lack of malonyl-CoA, malonate, or succinate accumulation after Fasnall treatment. The primary activity of Fasnall is Complex I inhibition, not FASN inhibition.[1]1. Use a validated FASN inhibitor (e.g., GSK2194069, TVB-2640) as a positive control to confirm the expected metabolic signature in your experimental system. 2. Measure NADH/NAD+ ratios and TCA cycle intermediates to confirm Complex I inhibition.
Decreased concentrations of TCA cycle metabolites. This is the expected signature of Fasnall's activity as a Complex I inhibitor.[1]Analyze your data in the context of mitochondrial respiratory chain inhibition rather than fatty acid synthesis blockade.
Discrepancy between anti-proliferative effects and FASN inhibition markers. Fasnall's anti-proliferative effects are likely due to its impact on oxidative phosphorylation, not the disruption of de novo lipogenesis.[1][4]Correlate cell viability data with markers of mitochondrial dysfunction (e.g., oxygen consumption rate) instead of lipid synthesis assays.
Inconsistent results compared to other published FASN inhibitor studies. Many early-generation FASN inhibitors have significant off-target effects. Fasnall, C75, and cerulenin (B1668410) do not produce the consensus metabolic signature of FASN inhibition.[1]Carefully select and validate your chemical probes. Refer to studies that directly compare multiple FASN inhibitors to choose the most specific compound for your research question.

Comparative Metabolomics Data

The following table summarizes the differential impact of validated FASN inhibitors versus Fasnall on key metabolites in BT-474 breast cancer cells.

Metabolite Validated FASN Inhibitors (GSK2194069, TVB-2640, TVB-3166) Fasnall
Malonyl-CoA 15 to 30-fold increase[1]No accumulation; may decrease[1]
Malonate 750 to 1500-fold increase[1]No accumulation[1]
Succinate 7 to 15-fold increase[1]No accumulation; may decrease[1]
Succinyl-CoA Minor accumulation[1]No accumulation; may decrease[1]
TCA Cycle Intermediates Generally stable or minor changesDecrease[1]

Experimental Protocols

Protocol 1: Metabolite Extraction and Analysis for FASN Inhibition Signature

This protocol is designed to reliably detect the metabolic signature of FASN inhibition.

  • Cell Culture and Treatment:

    • Plate cells (e.g., BT-474) at a desired density and allow them to adhere overnight.

    • Treat cells with the FASN inhibitor of interest (e.g., GSK2194069 at 10-50 µM, or Fasnall at 1-10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well to quench metabolism.

    • Scrape the cells in the methanol solution and transfer the extract to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Analysis:

    • Transfer the supernatant (containing the polar metabolites) to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for your analytical platform.

    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of malonyl-CoA, malonate, succinate, and other TCA cycle intermediates.

Diagrams

FASN_Inhibition_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN FASN MalonylCoA->FASN Malonate Malonate MalonylCoA->Malonate Hydrolysis FattyAcids Fatty Acids FASN->FattyAcids Synthesis SDH SDH Malonate->SDH Inhibits Fumarate Fumarate SDH->Fumarate Succinate Succinate Succinate->SDH TCA TCA Cycle TCA->Succinate TrueFASNInhibitor True FASN Inhibitors (e.g., GSK2194069) TrueFASNInhibitor->FASN Inhibits Fasnall_Mechanism cluster_depletion Metabolites that are Depleted Fasnall Fasnall ComplexI Mitochondrial Complex I Fasnall->ComplexI Inhibits NADH NADH Accumulation ComplexI->NADH Blocks Oxidation TCA TCA Cycle NADH->TCA Inhibits TCAMetabolites TCA Metabolites (e.g., Succinate) TCA->TCAMetabolites Produces FASN_pathway FASN Pathway

References

Technical Support Center: Understanding and Troubleshooting Fasnall-Induced Cellular Lipid Profile Alterations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving Fasnall and its impact on cellular lipid profiles. The information is presented in a question-and-answer format to directly address common issues and provide clear methodologies.

Frequently Asked Questions (FAQs)

Q1: What is Fasnall and what is its primary mechanism of action?

A1: Fasnall is a small molecule initially identified as a fatty acid synthase (FASN) inhibitor.[1][2] However, more recent evidence strongly suggests that its primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[3][4][5][6] This inhibition leads to a decrease in NAD+ regeneration, an accumulation of NADH, and subsequent disruption of central carbon metabolism, including the TCA cycle and glycolysis.[1][3][5][6] While Fasnall does impact lipid metabolism, these effects are largely considered downstream consequences of its action on mitochondrial respiration.[1][5]

Q2: How does Fasnall treatment alter the cellular lipid profile?

A2: Global lipidomics studies have revealed significant changes in the cellular lipidome following Fasnall treatment. Key alterations include a sharp increase in the levels of ceramides (B1148491), diacylglycerols, and unsaturated fatty acids.[1][7] Additionally, Fasnall has been shown to increase the uptake of exogenous fatty acids, like palmitate, which are then preferentially incorporated into neutral lipids rather than phospholipids.[1] It also inhibits de novo cholesterol biosynthesis.[3]

Q3: Why are the metabolic effects of Fasnall different from other FASN inhibitors like GSK2194069 or TVB-2640?

A3: The differing metabolic signatures arise from their distinct primary targets. True FASN inhibitors, such as GSK2194069 and TVB-2640, lead to an accumulation of the FASN substrate, malonyl-CoA, and its hydrolysis product, malonate, as well as succinate.[1][3] In contrast, Fasnall does not cause the accumulation of these specific metabolites.[1][3] Instead, its inhibition of Complex I triggers broader metabolic reprogramming, including perturbations in glycolysis and the TCA cycle, that are not characteristic of direct FASN inhibition.[3]

Q4: What are the expected phenotypic effects of Fasnall on cancer cells in culture?

A4: Fasnall has been shown to inhibit the proliferation of various cancer cell lines, particularly HER2+ breast cancer cells.[1][7][8] Unlike many FASN inhibitors whose anti-proliferative effects are mitigated by the presence of lipids in the culture medium, Fasnall's inhibitory action persists even in lipid-rich conditions.[1][3] A significant effect of Fasnall is the induction of apoptosis, which is linked to the accumulation of pro-apoptotic ceramides.[1][7][8]

Troubleshooting Guide

Issue 1: Unexpectedly high levels of cell death at low Fasnall concentrations.

  • Question: I'm observing significant apoptosis in my cell line even at low micromolar concentrations of Fasnall, which is more potent than expected based on some literature. Why might this be happening?

  • Answer: This could be due to several factors:

    • High mitochondrial dependence: Your cell line may be highly reliant on oxidative phosphorylation for energy production. As a Complex I inhibitor, Fasnall will have a more pronounced cytotoxic effect on these cells.

    • Basal metabolic state: The metabolic phenotype of your cells can influence their sensitivity. Cells with a high basal rate of mitochondrial respiration may be more susceptible.

    • Fasnall stability and purity: Ensure the Fasnall you are using is of high purity and has been stored correctly to avoid degradation. It is recommended to purchase from a reputable supplier and validate each new batch.[1]

Issue 2: My lipidomics data does not show an accumulation of malonyl-CoA after Fasnall treatment.

  • Question: I treated my cells with Fasnall expecting to see an increase in malonyl-CoA as a marker of FASN inhibition, but my mass spectrometry results show no such change. Is my experiment failing?

  • Answer: Your experiment is likely not failing. This result is consistent with the current understanding of Fasnall's mechanism. Fasnall's primary target is mitochondrial Complex I, not FASN.[3][4][5][6] Therefore, the characteristic accumulation of malonyl-CoA seen with direct FASN inhibitors is not an expected outcome of Fasnall treatment.[1][3] Instead, you should look for changes in metabolites related to mitochondrial function, such as the NADH/NAD+ ratio, and downstream effects on the TCA cycle and glycolysis.[3]

Issue 3: Inconsistent anti-proliferative effects of Fasnall across different cancer cell lines.

  • Question: I'm testing Fasnall on a panel of cancer cell lines, and the anti-proliferative effects are highly variable. Why is there such a discrepancy?

  • Answer: The variability in response to Fasnall is expected and can be attributed to the inherent metabolic heterogeneity of cancer cells.

    • Metabolic phenotype: Cell lines exhibit different degrees of reliance on glycolysis versus oxidative phosphorylation (the "Warburg effect"). Cells that are more dependent on mitochondrial respiration will be more sensitive to Fasnall's inhibitory effect on Complex I.[3]

    • Expression levels of metabolic enzymes: The expression levels of FASN, Complex I subunits, and other metabolic enzymes can vary significantly between cell lines, influencing their response to metabolic inhibitors.

Issue 4: Difficulty in rescuing Fasnall-induced apoptosis with exogenous lipids.

  • Question: I tried to rescue the apoptotic phenotype induced by Fasnall by supplementing the culture medium with exogenous palmitate, but it was not effective. Why didn't this work?

  • Answer: This is an important observation that highlights the primary mechanism of Fasnall. While supplementation with exogenous lipids can sometimes rescue the effects of direct FASN inhibitors, it is often ineffective against Fasnall-induced toxicity.[1] This is because the primary insult from Fasnall is the disruption of mitochondrial function and the resulting energy crisis and redox imbalance, not the depletion of the fatty acid pool for membrane synthesis.[3] The induced apoptosis is more directly linked to the accumulation of ceramides and mitochondrial dysfunction.[1][9]

Experimental Protocols

Protocol 1: Analysis of Cellular Lipid Profile Changes by LC-MS

This protocol outlines the steps for lipid extraction and analysis from cultured cells treated with Fasnall.

  • Cell Culture and Treatment:

    • Plate cells (e.g., BT-474 breast cancer cells) at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of Fasnall (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform (B151607) to the 1 mL cell suspension in 80% methanol (final ratio of chloroform:methanol:water is approximately 2:2:1.8).

    • Vortex vigorously for 2 minutes and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Dry the extracted lipids under a stream of nitrogen gas.

  • LC-MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for your chromatography system (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v).

    • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Use a suitable chromatography column for lipid separation (e.g., a C18 column).

    • Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.

    • Analyze the data using lipidomics software for peak picking, alignment, and identification against a lipid database.

Protocol 2: Isotope Tracing of Fatty Acid and Cholesterol Synthesis

This protocol uses stable isotope-labeled precursors to trace their incorporation into newly synthesized lipids.

  • Cell Culture and Labeling:

    • Culture cells in a medium containing stable isotope-labeled precursors. For fatty acid synthesis, use [U-¹³C₆] D-glucose or [U-¹³C₅] L-glutamine. For cholesterol synthesis, culture cells in a medium containing 20% D₂O.[3]

    • Treat the cells with Fasnall or a vehicle control during the labeling period (e.g., 24 hours).

  • Lipid Extraction:

    • Harvest the cells and extract total lipids as described in Protocol 1.

  • Analysis of Fatty Acid Labeling (GC-MS):

    • Saponify the lipid extract to release free fatty acids.

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for gas chromatography.

    • Analyze the FAMEs by GC-MS to determine the incorporation of ¹³C into different fatty acid species by monitoring the mass isotopologue distribution.

  • Analysis of Cholesterol Labeling (GC-MS or LC-MS):

    • Analyze the lipid extract by GC-MS or LC-MS to measure the incorporation of deuterium (B1214612) into the cholesterol molecule.

Quantitative Data Summary

Table 1: Effect of Fasnall on the Incorporation of ¹³C from Glucose and Glutamine into Fatty Acids in BT-474 Cells

Fatty AcidTreatment (24h)Relative ¹³C Labeling from [U-¹³C₆] D-GlucoseRelative ¹³C Labeling from [U-¹³C₅] L-Glutamine
Myristic Acid (14:0)ControlHighLow
Fasnall (1 µM)DecreasedIncreased
Palmitic Acid (16:0)ControlHighLow
Fasnall (1 µM)DecreasedIncreased
Palmitoleic Acid (16:1)ControlHighLow
Fasnall (1 µM)DecreasedIncreased
Stearic Acid (18:0)ControlModerateLow
Fasnall (1 µM)DecreasedIncreased
Oleic Acid (18:1)ControlModerateLow
Fasnall (1 µM)DecreasedIncreased
Data synthesized from information suggesting Fasnall decreases glucose contribution and is compensated by glutamine in fatty acid synthesis.[3]

Table 2: Effect of Fasnall on De Novo Cholesterol Biosynthesis in BT-474 Cells

Treatment (24h)Deuterium Labeling of Cholesterol (Relative to Control)
Control100%
Fasnall (1 µM)Dramatically Decreased
Fasnall (5 µM)Completely Ablated
Data synthesized from findings that Fasnall inhibits cholesterol biosynthesis.[3]

Visualizations

Fasnall_Mechanism_of_Action Fasnall Fasnall ComplexI Mitochondrial Complex I Fasnall->ComplexI Inhibits NAD_NADH Increased NADH/NAD+ ratio ComplexI->NAD_NADH Leads to TCA TCA Cycle Inhibition NAD_NADH->TCA Glycolysis Glycolysis Perturbation NAD_NADH->Glycolysis Lipid_Metabolism Altered Lipid Metabolism TCA->Lipid_Metabolism Impacts Ceramides Increased Ceramides Lipid_Metabolism->Ceramides Apoptosis Apoptosis Ceramides->Apoptosis Induces

Caption: Fasnall's primary mechanism of action.

Experimental_Workflow_Lipidomics start Start: Cell Culture treatment Fasnall Treatment start->treatment harvesting Cell Harvesting & Quenching treatment->harvesting extraction Lipid Extraction (Folch Method) harvesting->extraction analysis LC-MS Analysis extraction->analysis data_processing Data Processing & Identification analysis->data_processing end End: Lipid Profile data_processing->end

Caption: Experimental workflow for lipidomics analysis.

Ceramide_Apoptosis_Pathway Fasnall Fasnall ComplexI_inhibition Complex I Inhibition Fasnall->ComplexI_inhibition Mitochondrial_Stress Mitochondrial Stress ComplexI_inhibition->Mitochondrial_Stress Ceramide_Synthase Ceramide Synthase (de novo synthesis) Mitochondrial_Stress->Ceramide_Synthase Activates Ceramides Ceramide Accumulation Ceramide_Synthase->Ceramides Caspase_Activation Caspase-3/-7 Activation Ceramides->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Ceramide-mediated apoptosis signaling.

References

How to manage transient lethargy in mice treated with Fasnall

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fatty acid synthase (FASN) inhibitor, Fasnall. The focus of this guide is to address the specific issue of transient lethargy observed in mice following Fasnall administration.

Frequently Asked Questions (FAQs)

Q1: What is Fasnall and what is its mechanism of action?

A1: Fasnall is a thiophenopyrimidine-based, selective inhibitor of fatty acid synthase (FASN).[1] FASN is a key enzyme in the de novo synthesis of fatty acids, a pathway that is often upregulated in cancer cells to support rapid proliferation and survival.[1][2] By inhibiting FASN, Fasnall aims to disrupt the cellular lipid metabolism of cancer cells, leading to anti-tumor effects.[1]

Q2: Is transient lethargy a known side effect of Fasnall in mice?

A2: Yes, transient lethargy has been reported as a side effect in mice treated with Fasnall. One study observed that a 10 mg/kg intraperitoneal (IP) dose of Fasnall induced a transient lethargy lasting approximately 30 minutes.[3] However, it is important to note that the mice did not appear to show signs of stress or pain during or after this period.[3]

Q3: Are there conflicting reports regarding the side effects of Fasnall?

A3: Yes, there are some conflicting observations in the literature. While one study reported transient lethargy at a 10 mg/kg dose[3], another study reported that Fasnall was well-tolerated at doses of 5-20 mg/kg in an acute toxicity study with no adverse effects on blood counts, or kidney and liver functions.[1] Furthermore, long-term biweekly IP injections of 5, 10, or 15 mg/kg for 8 weeks reportedly induced no signs of toxicity, stress, or significant changes in mouse weight.[1] These discrepancies could be due to differences in mouse strains, experimental conditions, or observation protocols.

Q4: What should I do if I observe lethargy in my mice after Fasnall administration?

A4: If you observe lethargy, it is crucial to closely monitor the mouse to ensure its well-being and recovery. The primary steps include ensuring easy access to food and water, monitoring for any signs of distress, and providing a stable environment. Detailed monitoring and supportive care protocols are provided in the Troubleshooting Guide below.

Q5: How does the lethargy induced by Fasnall compare to other FASN inhibitors?

A5: There is limited publicly available data directly comparing the side effect profiles, specifically lethargy, of Fasnall with other FASN inhibitors in preclinical studies. Early-generation FASN inhibitors, such as cerulenin, were associated with broader reactivity and more significant toxicities.[4]

Troubleshooting Guide: Managing Transient Lethargy

This guide provides a step-by-step approach to managing transient lethargy in mice treated with Fasnall.

Observation and Assessment

Immediately following Fasnall administration, and for at least one hour post-injection, mice should be closely monitored for the onset, duration, and severity of lethargy.

Table 1: Lethargy Scoring and Monitoring Parameters

ScoreClinical SignsRecommended ActionMonitoring Frequency
0 Bright, alert, responsive, normal posture and activity.Continue routine monitoring.Per protocol
1 (Mild) Slightly reduced activity, slower response to stimuli, but still moving around the cage and able to access food and water.Increase observation frequency. Ensure food and water are easily accessible on the cage floor.Every 15 minutes for the first hour post-injection, then every 30 minutes for the next hour.
2 (Moderate) Significant reduction in spontaneous movement, hunched posture, reluctant to move when stimulated.Implement supportive care measures (see Section 2). Place food mash and hydrogel on the cage floor. Consider providing a supplemental heat source if the mouse feels cool to the touch.Continuous observation until signs improve. Then every 15 minutes until fully recovered.
3 (Severe) Unresponsive or minimally responsive to stimuli, loss of righting reflex, shallow or labored breathing.Immediate veterinary consultation is required. This may indicate a severe adverse reaction beyond transient lethargy.Continuous
Supportive Care Protocols

For mice exhibiting mild to moderate lethargy, the following supportive care measures should be implemented:

  • Nutritional and Hydration Support:

    • Place a shallow dish of moistened food or a nutrient gel on the cage floor.

    • Provide a hydrogel pack or a shallow water dish to ensure easy access to hydration.

  • Thermoregulation:

    • Mice experiencing lethargy may have a drop in body temperature. If a mouse feels cool to the touch, provide a supplemental heat source, such as a warming pad set to a low temperature under a portion of the cage. Ensure there is also a cooler area in the cage for the mouse to move to.

  • Environmental Stability:

    • Minimize cage disturbances and handling during the lethargic period.

    • Ensure the cage is in a quiet area with stable temperature and humidity.

Experimental Considerations
  • Dose-Response Evaluation: If lethargy is a concern, consider performing a dose-response study starting with a lower dose of Fasnall to determine the threshold for this side effect in your specific mouse strain and experimental setup.

  • Acclimatization: Ensure mice are properly acclimated to the facility and handling procedures before starting the experiment to minimize stress-related variables.

  • Data Interpretation: Document all instances of lethargy, including onset, duration, and severity. This information is crucial for interpreting your experimental results and for reporting in publications.

Experimental Protocols

Protocol 1: Monitoring for Transient Lethargy Post-Fasnall Administration
  • Baseline Observation: Prior to Fasnall injection, observe and record the baseline activity level, posture, and general appearance of each mouse.

  • Fasnall Administration: Administer Fasnall via the intended route (e.g., intraperitoneal injection).

  • Post-Injection Monitoring (First Hour):

    • Immediately after injection, place the mouse back in its home cage.

    • Observe continuously for the first 15 minutes for any immediate adverse reactions.

    • At 15, 30, 45, and 60 minutes post-injection, score the mouse's level of lethargy using the scale in Table 1.

    • Record observations, including posture, spontaneous movement, and response to gentle stimuli (e.g., tapping on the cage).

  • Post-Injection Monitoring (Subsequent Hours):

    • If no lethargy is observed after the first hour, continue with routine monitoring as per your approved animal protocol.

    • If lethargy is observed, continue monitoring every 30 minutes until the mouse returns to a score of 0.

  • Documentation: Record the onset, peak severity, and total duration of lethargy for each mouse.

Visualizations

Signaling Pathway of Fasnall's Mechanism of Action

Fasnall_Mechanism cluster_Cell Cancer Cell Fasnall Fasnall FASN Fatty Acid Synthase (FASN) Fasnall->FASN Inhibits Fatty_Acids De Novo Fatty Acid Synthesis FASN->Fatty_Acids Catalyzes Cell_Growth Tumor Cell Growth and Proliferation Fatty_Acids->Cell_Growth Supports

Caption: Mechanism of action of Fasnall in inhibiting tumor cell growth.

Experimental Workflow for Managing Transient Lethargy

Lethargy_Management_Workflow Start Administer Fasnall Monitor Monitor for Lethargy (First Hour) Start->Monitor Lethargy_Observed Lethargy Observed? Monitor->Lethargy_Observed No_Lethargy Continue Routine Monitoring Lethargy_Observed->No_Lethargy No Assess_Severity Assess Severity (Table 1) Lethargy_Observed->Assess_Severity Yes Document Document All Observations No_Lethargy->Document Mild_Moderate Mild to Moderate (Score 1-2) Assess_Severity->Mild_Moderate Severe Severe (Score 3) Mild_Moderate->Severe No Supportive_Care Implement Supportive Care Protocols Mild_Moderate->Supportive_Care Yes Vet_Consult Immediate Veterinary Consultation Severe->Vet_Consult Recovery_Check Recovery to Baseline? Supportive_Care->Recovery_Check Vet_Consult->Document Recovery_Check->Severe No Recovery_Check->Document Yes End End of Acute Monitoring Document->End

Caption: Decision workflow for monitoring and managing transient lethargy.

References

Technical Support Center: Avoiding Precipitation of Fasnall in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Fasnall in cell culture media. By following these guidelines, you can ensure the accurate and effective application of this potent fatty acid synthase (FASN) inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fasnall and why is it used in cell culture experiments?

A1: Fasnall is a selective and potent inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecule synthesis.[2] By inhibiting FASN, Fasnall can induce apoptosis and suppress tumor cell growth, making it a valuable tool for cancer research.[3][4]

Q2: What are the common solvents for dissolving Fasnall?

A2: Fasnall is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[5] It is practically insoluble in water. For cell culture applications, preparing a concentrated stock solution in high-quality, anhydrous DMSO is the recommended starting point.[6]

Q3: What is the recommended final concentration of DMSO in cell culture media?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with a general recommendation of not exceeding 0.1%.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO without Fasnall) in your experiments to account for any effects of the solvent on the cells.

Q4: Can I use Fasnall in cell culture media containing fetal bovine serum (FBS)?

A4: Yes, Fasnall can be used in media containing FBS. However, it is important to be aware that components in serum, such as proteins, can sometimes interact with small molecules and affect their solubility and bioavailability.[5] If you observe precipitation, further troubleshooting may be necessary.

Q5: How should I store my Fasnall stock solution?

A5: Fasnall stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation and precipitation.[7] Store the aliquots at -20°C or -80°C, protected from light. One source suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[7]

Troubleshooting Guide: Fasnall Precipitation

Encountering precipitation of Fasnall in your cell culture media can compromise your experimental results. This guide provides a systematic approach to troubleshoot and prevent this issue.

Immediate Precipitation Upon Addition to Media

If you observe precipitation immediately after adding the Fasnall stock solution to your cell culture medium, it is likely due to the poor aqueous solubility of the compound.

Potential Causes:

  • High Final Concentration: The desired final concentration of Fasnall may exceed its solubility limit in the aqueous media.

  • High DMSO Concentration: While DMSO aids in initial solubilization, a high final concentration can alter the properties of the medium and contribute to precipitation.

  • Incorrect Mixing Technique: Adding the DMSO stock directly to the full volume of media without proper mixing can create localized high concentrations, leading to precipitation.

Solutions:

  • Optimize Fasnall Concentration: Determine the optimal, non-precipitating concentration of Fasnall for your specific cell line and media conditions using a solubility assay (see Experimental Protocols).

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, first, create an intermediate dilution in a small volume of serum-containing media or buffer. The serum proteins can help to solubilize the compound. Then, add this intermediate dilution to the final culture volume.

  • Improve Mixing: Add the Fasnall stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.[5]

Delayed Precipitation (After Incubation)

Precipitation that occurs after a period of incubation can be caused by changes in the media environment.

Potential Causes:

  • Temperature Fluctuations: Moving plates between the incubator and a microscope without a heated stage can cause temperature shifts that decrease the solubility of the compound.

  • pH Changes: The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.

  • Evaporation: Water loss from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of Fasnall.[8]

  • Interaction with Media Components: Over time, Fasnall may interact with salts, amino acids, or other components in the media, leading to the formation of insoluble complexes.[8]

Solutions:

  • Maintain Stable Temperature: Use a heated stage on your microscope and minimize the time that culture plates are outside the incubator.

  • Ensure Proper Buffering: Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.

  • Prevent Evaporation: Ensure proper humidification of your incubator and use sealed culture flasks or plates.

  • Evaluate Media Compatibility: If precipitation persists, consider testing the solubility of Fasnall in different basal media formulations.

Data Presentation

Table 1: Hypothetical Solubility of Fasnall in Common Cell Culture Media

Cell Culture MediumSerum Concentration (%)Maximum Soluble Concentration of Fasnall (µM)
DMEM05
DMEM1020
RPMI-164008
RPMI-16401025

Note: This table presents hypothetical data for illustrative purposes. The actual solubility of Fasnall may vary depending on the specific media formulation, lot-to-lot variability, and other experimental conditions. It is highly recommended to perform a solubility assay to determine the optimal concentration for your specific system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Fasnall Stock Solution in DMSO

Materials:

  • Fasnall powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of Fasnall powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve a 10 mM stock concentration.

  • Add the calculated volume of DMSO to the tube containing the Fasnall powder.

  • Vortex the tube until the Fasnall is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of Fasnall in Cell Culture Medium

Objective: To determine the highest concentration of Fasnall that remains soluble in a specific cell culture medium.

Materials:

  • 10 mM Fasnall stock solution in DMSO

  • Your specific cell culture medium (with or without serum)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Pre-warm your cell culture medium to 37°C.

  • Prepare a series of dilutions of your Fasnall stock solution in the pre-warmed medium. It is recommended to perform a serial 2-fold dilution starting from a high concentration (e.g., 100 µM).

  • For each concentration, add the corresponding volume of Fasnall stock to the medium and vortex gently to mix. Remember to keep the final DMSO concentration below 0.5%.

  • Include a vehicle control tube containing only the medium and the highest concentration of DMSO used in the dilutions.

  • Incubate the tubes or plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect each tube or well for any signs of precipitation.

  • For a more sensitive assessment, transfer a small volume from each dilution to a microscope slide and examine for the presence of crystals or amorphous precipitate.

  • The highest concentration of Fasnall that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Fasnall Precipitation start Fasnall Precipitation Observed issue_type When does precipitation occur? start->issue_type immediate Immediately upon addition issue_type->immediate Immediate delayed After incubation issue_type->delayed Delayed check_concentration Is the final concentration too high? immediate->check_concentration check_temp Were there temperature fluctuations? delayed->check_temp solubility_assay Perform solubility assay (Protocol 2) check_concentration->solubility_assay Yes check_mixing Was the mixing technique adequate? check_concentration->check_mixing No end Precipitation Resolved solubility_assay->end improve_mixing Use stepwise dilution and/or dropwise addition with swirling check_mixing->improve_mixing No check_dmso Is the final DMSO concentration > 0.5%? check_mixing->check_dmso Yes improve_mixing->end lower_dmso Lower final DMSO concentration check_dmso->lower_dmso Yes check_dmso->end No lower_dmso->end stabilize_temp Use heated stage and minimize time outside incubator check_temp->stabilize_temp Yes check_ph Is the media pH stable? check_temp->check_ph No stabilize_temp->end use_buffered_media Use HEPES-buffered media check_ph->use_buffered_media No check_evaporation Is there evidence of evaporation? check_ph->check_evaporation Yes use_buffered_media->end prevent_evaporation Ensure incubator humidity and seal plates/flasks check_evaporation->prevent_evaporation Yes check_evaporation->end No prevent_evaporation->end

Caption: A logical workflow to troubleshoot Fasnall precipitation in cell culture.

FASN_Inhibition_Pathway Fasnall's Mechanism of Action cluster_downstream Downstream Effects Fasnall Fasnall FASN Fatty Acid Synthase (FASN) Fasnall->FASN inhibits Lipid_Rafts Disruption of Lipid Rafts Fasnall->Lipid_Rafts disrupts Signaling Inhibition of Signaling Pathways (e.g., PI3K-AKT-mTOR, β-catenin) Fasnall->Signaling inhibits Ceramide Increased Ceramide Levels Fasnall->Ceramide increases Palmitate Palmitate (Fatty Acids) FASN->Palmitate produces FASN->Lipid_Rafts maintains FASN->Signaling supports AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Apoptosis Induction of Apoptosis Lipid_Rafts->Apoptosis Signaling->Apoptosis Ceramide->Apoptosis

Caption: Signaling pathway affected by Fasnall-mediated FASN inhibition.

References

Best practices for long-term storage of Fasnall benzenesulfonate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage of Fasnall benzenesulfonate (B1194179) powder, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for Fasnall benzenesulfonate powder?

For maximal stability, this compound powder should be stored under the following conditions:

  • Temperature: 2-8°C.[1][2]

  • Atmosphere: Store in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen).

  • Moisture: The compound should be kept desiccated.[1][2] Use of a desiccator is highly recommended to prevent moisture absorption, as benzenesulfonate salts can be hygroscopic.

  • Light: Protect from light. Store in an opaque or amber vial.

Q2: What is the expected shelf-life of this compound powder?

When stored under the recommended conditions (2-8°C, desiccated, protected from light and air), the powder is expected to be stable for at least one to two years. For long-term storage beyond this period, it is advisable to re-qualify the material to ensure its purity and potency.

Q3: My this compound powder has changed color/consistency. Is it still usable?

The powder is typically a white to beige color.[1][2] Any significant change in color (e.g., to dark brown or yellow) or consistency (e.g., clumping, becoming sticky or oily) may indicate degradation or moisture absorption. In such cases, it is crucial to perform a quality control check, such as HPLC analysis, before use.

Q4: How should I handle the powder when preparing solutions?

To maintain the integrity of the bulk powder, follow these steps:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.

  • Weigh the desired amount of powder quickly in a low-humidity environment.

  • Reseal the container tightly, purge with an inert gas if possible, and return it to 2-8°C storage promptly.

  • This compound is soluble in DMSO.[1][3] For stock solutions, use anhydrous DMSO to minimize water content.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no activity in biological assays Compound degradation due to improper storage (exposure to moisture, high temperatures, or light).1. Verify the storage conditions of your powder. 2. Prepare a fresh stock solution from the powder. 3. If the issue persists, qualify the integrity of the powder using the HPLC protocol below.
Powder has become clumpy or sticky Moisture absorption.1. Dry the powder under a high vacuum in a desiccator containing a strong desiccant (e.g., P₂O₅). 2. After drying, re-evaluate the physical appearance. 3. It is highly recommended to perform a purity check (e.g., HPLC) before use.
Inconsistent results between experiments 1. Non-homogeneity of the powder due to partial degradation. 2. Degradation of the stock solution.1. Ensure the powder is a homogenous free-flowing solid before weighing. 2. Prepare fresh stock solutions for each experiment or aliquot single-use portions of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Solubility issues in DMSO 1. The powder may have degraded into less soluble impurities. 2. The concentration is too high.1. Attempt to dissolve a small amount in fresh, anhydrous DMSO at the recommended concentration (e.g., 10 mg/mL).[1] 2. Gentle warming or vortexing may aid dissolution. 3. If solubility remains an issue, this may indicate significant degradation, and the powder should be re-qualified or discarded.

Experimental Protocols

Quality Control via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound powder.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • This compound reference standard (if available)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound powder in DMSO to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start with a 10-minute linear gradient from 10% to 90% B, followed by a 5-minute hold at 90% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 279 nm[3]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample.

    • Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak. A significant increase in impurity peaks compared to a reference chromatogram or the certificate of analysis indicates degradation.

Visualizations

Logical Workflow for Troubleshooting this compound Powder Issues

G cluster_storage Storage & Handling cluster_experiment Experimentation cluster_troubleshooting Troubleshooting storage Fasnall Powder (2-8°C, Desiccated, Dark) prep Prepare Stock Solution (Anhydrous DMSO) storage->prep experiment Biological Assay prep->experiment results Unexpected Results? (e.g., low activity) experiment->results results->experiment No check_powder Check Powder Condition (Color, Clumping) results->check_powder Yes check_storage Verify Storage Conditions check_powder->check_storage hplc_qc Perform HPLC QC check_storage->hplc_qc decision Purity Acceptable? hplc_qc->decision proceed Proceed with Experiment decision->proceed Yes discard Discard/Reorder decision->discard No

Caption: Troubleshooting workflow for this compound powder.

Potential Degradation Pathway: Hydrolysis

Benzenesulfonate salts can be susceptible to hydrolysis under non-anhydrous conditions, especially over extended periods. The primary point of hydrolysis would likely be the amine linkage.

G fasnall This compound hydrolysis Hydrolysis fasnall->hydrolysis water H₂O (Moisture) water->hydrolysis amine N-(1-benzylpyrrolidin-3-yl)amine hydrolysis->amine pyrimidine Substituted Thieno[2,3-d]pyrimidine hydrolysis->pyrimidine

Caption: Potential hydrolytic degradation of Fasnall.

References

Technical Support Center: Mitigating Fasnall's Impact on TCA Cycle Anaplerosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fasnall's impact on Tricarboxylic Acid (TCA) cycle anaplerosis in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fasnall and how does it impact cellular metabolism?

Fasnall is a thiophenopyrimidine compound identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis.[1][2] However, recent studies have revealed that Fasnall also functions as a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[3] This dual mechanism means Fasnall not only blocks the synthesis of fatty acids but also impairs oxidative phosphorylation, leading to significant perturbations in glycolysis, redox balance, and the TCA cycle.[3]

Q2: How does Fasnall's effect on the TCA cycle differ from other FASN inhibitors?

Unlike other FASN inhibitors such as GSK2194069 and TVB-2640 which cause an accumulation of malonate and succinate, Fasnall treatment leads to a dose-dependent depletion of succinate, succinyl-CoA, malonyl-CoA, and acetyl-CoA.[3] This difference is likely attributable to Fasnall's off-target effect as a Complex I inhibitor, which disrupts the overall function of the TCA cycle and oxidative phosphorylation.

Q3: What are the primary signaling pathways affected by Fasnall?

Fasnall-induced metabolic stress can impact several key signaling pathways:

  • AMPK/mTOR Pathway: Inhibition of FASN can lead to cellular stress, activating AMP-activated protein kinase (AMPK), a key energy sensor.[4][5] Activated AMPK can, in turn, inhibit the mTOR pathway, which is a central regulator of cell growth and proliferation.[5]

  • SREBP-1c Pathway: Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a major transcriptional regulator of FASN.[6][7] Inhibition of FASN may trigger feedback mechanisms that affect SREBP-1c activity, although concomitant inhibition of both FASN and SREBP is being explored as a therapeutic strategy.[8][9]

Troubleshooting Guides

Issue 1: Unexpected depletion of TCA cycle intermediates.

Symptoms:

  • Mass spectrometry-based metabolomics reveals lower levels of succinate, succinyl-CoA, and other TCA cycle intermediates following Fasnall treatment.

  • Contradictory results compared to experiments with other FASN inhibitors.

Possible Cause:

  • The observed depletion is likely due to Fasnall's inhibitory effect on Complex I of the electron transport chain, which is coupled to the TCA cycle.[3] This impairs the regeneration of NAD+ required for TCA cycle flux and disrupts overall mitochondrial respiration.

Solutions:

  • Control for Complex I Inhibition:

    • Include a known Complex I inhibitor (e.g., rotenone (B1679576) or metformin) as a positive control to compare the metabolic phenotype.

    • Use another FASN inhibitor that does not target Complex I (e.g., TVB-2640) to distinguish between on-target FASN inhibition and off-target Complex I effects.[3]

  • Nutrient Supplementation to Rescue Anaplerosis:

    • Supplement cell culture media with anaplerotic substrates that can replenish the TCA cycle independently of glycolysis or early TCA cycle entry points.

Anaplerotic SubstratePoint of Entry in TCA CycleRecommended Starting Concentration
Dimethyl α-ketoglutarate α-ketoglutarate1-5 mM
Glutamine α-ketoglutarate (via glutamate)2-4 mM
Pyruvate (B1213749) Oxaloacetate (via pyruvate carboxylase) or Acetyl-CoA (via PDH)1-10 mM
Propionate Succinyl-CoA1-5 mM
Issue 2: Cell viability is drastically reduced, confounding metabolic measurements.

Symptoms:

  • High levels of apoptosis or cell death observed shortly after Fasnall treatment.

  • Difficulty in obtaining sufficient viable cells for metabolic assays.

Possible Cause:

  • The combined effect of blocking fatty acid synthesis and inhibiting mitochondrial respiration can lead to severe energy stress and cell death.[10][11]

Solutions:

  • Titrate Fasnall Concentration and Treatment Duration:

    • Perform a dose-response curve to find the lowest effective concentration of Fasnall that inhibits FASN without causing immediate, widespread cell death.

    • Reduce the incubation time for your experiments. Short-term exposure (e.g., 1-6 hours) may be sufficient to observe metabolic changes before significant cell death occurs.[3]

  • Supplement with Palmitate:

    • The primary product of FASN is palmitate. Supplementing the culture medium with palmitate can rescue the effects of FASN inhibition on cell proliferation.[12] This can help to isolate the metabolic consequences of Complex I inhibition.

    • Protocol for Palmitate Supplementation: Prepare a stock solution of sodium palmitate complexed to fatty acid-free bovine serum albumin (BSA). A typical starting concentration in the final culture medium is 100 µM.[12]

Experimental Protocols

Protocol 1: 13C-Tracer Analysis of TCA Cycle Anaplerosis

This protocol uses stable isotope-labeled substrates to trace carbon entry and flux through the TCA cycle.

Materials:

  • Cell culture medium without glucose or glutamine

  • [U-13C6]-Glucose

  • [U-13C5]-Glutamine

  • Fasnall

  • 80% Methanol (B129727) (pre-chilled to -80°C)

  • LC-MS/MS or GC-MS system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing the desired concentration of Fasnall or vehicle control (DMSO) and incubate for the desired duration.

  • Aspirate the medium and replace it with medium containing either [U-13C6]-Glucose (final concentration 10 mM) or [U-13C5]-Glutamine (final concentration 2 mM) for 1-4 hours.

  • Aspirate the labeling medium and wash the cells once with ice-cold saline.

  • Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolism and extract metabolites.

  • Scrape the cells and collect the methanol extract.

  • Centrifuge at max speed for 10 minutes at 4°C to pellet protein and cell debris.

  • Transfer the supernatant (containing metabolites) to a new tube and dry it under a stream of nitrogen or using a speed vacuum.

  • Resuspend the dried metabolites in a suitable solvent for LC-MS/MS or derivatize for GC-MS analysis.

  • Analyze the fractional labeling of TCA cycle intermediates (e.g., citrate, α-ketoglutarate, succinate, malate, fumarate, and glutamate).

Data Analysis:

  • Calculate the fractional enrichment of 13C in each metabolite.

  • A decrease in the fractional enrichment from the labeled tracer in the Fasnall-treated group compared to the control indicates a reduction in anaplerotic flux from that specific substrate.[13]

Visualizations

Fasnall_Impact_Pathway cluster_fasnall Fasnall cluster_metabolism Cellular Metabolism cluster_signaling Signaling Pathways Fasnall Fasnall FASN FASN Fasnall->FASN Inhibits ComplexI Mitochondrial Complex I Fasnall->ComplexI Inhibits FAO Fatty Acid Oxidation FASN->FAO Inhibits (via Malonyl-CoA) TCA TCA Cycle Anaplerosis ComplexI->TCA Impairs AMPK AMPK TCA->AMPK Activates (Energy Stress) mTOR mTOR AMPK->mTOR Inhibits

Caption: Fasnall's dual inhibitory effect on FASN and Complex I.

Experimental_Workflow start Start Experiment treat Treat cells with Fasnall ± Anaplerotic Substrates ± Palmitate start->treat label Add 13C-labeled Glucose or Glutamine treat->label quench Quench Metabolism & Extract Metabolites label->quench analyze LC-MS or GC-MS Analysis quench->analyze data Analyze Fractional Labeling in TCA Intermediates analyze->data end Conclusion data->end

Caption: Workflow for 13C metabolic flux analysis.

Mitigation_Strategy_Logic issue Issue: Unexpected Depletion of TCA Intermediates cause Primary Cause: Fasnall's Inhibition of Complex I issue->cause solution1 Solution 1: Supplement with Anaplerotic Substrates (e.g., Dimethyl α-KG) cause->solution1 solution2 Solution 2: Use Fasnall in conjunction with a FASN-null cell line to isolate Complex I effects cause->solution2 solution3 Solution 3: Compare with a specific Complex I inhibitor (Rotenone) cause->solution3

Caption: Logic for troubleshooting TCA intermediate depletion.

References

Technical Support Center: Differentiating Fasnall's FASN Inhibition vs. Complex I Inhibition Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and differentiate the cellular effects of Fasnall, a compound previously described as a Fatty Acid Synthase (FASN) inhibitor but now identified as a potent mitochondrial Complex I inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are using Fasnall as a FASN inhibitor, but our results are inconsistent with FASN siRNA knockdown. Why?

A1: Recent comprehensive metabolic studies have demonstrated that Fasnall's primary mechanism of action in cells is not the inhibition of FASN. Instead, Fasnall functions as a respiratory Complex I inhibitor.[1][2] Its metabolic signature is highly similar to that of known Complex I inhibitors, such as rotenone (B1679576), and inconsistent with the signature of true FASN inhibitors like TVB-2640 or GSK2194069.[1] Therefore, discrepancies between Fasnall treatment and FASN knockdown are expected.

Q2: What is the established metabolic signature of true FASN inhibition?

A2: Inhibition of the FASN enzyme leads to a predictable accumulation of its direct substrate, malonyl-CoA.[1] The hydrolysis of excess malonyl-CoA produces malonate, which in turn inhibits the TCA cycle enzyme succinate (B1194679) dehydrogenase (SDH). This leads to the accumulation of succinate and succinyl-CoA.[1] Therefore, a hallmark of genuine FASN inhibition is the marked increase in intracellular malonyl-CoA, malonate, and succinate.[1][2]

Q3: What is the metabolic signature of Complex I inhibition, as seen with Fasnall?

A3: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first enzyme in the electron transport chain, responsible for oxidizing NADH to NAD+.[3][4] Inhibition of Complex I by compounds like Fasnall or rotenone leads to an accumulation of NADH.[1][2] This redox imbalance and the resulting depletion of NAD+ subsequently inhibit the TCA cycle, causing a decrease in the levels of various TCA cycle metabolites.[1]

Q4: Does Fasnall inhibit FASN directly at all?

A4: While Fasnall was initially identified as a FASN inhibitor, subsequent studies in cellular models show that its potent effects on metabolism and cell proliferation occur at concentrations where it does not produce the metabolic signature of FASN inhibition.[1] When cells are co-treated with Fasnall and a true FASN inhibitor, the metabolic profile is dominated by the effects of Complex I inhibition (e.g., decreased malonyl-CoA and succinate), indicating that the Complex I effect is the primary and more potent one in a cellular context.[1]

Q5: If Fasnall is not a reliable FASN inhibitor for cell-based assays, what are the recommended alternatives?

A5: For selective FASN inhibition in cell-based experiments, inhibitors such as TVB-2640 (Denifanstat), TVB-3166, and GSK2194069 are recommended.[1][5] These compounds have been shown to produce the expected metabolic signature of FASN inhibition, including the accumulation of malonyl-CoA.[1]

Troubleshooting Guide

Observed Problem/Issue Potential Cause Recommended Troubleshooting Action
Unexpected Drop in Oxygen Consumption Rate (OCR) with Fasnall This is a classic sign of mitochondrial electron transport chain disruption. Fasnall directly inhibits Complex I, immediately reducing oxygen consumption.[1]Confirm this effect by comparing the OCR profile of Fasnall with a known Complex I inhibitor like rotenone. The profiles should be highly similar.
Fasnall treatment does not increase malonyl-CoA or succinate levels. The primary effect of Fasnall is Complex I inhibition, which leads to a depletion of TCA cycle metabolites, counteracting the expected outcome of FASN inhibition.[1]Use a validated FASN inhibitor (e.g., TVB-2640) as a positive control. Measure malonyl-CoA and succinate via mass spectrometry to confirm their accumulation with the true FASN inhibitor but not with Fasnall.
Lipid supplementation does not rescue cells from Fasnall-induced toxicity. If the toxicity were solely due to FASN inhibition, providing an exogenous source of fatty acids (like palmitate) should rescue the cells.[5] Since Fasnall's toxicity stems from blocking mitochondrial respiration, lipid supplementation is ineffective.[1]Perform cell viability assays with Fasnall and a true FASN inhibitor (e.g., TVB-3166) in both lipid-depleted and lipid-supplemented media. Rescue should only be observed for the true FASN inhibitor.[5]
Discrepancy between in-vitro (purified enzyme) and in-cell FASN inhibition data for Fasnall. Fasnall may show activity against the purified FASN enzyme but its off-target effect on Complex I is more potent in a cellular environment, dominating the phenotypic response.[1][6]Prioritize cellular-level validation. Use direct assays for FASN and Complex I activity in cell lysates treated with Fasnall to determine the primary target engagement.

Comparative Effects: FASN vs. Complex I Inhibition

Parameter True FASN Inhibition (e.g., TVB-2640) Complex I Inhibition (e.g., Fasnall, Rotenone)
Malonyl-CoA Strongly Increased [1]Decreased or Unchanged[1]
Succinate Strongly Increased [1]Decreased[1]
NADH/NAD+ Ratio Minor or Indirect ChangesStrongly Increased [1]
TCA Cycle Metabolites Generally Increased (due to SDH block)Strongly Decreased [1]
Oxygen Consumption Rate (OCR) Minor or delayed decreaseImmediate & Significant Decrease [1]
De Novo Fatty Acid Synthesis Strongly Inhibited [5]Inhibited (indirectly, due to TCA cycle depletion)[1]
Rescue by Exogenous Lipids Yes [5]No [1]

Key Experimental Workflows & Signaling Pathways

G Diagram 1: Differentiating FASN vs. Complex I Inhibition Effects cluster_0 Experimental Workflow start Start: Ambiguous results with Fasnall exp_design Experimental Design: - Control (Vehicle) - Fasnall - True FASN-i (e.g., TVB-2640) - Complex I-i (e.g., Rotenone) start->exp_design metabolomics Metabolomic Analysis (LC-MS) exp_design->metabolomics Measure metabolites ocr_assay Functional Analysis (Seahorse OCR) exp_design->ocr_assay Measure respiration enzyme_assays Direct Enzyme Assays (Cell Lysates) exp_design->enzyme_assays Measure activity analysis Comparative Analysis metabolomics->analysis ocr_assay->analysis enzyme_assays->analysis conclusion Conclusion: Fasnall acts as a Complex I Inhibitor analysis->conclusion

Caption: Experimental workflow to distinguish Fasnall's effects.

G Diagram 2: Canonical FASN Inhibition Pathway cluster_FASN Cytosol cluster_Mito Mitochondria AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN FASN MalonylCoA->FASN Malonate Malonate MalonylCoA->Malonate Hydrolysis label_acc ACCUMULATION Palmitate Palmitate FASN->Palmitate Inhibitor True FASN Inhibitor (e.g., TVB-2640) Inhibitor->FASN SDH SDH (Complex II) Malonate->SDH Fumarate Fumarate SDH->Fumarate Succinate Succinate Succinate->SDH

Caption: Metabolic consequences of true FASN inhibition.

G Diagram 3: Mitochondrial Complex I Inhibition Pathway cluster_ETC Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix C1 Complex I Q CoQ C1->Q NAD NAD+ C1->NAD C3 Complex III CytC Cyt c C3->CytC C4 Complex IV Q->C3 CytC->C4 NADH NADH NADH->C1 Oxidized by label_acc ACCUMULATION TCA TCA Cycle NAD->TCA Required for TCA->NADH Generates Fasnall Fasnall / Rotenone Fasnall->C1 label_block BLOCK

Caption: Mechanism of action for Fasnall as a Complex I inhibitor.

Detailed Experimental Protocols

Protocol 1: Direct FASN Activity Assay (Mass Spectrometry-Based)

This assay directly measures the end-product of FASN activity, providing a definitive readout of enzyme function. It is adapted from high-resolution mass spectrometry methods.[7][8]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Purified FASN enzyme (for standard curve, optional)

  • Reaction buffer: 100 mM potassium phosphate (B84403) (pH 6.5), 2 mM EDTA, 300 µg/mL fatty acid-free BSA, 10 mM cysteine

  • Substrates: Acetyl-CoA, ¹³C-labeled Malonyl-CoA

  • Cofactor: NADPH

  • Internal Standard: ¹³C-labeled palmitate or other fatty acid standard not produced by the cells

  • Extraction Solvent: Isopropanol/Acetonitrile

Procedure:

  • Sample Preparation: Culture and treat cells with inhibitors as required. Harvest cells and prepare cell lysates. Determine total protein concentration using a BCA assay.

  • Reaction Setup: In a microcentrifuge tube, combine cell lysate (normalized by protein amount) with the reaction buffer.

  • Initiate Reaction: Add acetyl-CoA, ¹³C-labeled malonyl-CoA, and NADPH to the tube to start the reaction. Incubate at 37°C for a defined period (e.g., 60-90 minutes).

  • Stop Reaction & Extract: Stop the reaction by adding the internal standard dissolved in ice-cold extraction solvent. Vortex vigorously.

  • Sample Processing: Centrifuge to pellet protein and debris. Transfer the supernatant containing the lipids to a new tube for analysis.

  • Analysis: Analyze the extract by direct-infusion high-resolution mass spectrometry in negative ion mode. Quantify the amount of de novo synthesized ¹³C-labeled palmitate relative to the internal standard.

  • Interpretation: A true FASN inhibitor will show a dose-dependent decrease in the production of ¹³C-labeled palmitate. Fasnall is expected to have a minimal direct effect in this cell-free context compared to its potent in-cell effects on respiration.

Protocol 2: Mitochondrial Complex I Activity Assay (Colorimetric)

This assay measures the NADH oxidation activity specific to Complex I and is available as commercial kits.[3][4][9]

Materials:

  • Mitochondrial Complex I Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar). These kits typically contain:

    • Assay Buffer

    • NADH (substrate)

    • Decylubiquinone (electron acceptor)

    • Complex I Dye (colorimetric reporter)

    • Rotenone (specific Complex I inhibitor)

  • Mitochondria isolation kit or protocol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Mitochondria Isolation: Treat cells with compounds as required. Harvest cells and isolate mitochondria using your preferred differential centrifugation protocol or a commercial kit. Determine the protein concentration of the mitochondrial fraction.

  • Reaction Setup: For each sample, prepare two wells on a 96-well plate: one for total activity and one for background activity.

  • Background Control: To the background activity wells, add assay buffer and the specific Complex I inhibitor, rotenone. This will measure non-Complex I NADH oxidation.

  • Sample Addition: Add the isolated mitochondria (e.g., 1-5 µg of protein) to all wells.

  • Reaction Mix: Prepare a reaction mix containing NADH, decylubiquinone, and the Complex I dye in assay buffer, as per the kit instructions.

  • Initiate Reaction: Add the reaction mix to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at ~600 nm kinetically over a period of 30-60 minutes. The dye is reduced by Complex I activity, leading to a change in absorbance.

  • Calculation:

    • Calculate the rate of change in absorbance (Vmax) for both the total activity and background wells.

    • Specific Complex I activity = (Vmax of total activity) - (Vmax of background activity).

  • Interpretation: Fasnall treatment should result in a significant, dose-dependent decrease in specific Complex I activity, similar to the positive control inhibitor, rotenone. True FASN inhibitors should have no direct effect on this activity.

References

Validation & Comparative

Fasnall Benzenesulfonate vs. C75: A Comparative Guide to FASN Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances of different Fatty Acid Synthase (FASN) inhibitors is critical for advancing cancer therapy. FASN, a key enzyme in de novo fatty acid synthesis, is frequently overexpressed in various cancers, making it a prime therapeutic target.[1][2] This guide provides a detailed comparison of two notable FASN inhibitors: Fasnall benzenesulfonate (B1194179) and C75.

A recent study has brought to light that the mechanisms of some compounds identified as FASN inhibitors, including Fasnall and C75, may be more complex than initially understood.[3][4] Research indicates that these compounds do not consistently produce the expected metabolic signature of FASN inhibition, such as the accumulation of malonate and malonyl-CoA.[3] Specifically, Fasnall has been identified as an inhibitor of respiratory Complex I, which mimics FASN inhibition by causing an accumulation of NADH and subsequent depletion of metabolites in the tricarboxylic acid (TCA) cycle.[4] C75's metabolic signature also deviates from other FASN inhibitors.[3]

Mechanism of Action

Fasnall benzenesulfonate is a thiophenopyrimidine compound.[5] While initially identified as a selective FASN inhibitor that targets the enzyme's co-factor binding sites, recent evidence strongly suggests its primary mode of action in cancer cells is the inhibition of mitochondrial Complex I.[3][4][6] This action leads to a decrease in TCA cycle metabolites, mimicking the downstream effects of FASN inhibition.[4] Fasnall has been shown to induce apoptosis in cancer cells and can inhibit tumor growth in vivo.[4][7]

C75 is a synthetic α-methylene-γ-butyrolactone and a well-established FASN inhibitor.[8][9] It acts as a competitive and irreversible inhibitor, interacting with multiple domains of the FASN enzyme, including β-ketoacyl synthase, enoyl reductase, and thioesterase.[2][10] C75 is known to induce apoptosis in cancer cells.[11] However, its metabolic footprint in cells does not align with other FASN inhibitors like GSK2194069 or TVB-2640, suggesting it has other effects.[3] In addition to inhibiting FASN, C75 is also a potent activator of carnitine palmitoyltransferase 1 (CPT1A), which can stimulate fatty acid oxidation.[12][13] This dual action can lead to significant side effects, such as anorexia and weight loss in animal models.[2][13]

Comparative Performance Data

The following tables summarize publicly available data on the in vitro performance of Fasnall and C75 across various cancer cell lines.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssay TypeEndpointResultCitation
BT474HER2+ Breast CancerProliferationInhibition at 50 µMPotency similar to C75[7]
SKBR3HER2+ Breast CancerProliferationInhibition at 50 µMPotency similar to C75[7]
MCF7ER+ Breast CancerProliferationInhibition at 50 µMPotency similar to C75[7]
MDA-MB-468Triple Negative Breast CancerProliferationInhibition at 50 µMPotency similar to C75[7]
LNCaPProstate CancerCell ViabilityInhibition at 10 µMSignificant[5]
LNCaP-LN3Prostate CancerCell ViabilityInhibition at 50 µMSignificant[14]
BT474HER2+ Breast CancerApoptosis (Caspase-3/7)InductionDose-dependent[7]
SKBR3HER2+ Breast CancerApoptosis (Caspase-3/7)InductionDose-dependent[7]

Table 2: In Vitro Efficacy of C75

Cell LineCancer TypeAssay TypeEndpointResultCitation
PC3Prostate CancerCell GrowthIC5035 µM[15]
LNCaPProstate CancerSpheroid GrowthIC5050 µM[15]
HL60LeukemiaFatty Acid SynthesisInhibitionSignificant[9]
RKOColon CarcinomaApoptosisInductionTime-dependent[11]
SKBR3HER2+ Breast CancerApoptosisInductionDose-dependent[7]
BT474HER2+ Breast CancerApoptosisInductionDose-dependent[7]
HepG2Liver CancerG2-phase arrestInductionAssociated with p53 increase[16]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key assays used to evaluate FASN inhibitors.

FASN Inhibition Assay (NADPH Oxidation)

This assay measures the enzymatic activity of FASN by monitoring the oxidation of its cofactor, NADPH.

  • Cell Lysate Preparation: Cancer cells (e.g., 5 x 10^4 cells) are collected and lysed in a buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 100 µg/ml PMSF).[17]

  • Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing potassium phosphate (B84403) buffer (200 mM, pH 6.6), DTT (1 mM), EDTA (1 mM), and NADPH (0.24 mM).[17]

  • Initiation: The reaction is initiated by adding acetyl-CoA (30 µM), malonyl-CoA (50 µM), and the cell lysate to the mixture.[17] The inhibitor (Fasnall or C75) at various concentrations is pre-incubated with the lysate before adding the substrates.

  • Measurement: The rate of NADPH oxidation is measured by the decrease in absorbance at 340 nm over time using a microplate reader.

  • Analysis: The percentage of FASN inhibition is calculated relative to a vehicle-treated control.

Cell Viability Assay (MTT/WST-1)

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[18]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000–10,000 cells/well and incubated for 24 hours to allow for attachment.[5][18]

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the FASN inhibitor (e.g., Fasnall, C75) or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[5][17]

  • Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well, and the plate is incubated for an additional 1-4 hours.[17][19]

  • Measurement: Viable cells reduce the tetrazolium salt to a colored formazan (B1609692) product. For MTT, a solubilizing agent like DMSO is added to dissolve the formazan crystals.[17] The absorbance is then measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[5][17]

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability) is determined from the dose-response curve.[17]

Visualizations

FASN Signaling and Inhibition Pathway

FASN_Pathway cluster_upstream Upstream Regulation cluster_fasn De Novo Fatty Acid Synthesis cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action GFR Growth Factor Receptors (EGFR, HER2) PI3K PI3K/AKT Pathway GFR->PI3K MAPK MAPK Pathway GFR->MAPK SREBP1c SREBP-1c PI3K->SREBP1c MAPK->SREBP1c FASN FASN SREBP1c->FASN Upregulates Expression AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Membrane Membrane Synthesis & Lipid Rafts Palmitate->Membrane Signaling Protein Palmitoylation & Signaling Palmitate->Signaling Energy Energy Storage Palmitate->Energy Proliferation Cell Proliferation & Survival Membrane->Proliferation Signaling->Proliferation C75 C75 C75->FASN Irreversible Inhibition Fasnall_FASN Fasnall (putative) Fasnall_FASN->FASN Reversible Inhibition Fasnall_ComplexI Fasnall (primary) ComplexI Mitochondrial Complex I Fasnall_ComplexI->ComplexI Inhibition TCA TCA Cycle Metabolites ComplexI->TCA TCA->AcetylCoA Provides Substrate Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis EnzymeAssay 1. Enzymatic Assay (NADPH Oxidation) CellViability 2. Cell-Based Assays (Cell Viability, Proliferation) EnzymeAssay->CellViability ApoptosisAssay 3. Mechanism of Death (Apoptosis Assay) CellViability->ApoptosisAssay Metabolomics 4. Metabolic Profiling (LC-MS) ApoptosisAssay->Metabolomics Xenograft 5. Xenograft Model (Tumor Growth Inhibition) Metabolomics->Xenograft Lead Compound Selection Toxicity 6. Toxicity Assessment (Body Weight, Behavior) Xenograft->Toxicity Mechanisms cluster_c75 C75 cluster_fasnall Fasnall Inhibitor Compound C75_Target Primary Target: FASN Enzyme Inhibitor->C75_Target is C75 Fasnall_Target Primary Target: Mitochondrial Complex I Inhibitor->Fasnall_Target is Fasnall C75_MoA Mechanism: Irreversible, Covalent Binding to Multiple Domains C75_Target->C75_MoA C75_Outcome Outcome: Inhibition of Lipogenesis & Stimulation of FAO C75_MoA->C75_Outcome C75_OffTarget Secondary Target: CPT1A Activation C75_OffTarget->C75_Outcome Fasnall_MoA Mechanism: Inhibition of Electron Transport Chain Fasnall_Target->Fasnall_MoA Fasnall_Outcome Outcome: Depletion of TCA Metabolites, Mimics FASN Inhibition Fasnall_MoA->Fasnall_Outcome Fasnall_Putative Putative Target: FASN Enzyme Fasnall_Putative->Fasnall_Outcome Contributes to Phenotype?

References

A Comparative Analysis of Fasnall and GSK2194069 Efficacy in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mechanisms and anti-cancer effects of two prominent fatty acid synthase (FASN) inhibitors.

This guide provides a comprehensive comparison of Fasnall and GSK2194069, two small molecule inhibitors targeting fatty acid synthase (FASN), a key enzyme implicated in the progression of various cancers, including breast cancer. While both compounds inhibit FASN, emerging evidence reveals distinct mechanisms of action that significantly impact their efficacy in breast cancer cells, particularly under physiological conditions.

Executive Summary

Fasnall, initially identified as a selective FASN inhibitor, demonstrates potent anti-proliferative and pro-apoptotic effects in breast cancer cells, notably in HER2-positive subtypes. However, recent studies have unveiled a dual mechanism of action for Fasnall, which also includes the inhibition of mitochondrial Complex I of the electron transport chain. This off-target effect appears to be a primary driver of its cytotoxicity in standard, lipid-rich cell culture conditions.

In contrast, GSK2194069 is a highly specific inhibitor of the β-ketoacyl reductase (KR) domain of FASN. While a potent inhibitor of its target, its anti-proliferative efficacy in breast cancer cells is significantly diminished in the presence of exogenous lipids, which are readily available to cancer cells in the tumor microenvironment. This critical distinction suggests that Fasnall's broader mechanism may offer a therapeutic advantage in a complex biological system.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for Fasnall and GSK2194069. It is important to note that a direct, head-to-head comparison of all efficacy parameters in the same breast cancer cell line under identical experimental conditions is not extensively available in the current literature.

Compound Target Cell Line Assay IC50 Value Reference
FasnallPurified Human FASNBT474Enzyme Activity3.71 µM[1]
FasnallFASNBT474Acetate Incorporation into Lipids5.84 µM[1]
GSK2194069FASN (β-ketoacyl reductase domain)Not SpecifiedEnzyme Activity--

Table 1: Comparative Inhibitory Activity against FASN. This table highlights the direct inhibitory effects of the compounds on FASN activity.

Compound Cell Line Culture Conditions Assay Effect Reference
FasnallBT474, SKBR3, MCF7, MDA-MB-468Standard (lipid-containing)Cell ProliferationDose-dependent inhibition[1][2]
GSK2194069BT474, and 7 other breast cancer cell linesStandard (lipid-containing)Cell ProliferationNo significant effect[2]

Table 2: Comparative Effects on Breast Cancer Cell Proliferation. This table underscores the differential impact of the two inhibitors on cell growth in a lipid-rich environment.

Compound Cell Line Assay Observation Reference
FasnallBT474, SKBR3Caspase-3/-7 ActivityDose-dependent increase in activity[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Proliferation Assay
  • Cell Seeding: Breast cancer cells (e.g., BT474) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of Fasnall, GSK2194069, or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like resazurin.

  • Data Analysis: The absorbance or fluorescence is measured using a plate reader. The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.

Apoptosis Assay (Caspase-3/-7 Activity)
  • Cell Treatment: Breast cancer cells are seeded in 96-well plates and treated with varying concentrations of the inhibitors or vehicle control for a designated time (e.g., 24 or 48 hours).

  • Lysis and Reagent Addition: A luminogenic or fluorogenic caspase-3/-7 substrate (e.g., containing the DEVD peptide) is added to the cells according to the manufacturer's protocol. The cells are lysed to release caspases.

  • Incubation: The plate is incubated at room temperature to allow for the caspase-mediated cleavage of the substrate.

  • Signal Detection: The resulting luminescence or fluorescence is measured using a plate reader.

  • Data Analysis: The signal intensity, which is proportional to caspase-3/-7 activity, is normalized to the vehicle-treated control to determine the fold-increase in apoptosis.

FASN Activity Assay (Acetate Incorporation)
  • Cell Culture and Treatment: Breast cancer cells (e.g., BT474) are plated and grown to sub-confluency. The cells are then treated with various concentrations of the FASN inhibitors for a specified duration.

  • Radiolabeling: A radiolabeled precursor for fatty acid synthesis, such as [³H]-acetate, is added to the culture medium.

  • Incubation: Cells are incubated for a period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Lipid Extraction: The cells are washed, and total lipids are extracted using a solvent system like chloroform:methanol.

  • Quantification: The radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is normalized to the total protein content of the cell lysate. The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of Fasnall and GSK2194069 lead to different downstream signaling consequences in breast cancer cells.

Fasnall: A Dual-Action Inhibitor

Fasnall's ability to inhibit both FASN and mitochondrial Complex I results in a multi-pronged attack on cancer cell metabolism and survival.

Fasnall_Signaling_Pathway cluster_FASN FASN Inhibition cluster_ComplexI Complex I Inhibition Fasnall Fasnall FASN FASN Fasnall->FASN ComplexI Mitochondrial Complex I Fasnall->ComplexI MalonylCoA Malonyl-CoA ↑ CPT1 CPT-1 ↓ MalonylCoA->CPT1 Ceramide Ceramide ↑ MalonylCoA->Ceramide FattyAcidOxidation Fatty Acid Oxidation ↓ CPT1->FattyAcidOxidation Apoptosis_FASN Apoptosis Ceramide->Apoptosis_FASN ETC Electron Transport Chain ↓ ComplexI->ETC ATP ATP Production ↓ ETC->ATP ROS ROS ↑ ETC->ROS Apoptosis_ComplexI Apoptosis ATP->Apoptosis_ComplexI Energy Crisis ROS->Apoptosis_ComplexI Oxidative Stress

Caption: Dual inhibitory action of Fasnall on FASN and Complex I.

GSK2194069: A Specific FASN Inhibitor

GSK2194069's action is confined to the inhibition of the KR domain of FASN. Its downstream effects are contingent on the cell's reliance on de novo fatty acid synthesis.

GSK2194069_Signaling_Pathway cluster_FASN_inhibition Specific FASN Inhibition GSK2194069 GSK2194069 FASN_KR FASN (β-ketoacyl reductase) GSK2194069->FASN_KR DeNovo_FA_Synthesis De Novo Fatty Acid Synthesis ↓ FASN_KR->DeNovo_FA_Synthesis MalonylCoA_GSK Malonyl-CoA ↑ Signaling_Lipids Signaling Lipids ↓ (e.g., Palmitoylated proteins) DeNovo_FA_Synthesis->Signaling_Lipids Apoptosis_GSK Apoptosis MalonylCoA_GSK->Apoptosis_GSK Cell_Proliferation Cell Proliferation ↓ Signaling_Lipids->Cell_Proliferation Exogenous_Lipids Exogenous Lipids Exogenous_Lipids->Cell_Proliferation Compensatory Uptake

Caption: Specific FASN inhibition by GSK2194069 and its circumvention.

Conclusion

The comparison between Fasnall and GSK2194069 in breast cancer cells reveals a critical lesson in drug development: the specificity of a drug to its intended target does not always translate to superior efficacy in a complex biological context. Fasnall, despite its off-target activity on mitochondrial Complex I, demonstrates greater anti-proliferative effects in standard cell culture conditions that mimic a lipid-replete environment. This suggests that its dual mechanism of action may be more robust in overcoming the metabolic plasticity of cancer cells.

GSK2194069, as a highly specific FASN inhibitor, serves as an excellent tool for studying the direct consequences of FASN inhibition. However, its limited efficacy in the presence of exogenous lipids raises questions about its therapeutic potential as a monotherapy for breast cancer. Future research should focus on direct, quantitative comparisons of these and other FASN inhibitors in a variety of breast cancer subtypes and under different metabolic conditions to better predict their clinical utility. Furthermore, exploring combinatorial strategies that exploit the specific vulnerabilities induced by these inhibitors may hold the key to more effective cancer therapies.

References

Validating the Anti-Tumor Efficacy of Fasnall in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of Fasnall in preclinical xenograft models, juxtaposed with other fatty acid synthase (FASN) inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of Fasnall as a potential anti-cancer therapeutic.

Fasnall: A Dual-Mechanism Anti-Tumor Agent

Fasnall is a novel investigational compound that has demonstrated significant anti-tumor activity in various xenograft models. Initially identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis that is often upregulated in cancer cells, recent evidence suggests a more complex mechanism of action. A 2024 study has reclassified Fasnall as a respiratory Complex I inhibitor.[1] This inhibition of mitochondrial respiration mimics the metabolic consequences of FASN inhibition, leading to a potent anti-proliferative effect in cancer cells.

Efficacy of Fasnall in Breast Cancer Xenograft Models

Fasnall has shown notable efficacy in preclinical models of breast cancer. In the MMTV-Neu transgenic mouse model of HER2+ breast cancer, administration of Fasnall (15 mg/kg, intraperitoneally, twice weekly) resulted in a reduction in tumor volume and a significant increase in the median survival of the mice to 63 days, compared to 29 days for the vehicle-treated control group.[2][3] When combined with the chemotherapeutic agent carboplatin, Fasnall exhibited a synergistic effect, leading to a more pronounced reduction in tumor volume.[2]

Further studies have demonstrated Fasnall's effectiveness in other breast cancer xenograft models, including those using BT-474 (HER2-enriched, ER-positive) and MCF7 (luminal B, ER-positive) cell lines.[4] In these models, daily intraperitoneal injections of 10 mg/kg Fasnall led to a significant decrease in tumor growth.[4] Importantly, long-term administration of Fasnall did not result in a significant drop in the body weight of the mice, suggesting a favorable toxicity profile.[4]

Efficacy of Fasnall in Melanoma Xenograft Models

The anti-tumor activity of Fasnall extends to melanoma. In a patient-derived xenograft (PDX) model of BRAF-inhibitor/MEK-inhibitor combination therapy-resistant melanoma (WM4336), daily treatment with 10 mg/kg Fasnall resulted in a significant slowing of tumor growth.[4] However, in another melanoma PDX model (WM3939), no significant difference in tumor growth was observed after approximately four weeks of treatment, indicating that the efficacy of Fasnall may be context-dependent.[4]

Comparative Analysis with Other FASN Inhibitors

To provide a comprehensive evaluation of Fasnall, its performance is compared with other known FASN inhibitors, including C75, TVB-2640, and TVB-3664. It is important to note that direct head-to-head studies are limited, and comparisons are drawn from separate studies, which may have different experimental conditions.

InhibitorCancer ModelDosing RegimenKey Findings
Fasnall MMTV-Neu (HER2+ Breast Cancer)15 mg/kg, i.p., twice weeklyReduced tumor volume; increased median survival to 63 days (vs. 29 days control).[2][3]
BT-474 (Breast Cancer)10 mg/kg, i.p., dailySignificant decrease in tumor growth.[4]
MCF7 (Breast Cancer)10 mg/kg, i.p., dailySignificant decrease in tumor growth.[4]
WM4336 (Melanoma PDX)10 mg/kg, i.p., dailySignificant slowing of tumor growth.[4]
C75 MCF7 (Breast Cancer)Not specified in detailDemonstrated anti-tumor effect.[5]
TVB-2640 Colorectal Cancer (Rat Xenograft)30, 60, 100 mg/kg, p.o., dailyDose-dependent inhibition of tumor growth.[6]
HER2+ Metastatic Breast CancerPhase II clinical trial in combination with other agentsUnder investigation for its efficacy in patients.[7]
TVB-3664 BT-474 (Breast Cancer)Not specified in detailShowed anti-tumor efficacy.
Colorectal Cancer (PDX)Not specified in detailShowed anti-tumor activity.

Experimental Protocols

General Subcutaneous Xenograft Model Protocol

This protocol outlines the general procedure for establishing a subcutaneous tumor xenograft model in immunodeficient mice.

  • Cell Culture and Preparation:

    • Culture the desired cancer cell line (e.g., BT-474, MCF7) in the appropriate complete medium until they reach 70-80% confluency.

    • Harvest the cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer with trypan blue exclusion to ensure viability.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.[4] Keep the cell suspension on ice.

  • Animal Handling and Tumor Cell Implantation:

    • Use 6-10 week-old female immunodeficient mice (e.g., NSG mice).[4] Allow for a 3-5 day acclimatization period.

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane).

    • Shave and sterilize the injection site on the flank of the mouse.

    • Subcutaneously inject 100 µL of the cell suspension (containing 2 million cells) into the flank.[4]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Randomize the mice into treatment and control groups when tumors reach a palpable size (e.g., 50-150 mm³).

    • Initiate treatment as per the specific study design.

Fasnall Administration Protocol
  • Formulation: Prepare a stock solution of Fasnall in dimethyl sulfoxide (B87167) (DMSO). For injection, dilute the stock solution in a vehicle such as a 1:1 mixture of DMSO and saline[2] or 50% DMSO in PBS.[4]

  • Dosage and Administration: Administer Fasnall via intraperitoneal (i.p.) injection at a dose of 10 mg/kg daily[4] or 15 mg/kg twice weekly.[2]

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the mechanism of action of Fasnall, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring_treatment Monitoring & Treatment cluster_data_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., BT-474, MCF7) cell_harvest Cell Harvest & Viability Check cell_culture->cell_harvest cell_suspension Prepare Cell Suspension (2x10^7 cells/mL in Media/Matrigel) cell_harvest->cell_suspension injection Subcutaneous Injection (100 µL into flank) animal_prep Prepare Immunodeficient Mice (e.g., NSG mice, 6-10 weeks old) animal_prep->injection tumor_monitoring Monitor Tumor Growth (Calipers, 2-3 times/week) injection->tumor_monitoring randomization Randomize into Groups (Tumor Volume ~50-150 mm³) tumor_monitoring->randomization treatment Administer Fasnall or Vehicle (e.g., 10 mg/kg, i.p., daily) randomization->treatment data_collection Collect Tumor Volume & Body Weight Data treatment->data_collection analysis Analyze Tumor Growth Inhibition & Survival data_collection->analysis

Fig. 1: Experimental workflow for a xenograft study.

fasnall_pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Fasnall Fasnall ComplexI Complex I Fasnall->ComplexI Inhibition FASN Fatty Acid Synthase (FASN) Fasnall->FASN Previously Proposed Inhibition TCA TCA Cycle ComplexI->TCA Inhibition (mimics FASN inhibition) OXPHOS Oxidative Phosphorylation ComplexI->OXPHOS TCA->ComplexI NADH Apoptosis Apoptosis TCA->Apoptosis FattyAcids Fatty Acid Synthesis FASN->FattyAcids MalonylCoA Malonyl-CoA MalonylCoA->FASN FattyAcids->Apoptosis Depletion of lipids

Fig. 2: Proposed signaling pathway of Fasnall.

Conclusion

Fasnall demonstrates significant anti-tumor activity in various xenograft models, particularly in breast cancer and melanoma. Its recently elucidated mechanism as a Complex I inhibitor, which phenocopies FASN inhibition, provides a novel therapeutic rationale. While direct comparative data with other FASN inhibitors is limited, the available evidence suggests that Fasnall is a promising candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide offer a foundational resource for researchers investigating the therapeutic potential of Fasnall.

References

Fasnall: A Comparative Analysis of its Inhibitory Effects on FASN and Mitochondrial Complex I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the inhibitory effects of Fasnall, a compound initially identified as a selective Fatty Acid Synthase (FASN) inhibitor, which has more recently been characterized as a potent inhibitor of mitochondrial Complex I. We present a comparative analysis of its performance, supported by experimental data and detailed methodologies, to offer an objective resource for researchers in oncology and metabolic diseases.

Introduction: The Evolving Target Profile of Fasnall

Fasnall, a thiophenopyrimidine compound, was first described as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis that is upregulated in many cancers.[1][2] This activity gave it potent anti-tumor properties in preclinical models.[2][3] However, recent studies have compellingly reclassified Fasnall as a respiratory Complex I inhibitor.[4][5][6] This research suggests that the anti-cancer effects of Fasnall arise from the inhibition of oxidative phosphorylation, which mimics the metabolic consequences of FASN inhibition through the accumulation of NADH and subsequent depletion of TCA cycle metabolites.[4][7] This guide will explore the evidence for both mechanisms of action.

Comparative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory potency of Fasnall and other relevant inhibitors against FASN and Complex I.

Table 1: Inhibitory Potency against Human FASN
CompoundTypeIC50 (µM)Notes
Fasnall Thiophenopyrimidine3.71[3][8][9]Originally identified as a FASN inhibitor.
TVB-2640 Imidazopyridine-Advanced to clinical trials.[8]
TVB-3166 -0.042[10]Orally-available, reversible inhibitor.[10]
GSK2194069 -0.0604[9]Potent FASN inhibitor.[6]
C75 α-methylene-γ-butyrolactone35-50[10]Synthetic inhibitor, shows slow-binding characteristics.[10][11]
Orlistat Lipstatin derivative-Irreversible inhibitor of lipases, also inhibits FASN.[12]
Cerulenin Fungal metabolite-Covalently binds to FASN, but has stability issues.[6][13]
IPI-9119 -0.0003[10][12]Potent, selective, and irreversible inhibitor.[10]
Table 2: Evidence for Complex I Inhibition

Recent metabolomic studies comparing Fasnall to consensus FASN inhibitors (like GSK2194069, TVB-2640, and TVB-3166) revealed that Fasnall does not produce the expected metabolic signature of FASN inhibition (e.g., accumulation of malonate and succinate).[4][6] Instead, it induces metabolic changes consistent with Complex I inhibition.[4][6]

CompoundPrimary TargetKey Metabolic SignatureReference
Fasnall Complex INADH accumulation, depletion of TCA cycle metabolites.[4][5][4][6][7]
Rotenone Complex IClassical Complex I inhibitor.[4]
GSK2194069 FASNAccumulation of malonate, succinate, malonyl-CoA.[4][6][4][6]
TVB-2640 FASNAccumulation of malonate, succinate, malonyl-CoA.[4][6][4][6]

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the key signaling pathways affected by the inhibition of FASN and Complex I, and the proposed dual-action model for Fasnall.

FASN_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathways Signaling Cascades cluster_downstream Cellular Processes Growth Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth Factors->PI3K_Akt Hormones Hormones Hormones->PI3K_Akt Nutrient Availability Nutrient Availability mTOR mTOR Pathway Nutrient Availability->mTOR PI3K_Akt->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN FASN (Fatty Acid Synthase) SREBP1c->FASN Upregulates Expression Palmitate Palmitate Synthesis FASN->Palmitate Lipid_Rafts Membrane Integrity (Lipid Rafts) Palmitate->Lipid_Rafts Protein_Palm Protein Palmitoylation (e.g., Wnt, Ras) Palmitate->Protein_Palm Cell_Growth Cell Growth & Proliferation Lipid_Rafts->Cell_Growth Protein_Palm->Cell_Growth

Figure 1: FASN Signaling Pathway in Cancer.

ETC_Pathway cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space NADH NADH C1 Complex I NADH->C1 e- NAD NAD+ C1->NAD Q CoQ C1->Q e- H_out C1->H_out Proton Pumping C3 Complex III Q->C3 e- CytC Cyt c C3->CytC e- C4 Complex IV CytC->C4 e- ATP ATP C4->ATP O2 -> H2O C5 ATP Synthase (Complex V) C5->ATP ADP + Pi H_out->C5 Proton Motive Force Fasnall Fasnall Fasnall->C1 Inhibits FASN_Assay_Workflow start Start prep Prepare Reagents (Buffer, Substrates, NADPH) start->prep plate Add Lysate/Enzyme and Inhibitor to Plate prep->plate preincubate Pre-incubate at 37°C plate->preincubate add_cofactors Add Acetyl-CoA & NADPH preincubate->add_cofactors read_bkg Kinetic Read (340nm) for Background Rate add_cofactors->read_bkg add_malonyl Add Malonyl-CoA to Initiate Reaction read_bkg->add_malonyl read_rxn Kinetic Read (340nm) for Reaction Rate add_malonyl->read_rxn analyze Calculate Rate of NADPH Oxidation read_rxn->analyze end Determine IC50 analyze->end

References

Comparative Analysis of Fasnall's Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of HS-79 and HS-80, the enantiomeric forms of the selective Fatty Acid Synthase (FASN) inhibitor, Fasnall, reveals significant differences in their biological activity. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers in the fields of oncology and drug development.

Fasnall, a novel thiophenopyrimidine, has demonstrated potent anti-tumor activity by selectively targeting FASN, a key enzyme in de novo fatty acid synthesis that is frequently upregulated in cancer cells.[1] The inhibition of FASN by Fasnall leads to a cascade of cellular events, culminating in apoptosis, or programmed cell death, of cancer cells. This guide focuses on the comparative efficacy of its two enantiomers, HS-79 and HS-80.

Quantitative Performance Analysis

Experimental data clearly indicates that HS-79 is the more potent of the two enantiomers in inhibiting lipid synthesis. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using an acetate (B1210297) incorporation assay in BT474 breast cancer cells.

CompoundIC50 (µM) in Acetate Incorporation Assay
Fasnall (racemic)5.84
HS-79 1.57
HS-807.13

Table 1: Comparative IC50 values of Fasnall and its enantiomers in a tritiated acetate incorporation assay in BT474 cells.

Mechanism of Action: FASN Inhibition Leading to Apoptosis

Fasnall and its enantiomers exert their anti-tumor effects by inhibiting Fatty Acid Synthase (FASN). This inhibition leads to an accumulation of malonyl-CoA, a substrate of FASN. The elevated levels of malonyl-CoA subsequently inhibit carnitine palmitoyltransferase 1 (CPT-1), an enzyme involved in fatty acid oxidation. This disruption in lipid metabolism results in an increase in cellular ceramide levels. Ceramides (B1148491) are pro-apoptotic lipids that play a crucial role in inducing programmed cell death. The rise in ceramide concentration ultimately triggers the activation of effector caspases, specifically caspase-3 and caspase-7, which execute the final stages of apoptosis.

Fasnall_Mechanism Mechanism of Action of Fasnall and its Enantiomers Fasnall Fasnall (HS-79 / HS-80) FASN FASN (Fatty Acid Synthase) Fasnall->FASN inhibits MalonylCoA Malonyl-CoA Accumulation FASN->MalonylCoA leads to CPT1 CPT-1 Inhibition MalonylCoA->CPT1 Ceramide Ceramide Increase CPT1->Ceramide Caspases Caspase-3/7 Activation Ceramide->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Signaling pathway of Fasnall-induced apoptosis.

Experimental Protocols

Tritiated Acetate Incorporation Assay

This assay measures the rate of de novo lipid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.

Methodology:

  • Cell Culture: BT474 breast cancer cells were cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells were treated with varying concentrations of Fasnall, HS-79, or HS-80 for a specified period.

  • Radiolabeling: Tritiated acetate ([³H]-acetate) was added to the culture medium, and the cells were incubated to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction: After incubation, the cells were washed, and total lipids were extracted using a suitable solvent system (e.g., hexane/isopropanol).

  • Quantification: The amount of radioactivity in the lipid extracts was measured using a scintillation counter.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition of acetate incorporation against the logarithm of the compound concentration.

Acetate_Assay_Workflow Workflow for Tritiated Acetate Incorporation Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Seed BT474 cells in 96-well plates B Treat with Fasnall, HS-79, or HS-80 A->B C Add [³H]-acetate B->C D Incubate C->D E Extract total lipids D->E F Measure radioactivity (Scintillation counting) E->F G Calculate IC50 values F->G

Figure 2: Experimental workflow for the acetate incorporation assay.
Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Methodology:

  • Cell Seeding: Cells were seeded at a density of 10,000 cells/well in a 96-well plate.

  • Treatment: Cells were treated with different concentrations of the test compounds (Fasnall, HS-79, HS-80) or a control vehicle.

  • Incubation: The plates were incubated for 24 hours to allow the compounds to induce apoptosis.

  • Lysis and Substrate Addition: A caspase assay buffer containing a fluorogenic caspase-3/7 substrate, such as (DEVD)₂-r110, was added to each well. This lyses the cells and allows the caspases to cleave the substrate.[2]

  • Fluorescence Measurement: The plates were incubated to allow for the enzymatic reaction to proceed, and the fluorescence was measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485/535 nm).[2]

  • Data Analysis: The fluorescence intensity, which is proportional to the caspase-3/7 activity, was used to determine the extent of apoptosis induction.

Lipidomics Analysis

Global lipidomics studies were performed to assess the impact of Fasnall on the cellular lipid profile.

Methodology:

  • Cell Treatment: BT474 cells were treated with Fasnall or a vehicle control.

  • Metabolite Extraction: Cellular metabolites, including lipids, were extracted from the cell pellets.

  • LC-MS/MS Analysis: The lipid extracts were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Processing: The raw data was processed to identify and quantify individual lipid species.

  • Statistical Analysis: Statistical analysis was performed to identify lipids that were significantly altered by Fasnall treatment. This analysis revealed a sharp increase in ceramides, diacylglycerols, and unsaturated fatty acids.

Conclusion

The enantiomers of Fasnall, HS-79 and HS-80, exhibit a clear structure-activity relationship, with HS-79 demonstrating significantly greater potency in inhibiting fatty acid synthesis in cancer cells. The underlying mechanism for both enantiomers involves the inhibition of FASN, leading to an accumulation of ceramides and subsequent activation of the apoptotic pathway. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of these compounds and to explore the intricacies of FASN inhibition as a strategy in cancer therapy.

References

Validating Apoptosis Induction by Fasnall Benzenesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fasnall benzenesulfonate's performance in inducing apoptosis against other well-known fatty acid synthase (FASN) inhibitors. Supporting experimental data and detailed protocols are presented to aid researchers in the validation and replication of these findings.

Comparative Analysis of FASN Inhibitors in Apoptosis Induction

Fasnall benzenesulfonate (B1194179), a selective inhibitor of fatty acid synthase (FASN), has emerged as a potent inducer of apoptosis in various cancer cell lines, particularly those exhibiting high levels of FASN expression such as in HER2+ breast cancer.[1][2] Its mechanism is primarily attributed to the accumulation of malonyl-CoA, a substrate of FASN, which in turn leads to increased levels of ceramides, known pro-apoptotic lipids.[1] Recent studies have also identified Fasnall as a respiratory Complex I inhibitor, suggesting a multi-faceted mechanism of action in inducing cell death.[3]

This section compares this compound with other FASN inhibitors, outlining their mechanisms and reported efficacy in apoptosis induction.

CompoundTargetMechanism of Apoptosis InductionReported Efficacy (Qualitative)
This compound FASN, Respiratory Complex IInhibition of FASN leads to malonyl-CoA accumulation and increased ceramide levels. Also inhibits mitochondrial Complex I.[1][3]Potent anti-tumor activity and induction of apoptosis in HER2+ breast cancer models.[2]
C75 FASNInduces apoptosis in cancer cells, linked to malonyl-CoA accumulation.[4] Also shown to suppress DNA replication.[5]Effective in limiting cancer cell growth through apoptosis.[6]
Orlistat (B1677487) (Xenical™) FASN, LipasesInhibits FASN activity, leading to apoptosis. Also a lipase (B570770) inhibitor used for weight management.[7][8][9] Promotes apoptosis by blocking cell cycle progression.[10]Demonstrates anti-tumor properties by inducing apoptosis in various cancer cell lines, including breast and ovarian cancer.[10][11]
GSK2194069 FASN (β-ketoacyl reductase domain)A specific inhibitor of the β-ketoacyl reductase (KR) activity of human FASN.[12]Inhibits human tumor cell growth.[12]
Cerulenin FASNA natural product that inhibits FASN and induces apoptosis in tumor cells.[6][13]Shown to induce apoptosis in various cancer cell lines.[14]

Experimental Protocols for Validating Apoptosis

To rigorously validate the pro-apoptotic activity of this compound and compare it with other agents, a combination of established cellular and molecular biology techniques is recommended.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]

Protocol:

  • Cell Preparation: Seed cells in a 6-well plate and treat with this compound or other inhibitors at desired concentrations for a specified time. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17][18]

Measurement of Caspase-3/7 Activity

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[19] Their activation is a hallmark of apoptosis.

Principle: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[20][21]

Protocol:

  • Cell Plating: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with this compound or other compounds for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds at 300-500 rpm and incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.[22]

Western Blot Analysis of Bcl-2 Family Proteins

The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate.[23]

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. Changes in the expression levels of Bax and Bcl-2 following treatment with this compound can indicate a shift towards a pro-apoptotic state.[24][25]

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the Bax/Bcl-2 ratio.

Visualizing the Molecular Pathways

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the general experimental workflow for its validation.

Fasnall_Apoptosis_Pathway Fasnall This compound FASN FASN (Fatty Acid Synthase) Fasnall->FASN Inhibits MalonylCoA Malonyl-CoA (Accumulation) FASN->MalonylCoA Leads to Ceramide Ceramides (Increase) MalonylCoA->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Induces

Caption: this compound-induced apoptosis pathway.

Apoptosis_Validation_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cells treat Treat with Fasnall or other inhibitors start->treat annexin Annexin V/PI Staining (Flow Cytometry) treat->annexin caspase Caspase-3/7 Activity (Luminometry) treat->caspase western Western Blot (Bax/Bcl-2 Ratio) treat->western quantify Quantify Apoptotic Cells, Enzyme Activity, and Protein Expression annexin->quantify caspase->quantify western->quantify validate Validate Apoptosis Induction quantify->validate

Caption: Experimental workflow for validating apoptosis.

References

Reproducibility of Fasnall's Effects on Ceramide and Diacylglycerol Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the reported effects of the fatty acid synthase (FASN) inhibitor, Fasnall, on cellular ceramide and diacylglycerol levels reveals a complex and debated landscape. While initial studies showcased a significant increase in these lipid signaling molecules, subsequent research has questioned the primary mechanism of action of Fasnall, thereby impacting the interpretation and reproducibility of its effects. This guide provides a comprehensive comparison of the data, outlines the experimental protocols used, and visualizes the proposed signaling pathways to offer researchers a clear perspective on the current state of knowledge.

Executive Summary

Initial research published in Cell Chemical Biology by Alwarawrah and colleagues reported that Fasnall, a selective FASN inhibitor, leads to a sharp increase in cellular ceramides (B1148491) and diacylglycerols in HER2+ breast cancer cells. This effect was attributed to the inhibition of FASN, leading to an accumulation of malonyl-CoA, which in turn inhibits carnitine palmitoyl-transferase 1 (CPT-1) and promotes the shunting of fatty acids towards ceramide synthesis. However, a later study in Nature Communications by Afasizheva et al. challenged this by demonstrating that Fasnall's primary target may not be FASN but rather the mitochondrial respiratory Complex I. This alternative mechanism suggests that the observed metabolic changes, including those in lipid profiles, might be a consequence of broader metabolic reprogramming rather than direct FASN inhibition.

Studies on other FASN inhibitors, such as TVB-3166, GSK2194069, C75, and cerulenin, present a mixed picture regarding their effects on ceramide and diacylglycerol levels. Some studies report an increase in ceramides upon FASN inhibition, supporting the initial findings with Fasnall, while others have observed a decrease in diacylglycerol levels, contradicting the initial report. This guide will delve into the available data to provide a comparative analysis.

Comparative Analysis of FASN Inhibitors on Ceramide and Diacylglycerol Levels

The following tables summarize the reported effects of Fasnall and other FASN inhibitors on ceramide and diacylglycerol levels across different studies and cancer cell lines.

Table 1: Effects of FASN Inhibitors on Ceramide Levels

CompoundCell LineFold Change/ObservationStudy
Fasnall BT-474 (HER2+ Breast Cancer)~3 to 8-fold increase in various ceramide speciesAlwarawrah et al.
TVB-3567 (analog of TVB-3166) 231MFP (Breast Cancer)Elevated ceramide levelsBenjamin et al.[1]
TVB-3567 (analog of TVB-3166) SKOV3 (Ovarian Cancer)Significantly lowered ceramide levelsBenjamin et al.[1]
FASN overexpression (opposite effect of inhibition) MCF7 (Breast Cancer)Inhibited drug-induced ceramide productionLi et al.[2]

Table 2: Effects of FASN Inhibitors on Diacylglycerol (DAG) Levels

CompoundCell LineFold Change/ObservationStudy
Fasnall BT-474 (HER2+ Breast Cancer)~2 to 4-fold increase in various DAG speciesAlwarawrah et al.
TVB-3567 (analog of TVB-3166) 231MFP (Breast Cancer)Significantly lowered levels of DAGsBenjamin et al.[1]
TVB-3567 (analog of TVB-3166) SKOV3 (Ovarian Cancer)No significant change in DAG levelsBenjamin et al.[1]

Signaling Pathways and Mechanisms of Action

The proposed signaling pathways explaining the effects of FASN inhibition on ceramide and diacylglycerol levels are multifaceted and subject to the inhibitor's specific mechanism of action.

Proposed On-Target Mechanism of FASN Inhibition

The initially proposed mechanism for Fasnall and other FASN inhibitors centers on the direct consequences of blocking the fatty acid synthesis pathway.

FASN_Inhibition_Pathway Fasnall Fasnall / FASN Inhibitors FASN Fatty Acid Synthase (FASN) Fasnall->FASN Inhibits Malonyl_CoA Malonyl-CoA (Accumulates) FASN->Malonyl_CoA Depletes CPT1 Carnitine Palmitoyl- Transferase 1 (CPT-1) Malonyl_CoA->CPT1 Inhibits Fatty_Acyl_CoA_Mito Fatty Acyl-CoA (Mitochondrial Import for β-oxidation) CPT1->Fatty_Acyl_CoA_Mito Facilitates Import Fatty_Acyl_CoA_Cyto Fatty Acyl-CoA (Cytosolic Pool) Ceramide Ceramide (Increases) Fatty_Acyl_CoA_Cyto->Ceramide Shunted to Synthesis Diacylglycerol Diacylglycerol (Increases) Fatty_Acyl_CoA_Cyto->Diacylglycerol Shunted to Synthesis

Caption: Proposed on-target signaling pathway of FASN inhibition.

Proposed Off-Target Mechanism of Fasnall

The study by Afasizheva et al. proposes an alternative primary target for Fasnall, which has significant downstream metabolic consequences that could indirectly affect lipid levels.

Fasnall_Off_Target_Pathway Fasnall Fasnall Complex_I Mitochondrial Respiratory Complex I Fasnall->Complex_I Inhibits NADH_NAD Increased NADH/NAD+ Ratio Complex_I->NADH_NAD Leads to TCA_Cycle TCA Cycle NADH_NAD->TCA_Cycle Inhibits Metabolic_Reprogramming Global Metabolic Reprogramming TCA_Cycle->Metabolic_Reprogramming Triggers Lipid_Metabolism Altered Lipid Metabolism Metabolic_Reprogramming->Lipid_Metabolism Impacts Ceramide_DAG Changes in Ceramide & Diacylglycerol Levels Lipid_Metabolism->Ceramide_DAG Results in

Caption: Proposed off-target signaling pathway of Fasnall.

Experimental Protocols

Accurate measurement of ceramide and diacylglycerol is crucial for validating the effects of FASN inhibitors. Several robust methods are available, each with its own advantages and limitations.

Diacylglycerol Kinase (DGK) Assay for Ceramide and Diacylglycerol Quantification

This enzymatic assay is a classic method for quantifying the mass of ceramides and diacylglycerols.

  • Principle: E. coli diacylglycerol kinase (DGK) phosphorylates both ceramide and diacylglycerol in the presence of [γ-³²P]ATP. The resulting radiolabeled ceramide-1-phosphate and phosphatidic acid are then separated by thin-layer chromatography (TLC) and quantified by autoradiography or phosphorimaging.

  • Workflow:

    • Lipid Extraction: Cellular lipids are extracted using the Bligh and Dyer method (chloroform/methanol/water).

    • Enzymatic Reaction: The dried lipid extract is incubated with DGK, [γ-³²P]ATP, and appropriate buffers.

    • TLC Separation: The reaction products are spotted on a TLC plate and developed in a solvent system (e.g., chloroform/acetone/methanol/acetic acid/water).

    • Quantification: The radioactive spots corresponding to ceramide-1-phosphate and phosphatidic acid are scraped and counted in a scintillation counter, or the plate is exposed to a phosphor screen.

    • Standard Curve: A standard curve is generated using known amounts of ceramide and diacylglycerol to determine the absolute quantities in the samples.

DGK_Assay_Workflow Start Cell Sample Lipid_Extraction Lipid Extraction (Bligh & Dyer) Start->Lipid_Extraction Enzymatic_Reaction DGK Enzymatic Reaction with [γ-³²P]ATP Lipid_Extraction->Enzymatic_Reaction TLC_Separation Thin-Layer Chromatography (TLC) Separation Enzymatic_Reaction->TLC_Separation Quantification Autoradiography or Phosphorimaging TLC_Separation->Quantification Data_Analysis Quantification against Standard Curve Quantification->Data_Analysis

Caption: Workflow for the Diacylglycerol Kinase (DGK) Assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Lipidomics

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple lipid species, including various ceramides and diacylglycerols.

  • Principle: Lipids are separated based on their physicochemical properties by high-performance liquid chromatography (HPLC) and then ionized and detected by a mass spectrometer. The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of lipid ions, providing structural information and enhancing specificity.

  • Workflow:

    • Lipid Extraction: Lipids are extracted from cells, often with the inclusion of internal standards (deuterated or odd-chain lipids) for accurate quantification.

    • LC Separation: The lipid extract is injected into an HPLC system, typically with a C18 or C8 reversed-phase column, and eluted with a gradient of organic solvents.

    • MS Detection: The eluting lipids are ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Data Analysis: The peak areas of the target lipid species are integrated and normalized to the corresponding internal standards. Absolute quantification is achieved using calibration curves with synthetic lipid standards.

LCMS_Workflow Start Cell Sample with Internal Standards Lipid_Extraction Lipid Extraction Start->Lipid_Extraction LC_Separation Liquid Chromatography (LC) Separation Lipid_Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Processing and Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS-based lipidomics analysis.

Discussion on Reproducibility

The reproducibility of Fasnall's effects on ceramide and diacylglycerol levels is currently a subject of scientific debate. The conflicting findings highlight the importance of considering the specific experimental context and the potential for off-target effects of chemical inhibitors.

  • Contradictory Evidence: The direct contradiction between the initial report of Fasnall as a FASN inhibitor that increases ceramides and diacylglycerols and the subsequent study identifying it as a Complex I inhibitor underscores a significant reproducibility challenge. The metabolic consequences of Complex I inhibition are widespread and could lead to lipid alterations through mechanisms independent of direct FASN blockade.

  • Cell-Type Specificity: The observation that the FASN inhibitor TVB-3567 increases ceramides in one breast cancer cell line (231MFP) while decreasing them in an ovarian cancer cell line (SKOV3) points to the critical role of cellular context.[1] The metabolic wiring and dependencies of different cancer types can dictate their response to FASN inhibition.

  • Diacylglycerol Discrepancy: The initial Fasnall study reported an increase in diacylglycerols, while a study on a TVB-3166 analog showed a decrease in sensitive cancer cells.[1] This discrepancy may be due to differences in the inhibitors, the cell lines used, or the downstream metabolic fates of fatty acids upon FASN inhibition.

  • Importance of On-Target Validation: The case of Fasnall serves as a crucial reminder of the necessity for rigorous on-target validation of small molecule inhibitors. Techniques such as chemical proteomics, cellular thermal shift assays (CETSA), and comprehensive metabolomics are essential to confirm that the observed phenotype is a direct result of engaging the intended target.

Conclusion

The initial finding that Fasnall robustly increases ceramide and diacylglycerol levels in HER2+ breast cancer cells has not been consistently reproduced, and the primary mechanism of action of Fasnall is now under debate. While FASN inhibition, in some contexts, does lead to an increase in ceramides, the effects on diacylglycerols are less clear and may be cell-type dependent. The conflicting data surrounding Fasnall's primary target highlights the complexities of using chemical probes and emphasizes the need for thorough validation and a multi-faceted approach to interpreting experimental results. Researchers investigating the link between FASN and lipid signaling should consider using a panel of structurally diverse and well-validated FASN inhibitors, alongside genetic approaches like siRNA or CRISPR-Cas9, to ensure the robustness and reproducibility of their findings.

References

Unmasking the True Identity of Fasnall: A Comparative Guide to FASN Inhibitor Metabolic Signatures

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer metabolism research, the targeting of fatty acid synthase (FASN) has emerged as a promising therapeutic strategy. However, recent discoveries have revealed a critical misidentification of a widely studied compound, Fasnall. This guide provides a comprehensive comparison of the metabolic signatures of Fasnall and established FASN inhibitors, revealing Fasnall's true mechanism of action as a respiratory Complex I inhibitor and highlighting the distinct metabolic consequences that differentiate it from genuine FASN-targeting agents.

This comparative analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the metabolic perturbations induced by these compounds, supported by experimental data.

A Tale of Two Mechanisms: Fasnall vs. True FASN Inhibitors

Initial studies positioned Fasnall as a selective inhibitor of FASN, the key enzyme in de novo fatty acid synthesis.[1][2] However, a seminal study has since demonstrated that Fasnall's primary mode of action is the inhibition of mitochondrial Complex I, a critical component of the electron transport chain.[3][4][5] This fundamental difference in mechanism leads to profoundly distinct metabolic signatures when compared to bona fide FASN inhibitors such as GSK2194069, TVB-2640, and TVB-3166.

True FASN inhibitors directly block the synthesis of fatty acids, leading to an accumulation of the FASN substrate, malonyl-CoA. This buildup has a cascading effect, resulting in increased levels of malonate and succinate.[3] In stark contrast, Fasnall's inhibition of Complex I mimics FASN inhibition by inducing an accumulation of NADH and a subsequent depletion of metabolites in the tricarboxylic acid (TCA) cycle.[3][4][5]

Comparative Metabolic Signatures: A Quantitative Overview

The following table summarizes the key metabolic changes observed in cancer cell lines upon treatment with Fasnall and a panel of FASN inhibitors. The data is compiled from studies utilizing metabolomics and lipidomics analyses, primarily in the BT-474 breast cancer cell line.

Metabolite/Lipid Class Fasnall GSK2194069 TVB-2640 TVB-3166 C75 Cerulenin
Malonyl-CoA ↑↑↑ (15-30 fold)↑↑↑↑↑↑InconsistentInconsistent
Malonate ↔ / ↓↑↑↑ (750-1500 fold)↑↑↑↑↑↑InconsistentInconsistent
Succinate ↑↑ (7-15 fold)↑↑↑↑InconsistentInconsistent
Succinyl-CoA ↔ / ↑↔ / ↑↔ / ↑InconsistentInconsistent
TCA Cycle Intermediates ↔ / ↑↔ / ↑↔ / ↑InconsistentInconsistent
NADH InconsistentInconsistent
Ceramides ↑↑Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Diacylglycerols ↑↑Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Unsaturated Fatty Acids Not ReportedNot ReportedNot Reported

Data compiled from studies on BT-474 and colorectal cancer cells.[3][6] Arrows indicate the direction of change (↑ increase, ↓ decrease, ↔ no significant change). The number of arrows indicates the relative magnitude of the change.

Experimental Protocols

This section details the methodologies employed in the key studies that form the basis of this comparative guide.

Metabolomics Analysis of FASN Inhibitors in BT-474 Cells
  • Cell Culture: BT-474 breast cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Inhibitor Treatment: Cells were treated with a panel of inhibitors (Fasnall, GSK2194069, TVB-2640, TVB-3166, C75, cerulenin) at varying concentrations for 24 hours.

  • Metabolite Extraction: Intracellular metabolites were extracted using a cold solvent mixture of methanol, acetonitrile, and water.

  • LC-MS Analysis: Metabolite extracts were analyzed using liquid chromatography-mass spectrometry (LC-MS). The specific platform often involves a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.[7]

  • Data Analysis: Raw data was processed to identify and quantify metabolites. Statistical analysis was performed to determine significant changes in metabolite levels between treated and control cells.[3]

Lipidomics Analysis of Fasnall in BT-474 Cells
  • Cell Culture and Treatment: BT-474 cells were cultured as described above and treated with 10 μM Fasnall for 2 hours.

  • Lipid Extraction: Lipids were extracted from cell pellets using a modified Bligh and Dyer method.

  • LC-MS/MS Analysis: Lipid extracts were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using both positive and negative electrospray ionization modes to capture a broad range of lipid species.[2]

  • Data Analysis: The raw data was processed using specialized software to identify and quantify individual lipid species. Statistical analysis was used to identify lipids that were significantly altered by Fasnall treatment.[2][8]

Visualizing the Metabolic and Signaling Divergence

The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action and downstream consequences of Fasnall and true FASN inhibitors.

G cluster_FASN True FASN Inhibition cluster_Fasnall Fasnall (Complex I Inhibition) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids FASN Malonate Malonate Malonyl-CoA->Malonate Membrane Synthesis\nSignaling Lipids Membrane Synthesis Signaling Lipids Fatty Acids->Membrane Synthesis\nSignaling Lipids FASN_Inhibitors GSK2194069 TVB-2640 TVB-3166 FASN_Inhibitors->Fatty Acids Succinate_Dehydrogenase Succinate_Dehydrogenase Malonate->Succinate_Dehydrogenase Inhibition Fumarate Fumarate Succinate_Dehydrogenase->Fumarate Succinate Succinate Succinate->Succinate_Dehydrogenase Accumulation_FASN Accumulation: - Malonyl-CoA - Malonate - Succinate Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA_TCA Acetyl-CoA_TCA Pyruvate->Acetyl-CoA_TCA TCA_Cycle TCA_Cycle Acetyl-CoA_TCA->TCA_Cycle NADH NADH TCA_Cycle->NADH Oxidation Complex_I Complex_I NADH->Complex_I e- ETC ETC Complex_I->ETC Fasnall Fasnall Fasnall->Complex_I Lipid_Changes Lipidome Remodeling: - ↑ Ceramides - ↑ Diacylglycerols Fasnall->Lipid_Changes Accumulation_Fasnall Accumulation: - NADH Depletion: - TCA Intermediates

Figure 1. Divergent Metabolic Mechanisms.

G cluster_workflow Metabolomics/Lipidomics Experimental Workflow Cell_Culture Cancer Cell Culture (e.g., BT-474) Treatment Inhibitor Treatment (2-24 hours) Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Extraction Metabolite/Lipid Extraction Harvesting->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Processing & Statistical Analysis LCMS->Data_Analysis Results Metabolic Signature Quantification Data_Analysis->Results

Figure 2. Experimental Workflow.

G cluster_signaling Downstream Signaling Consequences cluster_FASN_pathway True FASN Inhibition cluster_Fasnall_pathway Fasnall (Complex I Inhibition) FASN_Inhibition FASN Inhibition Lipid_Depletion Depletion of specific lipid species FASN_Inhibition->Lipid_Depletion Membrane_Alteration Altered membrane composition/fluidity Lipid_Depletion->Membrane_Alteration Signaling_Disruption Disruption of: - PI3K/AKT/mTOR - β-catenin signaling Membrane_Alteration->Signaling_Disruption ComplexI_Inhibition Complex I Inhibition Metabolic_Stress NADH accumulation ATP depletion Redox imbalance ComplexI_Inhibition->Metabolic_Stress Cellular_Response Activation of stress response pathways (e.g., AMPK) Metabolic_Stress->Cellular_Response Apoptosis Induction of Apoptosis Cellular_Response->Apoptosis

Figure 3. Downstream Signaling Pathways.

Conclusion: A Call for Precision in FASN Inhibitor Research

The reclassification of Fasnall as a Complex I inhibitor underscores the critical importance of rigorous target validation in drug discovery. While both Fasnall and true FASN inhibitors exhibit anti-cancer properties, their distinct mechanisms of action lead to fundamentally different metabolic and signaling consequences. For researchers in the field, a clear understanding of these differences is paramount for the accurate interpretation of experimental results and the rational design of future therapeutic strategies targeting cancer metabolism. This guide serves as a critical resource for distinguishing the metabolic signatures of these compounds, ensuring that future research is built on a foundation of precise molecular understanding.

References

Independent Verification of Fasnall's IC50 Values in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational anti-cancer agent Fasnall's performance across various cell lines, supported by experimental data from published studies. Fasnall, a thiophenopyrimidine, was initially identified as a selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis that is often upregulated in cancer cells.[1][2] More recent evidence also points to Fasnall acting as a respiratory Complex I inhibitor.[3] This dual mechanism of action contributes to its potent anti-tumor activity.

Data Presentation: Fasnall IC50 Values

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Fasnall in different experimental contexts. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental methodologies, including the specific assays used, incubation times, and cell types.

Cell LineAssay TypeIC50 ValueReference
Purified Human FASNBiochemical Assay ([¹⁴C]malonyl-CoA incorporation)3.71 µM[1]
HepG2 (Liver Carcinoma)Acetate Incorporation into Lipids147 nM[1]
HepG2 (Liver Carcinoma)Glucose Incorporation into Lipids213 nM[1]
BT474 (Breast Ductal Carcinoma)Acetate Incorporation into Lipids5.84 µM[1]
MCF7, MDA-MB-468, BT474, SKBR3 (Breast Cancer)Proliferation AssayEffective at 50 µM[1]
PC3-TxR, DU145-TxR (Taxane-Resistant Prostate Cancer)Cell Viability AssaySynergistic with docetaxel

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for independent verification.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these solubilized crystals, measured by absorbance, is directly proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of Fasnall in culture medium. Remove the overnight culture medium from the cells and add the medium containing different concentrations of Fasnall. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the Fasnall concentration and use non-linear regression analysis to determine the IC50 value.[6]

Apoptosis Assay (Caspase-3/7 Activity)

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents induce tumor cell death. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspase-3 and -7 are key executioner caspases.[7][8]

Principle: This assay utilizes a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is specifically cleaved by activated caspase-3 and -7. The resulting luminescent or fluorescent signal is proportional to the amount of caspase activity.[7][9]

Protocol (using a luminescent assay as an example):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of Fasnall as described for the MTT assay. Include positive and negative controls for apoptosis induction.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: After the treatment period, equilibrate the plate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a lysis buffer to release cellular contents.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours to allow for cell lysis and cleavage of the substrate by activated caspases.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signals from treated cells to control cells to determine the extent of apoptosis induction.

Mandatory Visualization

Signaling Pathways of Fasnall

The following diagrams illustrate the known signaling pathways affected by Fasnall.

Fasnall_FASN_Inhibition_Pathway Fasnall Fasnall FASN Fatty Acid Synthase (FASN) Fasnall->FASN Inhibits Ceramide Ceramide Accumulation Fasnall->Ceramide Induces Malonyl_CoA Malonyl-CoA FASN->Malonyl_CoA Palmitate Palmitate Synthesis Malonyl_CoA->Palmitate Precursor for Lipid_Rafts Lipid Raft Integrity Palmitate->Lipid_Rafts Maintains Signaling_Proteins Membrane-Associated Signaling Proteins Lipid_Rafts->Signaling_Proteins Localizes PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Signaling_Proteins->PI3K_AKT_mTOR Activates Beta_Catenin β-catenin Pathway Signaling_Proteins->Beta_Catenin Activates Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibits Beta_Catenin->Proliferation Ceramide->Apoptosis Promotes

Caption: Fasnall's inhibition of FASN disrupts lipid metabolism and downstream signaling.

Fasnall_Complex_I_Inhibition_Pathway Fasnall Fasnall Complex_I Mitochondrial Complex I Fasnall->Complex_I Inhibits ROS Reactive Oxygen Species (ROS) Fasnall->ROS Increases ETC Electron Transport Chain Complex_I->ETC Component of ATP ATP Production ETC->ATP Drives ETC->ROS Generates Cellular_Stress Cellular Stress ATP->Cellular_Stress Depletion leads to ROS->Cellular_Stress Induces Apoptosis Apoptosis Cellular_Stress->Apoptosis

Caption: Fasnall's inhibition of Mitochondrial Complex I induces cellular stress and apoptosis.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of Fasnall using a cell-based assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Fasnall Dilution Series Treatment 4. Treat Cells with Fasnall Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (e.g., 48h) Treatment->Incubation Assay_Step 6. Perform Viability Assay (e.g., MTT) Incubation->Assay_Step Measurement 7. Measure Absorbance Assay_Step->Measurement Calculation 8. Calculate % Viability Measurement->Calculation Plotting 9. Plot Dose-Response Curve Calculation->Plotting IC50_Det 10. Determine IC50 Value Plotting->IC50_Det

Caption: A generalized workflow for determining the IC50 value of Fasnall in vitro.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.